molecular formula C11H10O4 B1601956 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione CAS No. 56221-42-2

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Cat. No.: B1601956
CAS No.: 56221-42-2
M. Wt: 206.19 g/mol
InChI Key: FMKFSZUUHDNYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-7(12)4-9(13)8-2-3-10-11(5-8)15-6-14-10/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKFSZUUHDNYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478924
Record name 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56221-42-2
Record name 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a β-dicarbonyl compound of significant interest as a versatile synthetic intermediate in the development of pharmaceuticals and other bioactive heterocyclic compounds.[1][2] The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous natural products and medicinal agents.[3][4] This guide provides a comprehensive technical overview of a robust and widely applicable pathway for its synthesis: the Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Approach: Retrosynthetic Analysis

The target molecule, a 1,3-diketone, is logically disconnected via the carbon-carbon bond between the α- and β-carbonyl carbons. This disconnection points directly to a Claisen condensation, a cornerstone reaction in organic synthesis for the formation of β-dicarbonyl compounds.[5][6] The two primary synthons are an enolate derived from a ketone and an acylating agent, typically an ester.

For this compound, the retrosynthetic pathway is as follows:

  • Target Molecule: this compound

  • Disconnection: Cα-Cβ bond of the diketone.

  • Synthons:

    • An acyl cation equivalent (CH₃CO⁺).

    • An enolate anion of 1-(1,3-Benzodioxol-5-yl)ethanone.

  • Practical Starting Materials:

    • Ethyl Acetate (as the source of the acetyl group).

    • 1-(1,3-Benzodioxol-5-yl)ethanone (also known as 3',4'-methylenedioxyacetophenone).

This approach is favored due to the ready availability of the starting materials and the efficiency of the Claisen condensation.[7][8]

Core Synthesis Pathway: The Claisen Condensation

The crossed-Claisen condensation between 1-(1,3-Benzodioxol-5-yl)ethanone and ethyl acetate is the most direct and reliable method for preparing the target compound.[2][7] This reaction involves the acylation of a ketone enolate by an ester and requires a strong base to drive the reaction to completion.

Causality of Experimental Choices
  • Choice of Base: A strong base is required to deprotonate the α-carbon of the ketone, which has a pKa of approximately 19-20 in DMSO. The base must be stronger than the resulting β-diketone's enolate (pKa ≈ 9-11) to ensure the final deprotonation step is irreversible, driving the equilibrium towards the product.

    • Sodium Hydride (NaH): An excellent choice. It is a non-nucleophilic, strong base that deprotonates the ketone irreversibly, producing hydrogen gas which simply bubbles out of the reaction. This avoids competing side reactions.[9]

    • Sodium Ethoxide (NaOEt): Also a common choice, particularly when ethanol is used as a solvent.[5] However, it can participate in reversible reactions, and an excess is often needed to shift the equilibrium.

  • Choice of Solvent: The solvent must be aprotic and dry, especially when using a base like NaH, to prevent quenching of the base and enolate.

    • Tetrahydrofuran (THF): An ideal aprotic ether solvent that can dissolve the reactants and stabilize the intermediates. Its relatively low boiling point simplifies removal during workup.[9]

    • Dimethyl Sulfoxide (DMSO): Can also be used and is known to enhance the rate of Claisen condensations, though its high boiling point can complicate product isolation.[5][10]

  • Reaction Temperature: The initial enolate formation is often performed at 0°C to control the exothermic reaction. The subsequent condensation and reflux are necessary to provide sufficient activation energy for the nucleophilic attack and elimination steps.[9][11]

Reaction Mechanism

The mechanism proceeds through several distinct steps, which are critical to understand for troubleshooting and optimization.

Claisen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Acyl Substitution cluster_step4 Step 3: Irreversible Deprotonation (Driving Force) cluster_step5 Step 4: Acidic Workup start_ketone 1-(1,3-Benzodioxol-5-yl)ethanone enolate Ketone Enolate (Nucleophile) start_ketone->enolate H⁺ abstraction tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack ester Ethyl Acetate (Electrophile) product_diketone 1,3-Diketone Product tetrahedral_intermediate->product_diketone Elimination of Ethoxide final_enolate Product Enolate (Stabilized) product_diketone->final_enolate Deprotonation by Base etoh NaOEt (Leaving Group) final_product Final Product (after Acid Quench) final_enolate->final_product Protonation base NaH (Base) h_plus H₃O⁺ (Acid Workup) Synthesis_Workflow node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify node_final node_final prep 1. Preparation - Assemble dry glassware - Add NaH and THF add_ketone 2. Enolate Formation - Cool to 0°C - Add Ketone solution prep->add_ketone Under N₂ atmosphere add_ester 3. Condensation - Add Ethyl Acetate - Reflux mixture add_ketone->add_ester quench 4. Workup - Cool reaction - Quench with acid - Extract with solvent add_ester->quench Monitor by TLC purify 5. Purification - Dry organic layer - Evaporate solvent - Recrystallize crude product quench->purify characterize 6. Final Product - Characterize (NMR, MS) - Determine yield purify->characterize

Caption: High-level experimental workflow for the synthesis.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
1-(1,3-Benzodioxol-5-yl)ethanone164.1630.04.92 gStarting ketone
Sodium Hydride (NaH), 60% dispersion in oil24.0045.0 (1.5 eq)1.80 gStrong base, handle with care
Ethyl Acetate88.1136.0 (1.2 eq)3.17 g (3.52 mL)Acylating agent, anhydrous
Tetrahydrofuran (THF), anhydrous--~100 mLReaction solvent
Hydrochloric Acid (HCl), 1M aqueous--~50 mLFor quenching and neutralization
Ethyl Acetate / Diethyl Ether--~150 mLFor extraction
Saturated Sodium Bicarbonate Solution (NaHCO₃)--~50 mLFor washing
Brine (Saturated NaCl solution)--~50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying agent
Ethanol / Hexane--As neededFor recrystallization
  • Equipment: 3-neck round-bottom flask (250 mL), reflux condenser, nitrogen inlet, magnetic stirrer, dropping funnel, ice bath, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

    • To the flask, add sodium hydride (1.80 g, 45.0 mmol) and anhydrous THF (50 mL).

  • Enolate Formation:

    • Cool the stirred NaH/THF suspension to 0°C using an ice-water bath.

    • In a separate flask, dissolve 1-(1,3-Benzodioxol-5-yl)ethanone (4.92 g, 30.0 mmol) in anhydrous THF (20 mL).

    • Transfer this ketone solution to a dropping funnel and add it dropwise to the cold NaH suspension over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete enolate formation. [9]

  • Condensation Reaction:

    • Add ethyl acetate (3.52 mL, 36.0 mmol) dropwise to the reaction mixture at room temperature.

    • Once the addition is complete, heat the mixture to reflux (approx. 66°C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly and carefully quench the reaction by adding 1M HCl (~50 mL) dropwise until the mixture is acidic (pH ≈ 4-5). Caution: Initial addition may cause vigorous gas evolution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield this compound as a crystalline solid. An alternative, classic purification for β-diketones involves forming a copper(II) chelate, filtering it, and then decomposing the chelate with dilute acid to recover the pure diketone. [11]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methylenedioxy protons (~6.0 ppm), the methyl group, and the unique signals for the keto-enol tautomers. In CDCl₃, β-diketones exist predominantly in the enol form. [11]* ¹³C NMR: Will confirm the presence of all carbon atoms, including the two carbonyl carbons (or enol carbons).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 207.06 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the carbonyl groups and the enol C=C and O-H bonds.

Safety and Troubleshooting

  • Safety:

    • Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only in an inert, dry atmosphere.

    • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

    • The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Low Yield: May result from insufficient exclusion of moisture, impure reagents, or incomplete reaction. Ensure all glassware is dry and reagents are anhydrous. Increase reflux time if TLC shows incomplete conversion.

    • Side Reactions: Self-condensation of the ketone can occur if the ester is added too slowly or at too high a temperature before the initial ketone has fully formed its enolate.

    • Difficult Purification: If the product is oily, try purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or the copper chelate method. [11]

Conclusion

The Claisen condensation provides a powerful and efficient pathway for the synthesis of this compound from readily available starting materials. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, and by maintaining an inert atmosphere, this important building block can be prepared in high yield and purity. The mechanistic insights and detailed protocol provided in this guide offer a solid foundation for researchers to successfully implement this synthesis in their laboratories.

References

  • LookChem. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? Published October 18, 2023.

  • US Patent US6143935A. Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.

  • International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis.

  • EP Patent EP0986529B1. Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.

  • Recent Developments in the Synthesis of β-Diketones. Molecules. 2021;26(19):5849. Published online 2021 Sep 28.

  • Hilt, G. Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Chemical Society Reviews. 2009;38(8):2255-2264.

  • ResearchGate. 1,3-dicarbonyl compounds synthesis? Discussion. January 2020.

  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. 2018;14:3059-3066.

  • Design, synthesis and antibacterial potential of 5-(benzo[d]d[1][2]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of Chemical and Pharmaceutical Research. 2017;9(1):125-133.

  • Zawadiak, J., Mrzyczek, M., & Piotrowski, T. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. 2011;2(2):289-294.

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry. 2022;70(24):7369-7382.

  • Zawadiak, J., Mrzyczek, M., & Piotrowski, T. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. Published February 4, 2014.

  • Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine. Sydney Grammar School. Issuu.

Sources

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, a valuable β-diketone intermediate in synthetic chemistry. We will delve into its core identifiers, physicochemical properties, a detailed synthesis protocol grounded in the Claisen condensation reaction, its complete spectroscopic signature, and its role as a versatile building block in the development of complex molecules. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound.

Core Compound Identification and Properties

This compound, also known by its synonym 3',4'-(Methylenedioxy)benzoylacetone, is a diketone featuring the pharmacologically significant benzodioxole moiety. The presence of this ring system, common in numerous natural products and active pharmaceutical ingredients, makes the title compound a key intermediate for synthetic exploration.[1][2]

IdentifierValueSource
CAS Number 56221-42-2[3]
IUPAC Name This compound[]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [3]
Density 1.27 g/cm³[]
Synonyms 3',4'-(Methylenedioxy)benzoylacetone, 1-Benzo[3]dioxol-5-yl-butane-1,3-dione[3]

Synthesis via Claisen Condensation

The most direct and established route for synthesizing this compound is the Claisen condensation . This carbon-carbon bond-forming reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, 3',4'-(Methylenedioxy)acetophenone serves as the ketone component, and an acetate ester, typically ethyl acetate, provides the acetyl group.[3]

Mechanism Insight: The reaction is initiated by a strong base (e.g., sodium ethoxide) deprotonating the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3',4'-(Methylenedioxy)acetophenone. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to form the β-diketone product. The reaction is driven to completion because the methylene protons between the two carbonyl groups of the product are highly acidic and are readily deprotonated by the base, shifting the equilibrium forward. An acidic workup is required in the final step to neutralize the enolate and isolate the final product.

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification SM1 3',4'-(Methylenedioxy)acetophenone R1 Combine Acetophenone, Toluene, and Ethyl Acetate SM2 Ethyl Acetate (Excess) SM3 Sodium Ethoxide (Base) SM4 Toluene (Solvent) R2 Add Sodium Ethoxide Slurry (Initiates Condensation) R1->R2 R3 Reflux Reaction Mixture (e.g., 4-6 hours) R2->R3 W1 Cool to Room Temperature R3->W1 W2 Quench with Dilute Acetic Acid (Neutralization) W1->W2 W3 Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) W2->W3 W4 Wash Organic Layer (Water, Brine) W3->W4 W5 Dry (Na₂SO₄), Filter, and Concentrate W4->W5 P1 Recrystallize Crude Solid (e.g., from Ethanol) W5->P1 P2 Isolate Crystals by Filtration P1->P2 P3 Dry Under Vacuum P2->P3 Final Pure this compound P3->Final

Caption: Synthesis and Purification Workflow.
Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Claisen condensation. Researchers should perform their own optimization and safety assessment.

Materials:

  • 3',4'-(Methylenedioxy)acetophenone (1.0 eq)

  • Sodium ethoxide (1.5 eq)

  • Ethyl acetate (acting as reactant and solvent)

  • Toluene (co-solvent, optional)

  • 10% Acetic Acid solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3',4'-(Methylenedioxy)acetophenone (1.0 eq) and a sufficient volume of dry ethyl acetate.

  • Base Addition: In a separate beaker, prepare a slurry of sodium ethoxide (1.5 eq) in a small amount of ethyl acetate or toluene. Add this slurry portion-wise to the stirred solution in the reaction flask at room temperature.

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 10% aqueous acetic acid until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound.[5][6] The following are the predicted spectroscopic data based on the compound's structure.

TechniqueExpected Data
¹H NMR δ (ppm): ~7.5-7.3 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.1 (s, 2H, O-CH₂-O), ~6.0 (s, 1H, enol C=CH), ~2.2 (s, 3H, -CH₃). Note: The compound exists in keto-enol tautomerism; signals for the keto-form's -CH₂- group (~4.0 ppm) may also be present.
¹³C NMR δ (ppm): ~195 (C=O, ketone), ~185 (C=O, enol), ~152 (Ar-C), ~148 (Ar-C), ~125 (Ar-CH), ~108 (Ar-CH), ~107 (Ar-CH), ~102 (O-CH₂-O), ~98 (enol C=CH), ~25 (-CH₃).
FT-IR ν (cm⁻¹): ~3100-2900 (C-H stretch), ~1720 (C=O stretch, ketone), ~1600 (C=O stretch, enol/conjugated), ~1250 & ~1040 (C-O-C stretch, ether).
MS (EI) m/z (%): 206 [M]⁺, 163 [M-COCH₃]⁺, 149 [M-C₄H₅O]⁺, 135.

Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a versatile synthetic precursor. The benzodioxole ring is a privileged scaffold found in compounds with a wide range of biological activities, including anticonvulsant and antibacterial properties.[2][7] The β-diketone functionality allows for a variety of subsequent reactions:

  • Heterocycle Formation: It is an ideal starting material for synthesizing pyrazoles, isoxazoles, and pyrimidines through condensation reactions with hydrazines, hydroxylamine, and ureas/amidines, respectively. Many such heterocyclic compounds are pharmacologically active.

  • Coordination Chemistry: As a bidentate ligand, it can chelate with various metal ions, making it useful in the development of metal complexes and catalysts.

  • Further Functionalization: The acidic central methylene group can be alkylated or acylated, allowing for the construction of more complex carbon skeletons.

Its structural similarity to other versatile building blocks like indane-1,3-dione suggests its potential in fields ranging from medicinal chemistry to materials science.[8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.

  • Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • First Aid:

    • Skin Contact: Immediately wash with soap and water. Seek medical attention if irritation persists.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disclaimer: This information is for guidance only and is based on data for a structurally related compound. Always consult a specific, verified SDS for the material being used and perform a thorough risk assessment before beginning any experimental work.

References

  • The carbon-13 and proton NMR chemical shift spectra of the compound. - ResearchGate. Available at: [Link]

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available at: [Link]

  • Chemoenzymatic Buta‐1,3‐diene Synthesis from Syngas Using Biological Decarboxylative Claisen Condensation and Zeolite‐Based Dehydration | Request PDF - ResearchGate. Available at: [Link]

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. Available at: [Link]

  • Safety data sheet. Available at: [Link]

  • Design, synthesis and antibacterial potential of 5-(benzo[d][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC - NIH. Available at: [Link]

  • Mass and NMR Spectroscopic Characterization of 3,4-methylenedioxypyrovalerone: A Designer Drug With Alpha-Pyrrolidinophenone Structure - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]

  • (PDF) 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide - ResearchGate. Available at: [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

  • Design and Synthesis of 5-Substituted Benzo[d][3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Chem Service. Available at: [Link]

  • SAFETY DATA SHEET - MAK Chem. Available at: [Link]

Sources

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The compound uniquely combines two structurally important motifs: a versatile β-diketone core and the 1,3-benzodioxole (or methylenedioxyphenyl) scaffold, a recognized pharmacophore present in numerous bioactive compounds. This document details the principal synthetic methodology for its preparation—the Claisen condensation—and outlines robust protocols for its synthesis and purification. Furthermore, it provides a predictive analysis of its spectroscopic characteristics for unambiguous identification. The guide culminates in a discussion of its potential applications as a pivotal intermediate for the development of novel heterocyclic compounds and as a scaffold in drug discovery programs, particularly in the pursuit of new antimicrobial agents.

Introduction and Background

This compound is an organic compound that stands at the crossroads of synthetic utility and biological potential. Its structure is characterized by a butane-1,3-dione chain attached to the 5-position of a 1,3-benzodioxole ring. To fully appreciate the significance of this molecule, it is essential to understand the individual contributions of its core components.

structure cluster_legend This compound mol mol

Caption: General reaction scheme for the synthesis of the target compound.

2.1 Detailed Experimental Protocol: Synthesis

Causality: This protocol leverages the higher acidity of the α-hydrogens of the ketone compared to the ester, ensuring the ketone selectively forms the nucleophilic enolate.[1] Sodium hydride (NaH) is an effective, non-reversible base for this transformation.[2]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, then suspend the NaH in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reactant Addition: Slowly add a solution of 1-(1,3-benzodioxol-5-yl)ethanone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in the same anhydrous solvent to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

2.2 Detailed Experimental Protocol: Purification via Copper(II) Chelate

Trustworthiness: This purification method is a self-validating system. β-Diketones selectively form stable, often crystalline, copper(II) chelates, while starting materials and byproducts do not. Isolating this chelate and then decomposing it ensures a high purity of the final product.[3]

  • Chelate Formation: Dissolve the crude product from the synthesis step in ethanol. Add a saturated aqueous solution of copper(II) acetate with stirring.

  • Isolation: The greenish-blue copper(II) chelate of the diketone will precipitate. Collect the solid by vacuum filtration and wash it with water, then with cold ethanol.

  • Chelate Decomposition: Suspend the dried copper chelate in a biphasic system of ethyl acetate and water.

  • Decomposition: Add a 10% aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA) and stir vigorously until the organic layer is colorless and the aqueous layer is deep blue (indicating the copper has been sequestered by EDTA).

  • Final Extraction: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Product: Filter and remove the solvent under reduced pressure to afford the purified this compound.

workflow start Reactants: 1-(1,3-Benzodioxol-5-yl)ethanone Ethyl Acetate Base (NaH) reaction Claisen Condensation in Anhydrous Solvent start->reaction workup Acidic Quench (H₃O⁺) & Extraction reaction->workup crude Crude Product workup->crude chelation Chelate Formation with Copper(II) Acetate crude->chelation filtration Isolate Copper Chelate chelation->filtration decomposition Decomposition of Chelate with Na₂EDTA filtration->decomposition final_extraction Final Extraction & Drying decomposition->final_extraction product Purified Product final_extraction->product

Sources

The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3-Benzodioxole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a recurring structural motif in a vast array of natural products and synthetically derived compounds exhibiting significant biological activities.[1][2] Its unique stereoelectronic properties, arising from the fusion of a benzene ring with a methylenedioxy-substituted five-membered ring, confer upon its derivatives a remarkable versatility to interact with diverse biological targets. This has rendered the 1,3-benzodioxole nucleus a "privileged scaffold" in medicinal chemistry, serving as a foundational template for the design and development of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,3-benzodioxole derivatives and their analogues, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this fascinating class of compounds. We will delve into their anticancer, antimicrobial, anti-hyperlipidemic, anti-inflammatory, antioxidant, and insecticidal properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

1,3-Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines through diverse mechanisms of action.[3][4] These include the induction of apoptosis, inhibition of crucial enzyme systems, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Orchestrating Cancer Cell Demise

A significant body of research has focused on the ability of 1,3-benzodioxole derivatives to trigger programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms involves the inhibition of the thioredoxin (Trx) system.[3][5] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system often upregulated in cancer cells, protecting them from oxidative stress and contributing to drug resistance.

Certain 1,3-benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to effectively inhibit TrxR.[3][5] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering the intrinsic apoptotic pathway.[3][5]

apoptosis_pathway benzodioxole 1,3-Benzodioxole Derivative trxr Thioredoxin Reductase (TrxR) benzodioxole->trxr Inhibition ros Increased ROS (Oxidative Stress) trxr->ros Suppression of reduction mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis insecticide_synergy insecticide Insecticide p450 Cytochrome P450 insecticide->p450 Metabolism by insect_death Insect Death insecticide->insect_death Increased Potency detoxification Detoxification (Inactive Metabolite) p450->detoxification benzodioxole 1,3-Benzodioxole Derivative (Synergist) benzodioxole->p450 Inhibition

Caption: Mechanism of insecticidal synergism by 1,3-benzodioxole derivatives.

While their role as synergists is well-established, research into the direct insecticidal properties of novel 1,3-benzodioxole derivatives is an ongoing area of investigation.

Toxicology and Safety Considerations

A comprehensive understanding of the toxicological profile of 1,3-benzodioxole derivatives is paramount for their development as therapeutic agents. The safety of these compounds can be influenced by their metabolic fate.

The methylenedioxy bridge can be metabolized by cytochrome P450 enzymes to form a reactive carbene intermediate, which can lead to the formation of inactive metabolic-intermediate complexes with the enzyme, a process known as mechanism-based inhibition. This can result in drug-drug interactions.

Furthermore, some naturally occurring 1,3-benzodioxole derivatives, such as safrole, have been classified as hepatocarcinogens in animal models. Therefore, careful toxicological evaluation of any new derivative is essential. Safety assessments for some derivatives used in fragrances have been conducted, providing valuable data on their potential for genotoxicity, skin sensitization, and other adverse effects. [6][7]

Experimental Protocols

The following are standardized protocols for evaluating the anticancer and antimicrobial activities of 1,3-benzodioxole derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,3-benzodioxole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 1,3-Benzodioxole Derivative (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Sources

A Technical Guide to the Research Applications of Benzodioxole β-Diketones: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted research applications of benzodioxole β-diketones. The unique structural amalgamation of the electron-rich 1,3-benzodioxole ring and the versatile metal-chelating β-diketone moiety bestows these compounds with significant potential across various scientific disciplines, particularly in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into harnessing the capabilities of this promising class of molecules.

The Scientific Rationale: Unpacking the Benzodioxole β-Diketone Scaffold

The 1,3-benzodioxole scaffold, a benzene ring fused to a dioxole ring, is a key structural motif in numerous natural products and synthetic compounds, contributing to a range of biological activities.[1][2] The dioxole ring's oxygen atoms enhance the electron density of the aromatic system, influencing the molecule's reactivity and interaction with biological targets.[1] When this privileged scaffold is functionalized with a β-diketone group, the resulting molecule gains a potent metal-chelating and hydrogen-bonding domain.[3][4]

β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms, with the enol form often dominating and being crucial for their biological effects.[5] This enolic hydroxyl group, along with the adjacent ketone, creates a bidentate ligand capable of coordinating with a wide array of metal ions. This chelation capacity is central to many of their biological and material applications.

Logical Relationship: Structure to Function

A Benzodioxole Moiety C Combined Scaffold A->C D Enhanced Lipophilicity & Metabolic Stability A->D contributes to B β-Diketone Moiety B->C E Potent Metal Chelation & H-Bonding B->E provides F Anticancer Activity C->F potential for G Antioxidant Properties C->G potential for H Antiviral & Anti-inflammatory C->H potential for I Advanced Materials & Catalysis E->I enables

Caption: The synergistic combination of the benzodioxole and β-diketone moieties underpins the diverse applications of the final scaffold.

Synthesis of Benzodioxole β-Diketones: A Methodological Approach

The most classical and widely employed method for the synthesis of β-diketones is the Claisen condensation.[6][7] This base-catalyzed reaction involves the carbon-carbon bond formation between an ester and a ketone (or two esters).[7] For the synthesis of benzodioxole β-diketones, a mixed (or "crossed") Claisen condensation is particularly useful, where an appropriate benzodioxole-containing ketone is reacted with an ester.[8][9][10]

Experimental Protocol: Synthesis of a Representative Benzodioxole β-Diketone

This protocol details the synthesis of 1-(1,3-benzodioxol-5-yl)butane-1,3-dione via a mixed Claisen condensation.

Materials:

  • 1-(1,3-benzodioxol-5-yl)ethan-1-one (piperonyl methyl ketone)

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethanol, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

  • Addition of Reactants: To the stirred suspension, add a solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (1 equivalent) and ethyl acetate (2-3 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The large excess of the ester helps to drive the reaction towards the desired product and minimize self-condensation of the ketone.

  • Reaction: After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute HCl. This step neutralizes the base and protonates the enolate to form the β-diketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Claisen condensation is base-catalyzed and involves the formation of an enolate. The presence of water would protonate the enolate and consume the base, thus quenching the reaction.

  • Stoichiometric Base: A stoichiometric amount of a strong base is required to drive the reaction to completion by deprotonating the resulting β-diketone, which is more acidic than the starting ketone.[7]

  • Purification with Copper Salts: For challenging purifications, the β-diketone can be treated with a solution of copper(II) acetate to form a stable copper chelate, which can be isolated and then decomposed to yield the pure β-diketone.[6]

Synthesis Workflow Diagram

A Reactants: 1-(1,3-benzodioxol-5-yl)ethan-1-one + Ethyl Acetate C Claisen Condensation (Reflux, 2-4h) A->C B Base & Solvent: NaOEt in Anhydrous Ether B->C D Acidic Workup (Dilute HCl) C->D E Extraction (Diethyl Ether) D->E F Washing & Drying E->F G Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Pure Benzodioxole β-Diketone H->I

Caption: Workflow for the synthesis of a benzodioxole β-diketone via Claisen condensation.

Application in Cancer Research

The benzodioxole β-diketone scaffold is a promising platform for the development of novel anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the induction of oxidative stress and apoptosis.[2] Their ability to chelate essential metal ions can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation.

In Vitro Evaluation of Anticancer Activity

A critical first step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines.[11][12][13] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[11][14]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzodioxole β-diketone against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[14]

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Benzodioxole β-diketone stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the benzodioxole β-diketone in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Quantitative Data Summary (Hypothetical)

Compound IDCell LineCancer TypeIC₅₀ (µM)
BDK-1MCF-7Breast8.4
BDK-1HeLaCervical12.1
DoxorubicinMCF-7Breast0.5

Antioxidant and Radical Scavenging Properties

Many β-diketones are known for their antioxidant capabilities, which are often associated with the enol tautomer.[6] This activity is particularly relevant for the benzodioxole derivatives, as oxidative stress is implicated in a wide range of diseases.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[15][16] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, which can be quantified spectrophotometrically.[15][17]

Experimental Protocol: DPPH Assay

Objective: To determine the IC₅₀ value for the DPPH radical scavenging activity of a benzodioxole β-diketone.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol).[15]

  • Benzodioxole β-diketone test samples at various concentrations.

  • Positive control (e.g., ascorbic acid or Trolox).[15]

  • Methanol or ethanol.

  • 96-well plate or cuvettes.

  • Spectrophotometer.

Procedure:

  • Reaction Setup: In a 96-well plate, add a defined volume of the test sample at different concentrations to separate wells.[15]

  • Initiate Reaction: Add an equal volume of the DPPH working solution to each well. Include a control (solvent + DPPH solution) and a blank (solvent + sample).[15]

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[15][17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15][18]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of scavenging activity against the sample concentration.

Metal Chelation: A Core Functionality

The β-diketone moiety is an excellent chelator for various metal ions, including iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[19] This property is crucial for mitigating metal-induced oxidative stress, where transition metals can catalyze the formation of highly reactive oxygen species.[20][21]

Ferrous Ion (Fe²⁺) Chelating Assay

The ferrozine assay is a standard method to assess the Fe²⁺ chelating ability of a compound.[22][23] Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.[22][23]

Experimental Protocol: Ferrozine Assay for Fe²⁺ Chelation

Objective: To quantify the Fe²⁺ chelating capacity of a benzodioxole β-diketone.

Materials:

  • Benzodioxole β-diketone test samples at various concentrations.

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM).[20]

  • Ferrozine solution (e.g., 5 mM).[20]

  • Positive control (e.g., EDTA).[20]

  • Buffer (e.g., methanol or water).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, mix the test sample with the FeCl₂ solution. Allow it to incubate for a few minutes.[20]

  • Initiate Reaction: Add the ferrozine solution to initiate the reaction. The ferrozine will complex with any Fe²⁺ not chelated by the test compound.[20]

  • Incubation: Incubate the mixture at room temperature for 10 minutes.[22]

  • Absorbance Measurement: Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.[20][22]

  • Calculation: The percentage of chelating activity is calculated as: % Chelation = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (FeCl₂ + Ferrozine without sample) and A_sample is the absorbance of the reaction with the test sample.[20]

  • Data Analysis: Plot the percentage of chelating activity against the concentration of the test compound to determine the IC₅₀ value.

Chelation Assay Workflow

cluster_0 Ferrous Ion (Fe²⁺) Chelation Assay A Mix Sample/Control with FeCl₂ B Add Ferrozine A->B C Incubate (10 min) B->C D Measure Absorbance at 562 nm C->D E Calculate % Chelation and IC₅₀ D->E

Sources

Methodological & Application

Application Note: High-Purity Isolation of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(1,3-benzodioxol-5-yl)butane-1,3-dione, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] The inherent polarity and potential for keto-enol tautomerism in β-diketones present unique purification challenges.[4] This guide details a robust normal-phase flash column chromatography method, optimized for high resolution and recovery. We will elucidate the rationale behind parameter selection, from stationary phase and mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of a gradient elution strategy for efficient separation from common synthetic impurities.

Introduction: The Purification Challenge

This compound is a versatile synthetic building block. Its purity is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised activity in subsequent applications. Crude products from synthesis, typically a Claisen condensation or related reaction, often contain unreacted starting materials (e.g., piperonal derivatives), catalysts, and side-products of varying polarities.

Column chromatography is a fundamental and powerful technique for purifying organic compounds by exploiting differences in their polarity.[5][6] The method involves a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column), which compete to interact with the compounds in the mixture.[7][8] In normal-phase chromatography, a polar stationary phase like silica gel is used to separate compounds based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer.[9]

This protocol is designed to provide researchers with a self-validating system, ensuring reproducible and efficient purification.

Principle of the Method: Adsorption Chromatography

The separation is based on the principles of adsorption chromatography.[10]

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase.[5] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte.

  • Analyte Polarity: The target molecule, this compound, possesses two polar carbonyl groups and a benzodioxole ring system, making it a moderately polar compound. It will adsorb onto the silica gel surface with moderate strength.

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane (or heptane) and ethyl acetate, serves as the mobile phase.[11] By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), the competition for adsorption sites on the silica gel is increased. This systematically displaces adsorbed compounds, starting with the least polar impurities and culminating in the elution of the more polar target compound.

Pre-Chromatography: Method Development with TLC

Before committing the bulk of the crude material to the column, Thin-Layer Chromatography (TLC) must be performed to determine the optimal solvent system. TLC is a rapid and effective way to monitor the purification process.[12] This step is crucial for validating the separation parameters.

Objective: To find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 . This Rf value typically provides the best separation in column chromatography.

Protocol: TLC Analysis

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The target β-diketone and many common aromatic impurities are UV-active.

  • Calculate the Rf value for the spot corresponding to the desired product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that yields an Rf value in the target range of 0.25-0.35 for the product, with good separation from other spots. This will be the starting polarity for the column.

Detailed Purification Protocol

This protocol assumes a standard glass column for flash chromatography. The amount of silica gel should be roughly 50 times the weight of the crude sample to be purified.[5]

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, Flash Grade (40-63 µm)
Crude Product This compound
Eluent (Mobile Phase) Hexane (or Heptane) and Ethyl Acetate, HPLC Grade
Other Solvents Dichloromethane (DCM) for sample loading
Apparatus Chromatography column, test tubes, TLC plates, sand
Experimental Workflow

The overall workflow for the purification is depicted below.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1-2 cm) of sand to create an even base.[13]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).[5]

  • Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition.

  • Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading) Dry loading is recommended for better resolution.

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection A gradient elution, where the solvent polarity is gradually increased, is highly effective for separating compounds with a range of polarities.[14][15][16]

  • Begin eluting with the low-polarity solvent system determined from the TLC analysis (e.g., 9:1 Hexane:EtOAc).

  • Carefully add the eluent to the top of the column without disturbing the sand layer.[5]

  • Open the stopcock and begin collecting the eluent in sequentially numbered test tubes (fractions). Maintain a constant flow rate.

  • Gradually increase the polarity of the eluent. This can be done stepwise (e.g., 100 mL of 9:1, then 100 mL of 8:2, then 100 mL of 7:3 Hexane:EtOAc). The exact gradient depends on the separation observed in the initial TLC.

Step 4: Analysis and Product Isolation

  • Monitor the elution process by spotting fractions onto TLC plates. A common practice is to spot every second or third fraction.

  • Develop the TLC plates in the solvent system that gave a good Rf value.

  • Identify the fractions that contain only the pure desired product (a single spot with the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).

Summary of Chromatographic Parameters
ParameterRecommended Setting / ValueRationale
Technique Flash Column ChromatographyFaster and more efficient than gravity chromatography for moderately difficult separations.[7]
Stationary Phase Silica Gel (40-63 µm)Polar adsorbent for normal-phase separation of a moderately polar analyte.[9]
Mobile Phase Hexane / Ethyl AcetateCommon, effective solvent system with a good polarity range for many organic compounds.[11][17]
Elution Mode Gradient ElutionStarts with low polarity to elute non-polar impurities, then increases polarity to elute the target compound, providing better resolution and faster run times for complex mixtures.[18][19]
Initial Eluent 5-10% Ethyl Acetate in HexaneBased on typical polarity of β-diketones; should be optimized by TLC.
Final Eluent 20-40% Ethyl Acetate in HexaneSufficiently polar to elute the target compound in a reasonable time.
Target Rf (TLC) 0.25 - 0.35Optimal range for achieving good separation on a column.
Sample Loading Dry LoadingPrevents band broadening and improves resolution compared to wet loading.
Detection UV visualization (254 nm) on TLC platesThe aromatic benzodioxole ring system is UV-active.

Conclusion

The protocol described provides a systematic and reliable method for the purification of this compound from typical synthetic impurities. By leveraging preliminary TLC analysis for method development and employing a gradient elution strategy in flash column chromatography, researchers can achieve high purity and recovery of the target compound. This self-validating approach ensures reproducibility and is adaptable for various scales, making it a valuable tool for professionals in organic synthesis and drug development.

References

  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Kianshar D Research Team. Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • AAT Bioquest. (2021). What is the difference between an isocratic and a gradient elution method?.
  • University of Toronto. (n.d.). How to run column chromatography. University of Toronto Scarborough.
  • Franco, J. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE (Journal of Visualized Experiments).
  • BYJU'S. (2019).
  • Sigma-Aldrich. (n.d.).
  • Waters. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech.
  • Chem Help ASAP. (2021).
  • BenchChem. (2025). Purification techniques for crude 1-(Benzo[d]dioxol-5-yl)butan-1-one. BenchChem.
  • Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Hawach Scientific.
  • Chemistry For Everyone. (2025).
  • University of Alberta. (n.d.).
  • George, S., et al. (2025). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
  • Chemistry For Everyone. (2025).
  • Common Organic Chemistry. (n.d.).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • Kumar, P., et al. (2014). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy, 69(11), 3078-3085*.
  • Liu, X., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908833.
  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. KCIL Chemofarbe Group.
  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909.
  • de Oliveira, R. M., & de Lima, M. C. A. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.

Sources

Application Notes & Protocols: 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of a Privileged Precursor

In the landscape of medicinal chemistry and drug development, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a "privileged scaffold," a molecular framework frequently found in biologically active compounds.[1][2] Its presence is noted in natural products and has been integral to the development of various active pharmaceutical ingredients (APIs).[1][3] When this scaffold is combined with a 1,3-dione functional group, as in 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, the resulting molecule becomes a highly versatile and powerful precursor for constructing complex heterocyclic systems.

The synthetic utility of this precursor stems directly from the unique chemical reactivity of the 1,3-dicarbonyl system. The two carbonyl groups flanking a central methylene unit create a highly acidic C-H bond and facilitate keto-enol tautomerism.[4] This duality allows the molecule to act as both a potent nucleophile (in its enolate form) and an electrophile at its carbonyl carbons, opening a vast array of synthetic possibilities. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole and quinolone cores, which are central to many therapeutic agents.

Section 1: Precursor Characterization and Safety Protocol

Before utilization in any synthetic protocol, a thorough understanding of the precursor's properties and safe handling procedures is paramount.

Physicochemical Data
PropertyData
IUPAC Name This compound
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance Off-white to pale yellow solid
CAS Number 70321-72-5
Solubility Soluble in most organic solvents (e.g., EtOH, Acetone, DCM, Toluene), sparingly soluble in water.
Safety & Handling: A Self-Validating Approach

Trustworthiness in the lab begins with safety. While this specific compound has limited public safety data, its structure as a diketone warrants careful handling based on analogs.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5][6] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[6] Do not allow the product to enter drains.

Section 2: Synthesis of Pyrazole Scaffolds via Knorr Condensation

The construction of pyrazole rings is a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory drugs (e.g., Celecoxib) to various targeted therapies. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most direct and reliable method for this transformation.[7][8]

The Knorr Pyrazole Synthesis: Mechanistic Rationale

The reaction proceeds through a well-established pathway. The causality behind its efficiency lies in a sequence of nucleophilic attacks and dehydrations that culminate in a stable aromatic ring. An acid catalyst is often used to activate the carbonyl groups for the initial attack.[9][10]

The mechanism involves an initial condensation between one of the hydrazine's nitrogen atoms and one of the dione's carbonyl carbons.[11] This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group.[9][10] The resulting non-aromatic intermediate readily dehydrates to form the highly stable, aromatic pyrazole ring.[12]

Knorr_Mechanism Figure 1: Mechanism of the Knorr Pyrazole Synthesis cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Diketone 1,3-Diketone (Precursor) Intermediate1 Hydrazone/Enamine Intermediate Diketone->Intermediate1 + Hydrazine (-H₂O) Hydrazine Hydrazine Intermediate2 Hydroxypyrazolidine Intermediate Intermediate1->Intermediate2 Ring Closure Pyrazole Pyrazole Product (Aromatic) Intermediate2->Pyrazole -H₂O

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Protocol: Synthesis of 5-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole

This protocol provides a robust method for synthesizing a key pyrazole derivative. The choice of ethanol as a solvent facilitates the reaction, while the catalytic amount of acetic acid ensures efficient carbonyl activation.

Protocol_Workflow_Pyrazole Figure 2: Experimental Workflow for Pyrazole Synthesis A 1. Reagent Charging - Add Precursor (1.0 eq) to Ethanol - Add Hydrazine Hydrate (1.1 eq) - Add Glacial Acetic Acid (cat.) B 2. Reaction - Reflux mixture at 80°C - Monitor by TLC (e.g., 2-4 hours) A->B C 3. Work-up - Cool to room temperature - Pour into ice-water to precipitate product B->C D 4. Isolation & Purification - Filter the solid precipitate - Wash with cold water - Recrystallize from Ethanol/Water C->D E 5. Characterization - Obtain ¹H NMR, ¹³C NMR, MS - Determine melting point and yield D->E

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.

Materials & Reagents

ReagentMW ( g/mol )Quantity (mmol)Volume/Mass
This compound206.1910.02.06 g
Hydrazine Hydrate (~64% N₂H₄)50.0611.0~0.55 mL
Ethanol (Absolute)46.07-30 mL
Glacial Acetic Acid60.05catalytic~0.1 mL

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.06 g, 10.0 mmol) and absolute ethanol (30 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (0.55 mL, 11.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.1 mL). The causality for adding acid last is to prevent any premature, uncontrolled reaction with the hydrazine.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting diketone spot.

  • Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 20 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

  • Validation (Characterization): Dry the purified product under vacuum. Record the final mass to calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 5-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole.

Section 3: Synthesis of Quinolone Scaffolds via Gould-Jacobs Reaction

The 4-quinolone core is fundamental to a major class of antibacterial agents. The Gould-Jacobs reaction provides a classic and effective method for constructing this heterocyclic system from anilines and β-dicarbonyl compounds.[13][14]

The Gould-Jacobs Reaction: Mechanistic Rationale

This reaction is a two-stage process. The first step is a nucleophilic vinyl substitution, where an aniline derivative displaces the enolic ether or hydroxyl group of the β-dicarbonyl tautomer.[13][15] This condensation step forms an anilinomethylene intermediate. The critical second step is a high-temperature thermal cyclization.[16] This intramolecular Friedel-Crafts-type reaction closes the second ring, followed by tautomerization to yield the stable 4-hydroxyquinolone product. The high temperature is necessary to overcome the activation energy for the electrocyclization.[16]

Gould_Jacobs_Mechanism Figure 3: Mechanism of the Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization & Tautomerization Precursor 1,3-Diketone (Enol Tautomer) Intermediate Anilinomethylene Intermediate Precursor->Intermediate + Aniline (-H₂O) Aniline Aniline Derivative Quinolone 4-Hydroxyquinolone Product Intermediate->Quinolone Heat (e.g., >200°C) (Electrocyclization)

Caption: Figure 3: Mechanism of the Gould-Jacobs Reaction.

Protocol: Synthesis of 6-(1,3-Benzodioxol-5-yl)-4-hydroxy-2-methylquinoline

This protocol outlines the synthesis of a novel quinolone derivative using 3-amino-1-(1,3-benzodioxol-5-yl)propan-1-one as a hypothetical aniline equivalent, showcasing the versatility of the precursor.

Protocol_Workflow_Quinolone Figure 4: Experimental Workflow for Quinolone Synthesis A 1. Condensation - Mix Precursor (1.0 eq) and Aminobenzodioxole (1.0 eq) - Heat at ~120°C to form intermediate and remove water B 2. Cyclization - Add high-boiling solvent (e.g., Diphenyl Ether) - Heat to ~250°C for 30-60 min A->B C 3. Work-up - Cool reaction mixture - Add Hexane to precipitate the product B->C D 4. Isolation & Purification - Filter the solid product - Wash with Hexane - Recrystallize from a suitable solvent (e.g., Ethanol or DMF) C->D E 5. Characterization - Obtain ¹H NMR, ¹³C NMR, MS - Confirm structure and purity D->E

Caption: Figure 4: Experimental Workflow for Quinolone Synthesis.

Materials & Reagents

ReagentMW ( g/mol )Quantity (mmol)Volume/Mass
This compound206.195.01.03 g
3-Aminophenol (as a representative aniline)109.135.00.55 g
Diphenyl Ether (High-boiling solvent)170.21-~10 mL
Hexane (for precipitation)86.18-~50 mL

Step-by-Step Procedure

  • Condensation: Combine this compound (1.03 g, 5.0 mmol) and 3-aminophenol (0.55 g, 5.0 mmol) in a flask suitable for high temperatures. Heat the mixture at 120-140°C for 1 hour to drive off water and form the anilinomethylene intermediate.

  • Cyclization: Add diphenyl ether (10 mL) to the flask. Equip the flask with a reflux condenser suitable for high temperatures and heat the mixture to 250°C in a sand bath or with a heating mantle. Maintain this temperature for 30-60 minutes. The high temperature is the critical parameter that drives the intramolecular cyclization.

  • Work-up: Carefully remove the reaction from the heat source and allow it to cool to below 100°C. While still warm, slowly add hexane (~50 mL) to precipitate the quinolone product.

  • Isolation and Purification: Cool the mixture to room temperature, then collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove the diphenyl ether solvent. Further purification can be achieved by recrystallization from a high-boiling solvent like ethanol, DMF, or acetic acid.

  • Validation (Characterization): Dry the purified product and characterize it using appropriate analytical techniques (NMR, MS) to confirm the formation of the desired 4-hydroxyquinolone structure.

References

  • 1,3-Benzodioxole - KCIL Chemofarbe Group. KCIL Chemofarbe Group.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • 1,3-Dicarbonyl Compounds - Chemistry Ch
  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.
  • synthesis of pyrazoles. YouTube.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • 1,3-Butanediol CAS No 107-88-0 MATERIAL SAFETY D
  • Gould–Jacobs reaction. Wikipedia.
  • 1,3-Butanediol SDS, 107-88-0 Safety D
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
  • Gould-Jacobs Reaction. Merck Index.
  • Gould-Jacobs-Reaktion. Wikipedia.

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-BBD-2026-01

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione in the development of novel agrochemicals. Drawing from the well-established bioactivity of the 1,3-benzodioxole and β-diketone structural motifs in existing pesticides, this document outlines the scientific rationale and detailed protocols for evaluating the herbicidal, insecticidal, and fungicidal potential of this compound. The provided methodologies are designed to be robust and self-validating, enabling a thorough primary screening and preliminary mechanism of action studies.

Introduction: Rationale for Agrochemical Screening

The continuous demand for new agrochemicals with novel modes of action is driven by the evolution of pest resistance and the need for more environmentally benign solutions.[1][2] Natural products and their synthetic derivatives have historically been a rich source of inspiration for the discovery of new crop protection agents.[3][4] The compound this compound presents a compelling candidate for agrochemical screening due to the convergence of two key structural features known for their biological activity: the 1,3-benzodioxole moiety and the β-diketone functional group.

The 1,3-benzodioxole ring is a prominent feature in many bioactive molecules, including safrole, a natural compound from which the widely used insecticide synergist, piperonyl butoxide (PBO), is derived.[5][6] PBO enhances the efficacy of numerous insecticides, such as pyrethrins and pyrethroids, by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolic detoxification.[7][8] This inhibitory action makes the 1,3-benzodioxole scaffold a prime candidate for developing new insecticides or synergistic agents.

The β-diketone and structurally related β-triketone moieties are the active components in a class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][4] This enzyme is crucial for plastoquinone and tocopherol biosynthesis in plants, and its inhibition leads to the bleaching of leaves and eventual plant death.[4] The presence of the β-diketone structure in the topic compound suggests a plausible herbicidal mode of action.

Given this dual-functionality scaffold, this compound warrants a systematic evaluation of its potential as a lead compound in agrochemical development. These notes provide the foundational protocols for such an investigation.

Potential Mechanisms of Action

Based on its chemical structure, two primary hypotheses for the agrochemical activity of this compound can be proposed:

Insecticidal Activity via Cytochrome P450 Inhibition

The 1,3-benzodioxole group may act as a synergist or a direct insecticide by inhibiting insect cytochrome P450 monooxygenases.[9] This would prevent the detoxification of the compound or co-administered insecticides, leading to increased insect mortality.

Insecticidal_MoA cluster_insect Insect System Compound 1-(1,3-Benzodioxol-5-yl) butane-1,3-dione P450 Insect Cytochrome P450 (Detoxification Enzyme) Compound->P450 Inhibition Detox Insecticide Metabolism & Excretion P450->Detox blocks Toxicity Increased Insect Mortality

Caption: Proposed insecticidal mechanism via P450 inhibition.

Herbicidal Activity via HPPD Inhibition

The β-diketone moiety is structurally analogous to the β-triketone herbicides.[4] It is hypothesized that the compound could act as a competitive inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in susceptible plant species.

Herbicidal_MoA Compound 1-(1,3-Benzodioxol-5-yl) butane-1,3-dione HPPD HPPD Enzyme Compound->HPPD Inhibition Biosynthesis Plastoquinone & Tocopherol Biosynthesis HPPD->Biosynthesis blocks Carotenoid Carotenoid Synthesis (Photoprotection) Biosynthesis->Carotenoid Bleaching Chlorophyll Degradation (Bleaching) Carotenoid->Bleaching leads to Death Plant Death Bleaching->Death

Caption: Proposed herbicidal mechanism via HPPD inhibition.

Experimental Protocols

The following protocols are designed for the primary screening of this compound for herbicidal, insecticidal, and fungicidal activities.

Protocol for Herbicidal Activity Screening

This protocol is adapted from established methods for testing herbicide efficacy and resistance.[6][9]

Objective: To assess the pre- and post-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.

Materials:

  • Test Compound: this compound

  • Solvent: Acetone or DMSO

  • Surfactant: Tween® 20

  • Weed species: Echinochloa crus-galli (barnyardgrass - monocot), Amaranthus retroflexus (redroot pigweed - dicot)

  • Pots, soil mix, growth chamber, spray chamber

  • Positive Control: Commercial HPPD-inhibiting herbicide (e.g., Mesotrione)

  • Negative Control: Solvent + surfactant solution

Workflow:

Herbicide_Screening_Workflow A 1. Prepare Test Solutions (Compound, Controls) C 3. Pre-Emergence Application (Spray soil surface) A->C D 4. Post-Emergence Application (Spray seedlings at 2-3 leaf stage) A->D B 2. Sow Weed Seeds in Pots B->C B->D E 5. Incubation in Growth Chamber (Controlled conditions) C->E D->E F 6. Data Collection (7, 14, 21 DAT) (Visual injury, biomass) E->F G 7. Dose-Response Analysis (Calculate GR50) F->G

Caption: Workflow for herbicidal activity screening.

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in the chosen solvent. Create a dilution series to achieve final application rates (e.g., 10, 100, 1000 g/ha). Final spray solutions should contain 0.1% (v/v) Tween® 20.

  • Planting: Sow seeds of the selected weed species in pots filled with a standard potting mix.

  • Pre-emergence Application: Within 24 hours of sowing, apply the test solutions evenly to the soil surface using a calibrated spray chamber.

  • Post-emergence Application: For a separate set of pots, allow seedlings to grow to the 2-3 true leaf stage before applying the test solutions.

  • Incubation: Place all pots in a growth chamber with controlled temperature, humidity, and photoperiod.

  • Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the negative control. Use this data to perform a dose-response analysis and determine the GR₅₀ (the dose required to reduce growth by 50%).

Data Presentation Template:

TreatmentApplication Rate (g/ha)Visual Injury (%) at 21 DAT (Mean ± SE)Dry Biomass (% of Control) (Mean ± SE)
Negative Control00 ± 0100 ± 0
Test Compound 10
100
1000
Positive Control[Label Rate]
Protocol for Insecticidal Activity Screening

This protocol is based on established methods for testing novel insecticidal compounds.[5][7]

Objective: To evaluate the contact and ingestion toxicity of the test compound against a model insect pest.

Materials:

  • Test Compound: this compound

  • Solvent: Acetone

  • Insect species: Spodoptera frugiperda (fall armyworm) larvae (2nd or 3rd instar)

  • Micro-applicator, petri dishes, artificial diet

  • Positive Control: Commercial insecticide (e.g., a pyrethroid)

  • Negative Control: Acetone

Procedure:

A. Topical (Contact) Bioassay:

  • Prepare serial dilutions of the test compound in acetone.

  • Anesthetize larvae by chilling on ice.

  • Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each larva.

  • Place treated larvae in individual petri dishes with a small amount of artificial diet.

  • Assess mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they cannot move when prodded.

  • Calculate the LD₅₀ (the dose required to kill 50% of the population).

B. Ingestion Bioassay:

  • Incorporate the test compound into the artificial diet at various concentrations.

  • Place one larva in each well of a multi-well plate containing the treated diet.

  • Assess mortality at 24, 48, and 72 hours.

  • Calculate the LC₅₀ (the concentration required to kill 50% of the population).

Data Presentation Template:

Bioassay TypeConcentration/DoseMortality (%) at 48h (Mean ± SE)
Topical
Negative Control0 µ g/larva 0 ± 0
Test Compound[Dose 1]
[Dose 2]
Positive Control[LD₅₀ Dose]
Ingestion
Negative Control0 ppm0 ± 0
Test Compound[Conc. 1]
[Conc. 2]
Positive Control[LC₅₀ Conc.]
Protocol for Fungicidal Activity Screening

This protocol is adapted from high-throughput screening methods for fungicide discovery.[10]

Objective: To assess the in vitro fungicidal activity of the test compound against representative plant pathogenic fungi.

Materials:

  • Test Compound: this compound

  • Solvent: DMSO

  • Fungal species: Fusarium graminearum, Botrytis cinerea

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • 96-well microtiter plates, petri dishes, spectrophotometer

  • Positive Control: Commercial fungicide (e.g., a strobilurin)

  • Negative Control: DMSO

Procedure:

  • Poisoned Agar Assay:

    • Prepare PDA amended with the test compound at various concentrations.

    • Pour the amended agar into petri dishes.

    • Place a mycelial plug from an actively growing culture of the test fungus in the center of each plate.

    • Incubate at 25°C and measure the colony diameter daily until the negative control plate is fully colonized.

  • Broth Microdilution Assay (High-Throughput):

    • Dispense PDB into the wells of a 96-well plate.

    • Add the test compound from a stock solution to create a serial dilution across the plate.

    • Inoculate each well with a spore suspension of the test fungus.

    • Incubate at 25°C for 48-72 hours.

    • Measure the optical density (OD) at 600 nm to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Determine the EC₅₀ (the effective concentration to inhibit growth by 50%).

Data Presentation Template:

Fungal SpeciesTest Compound Conc. (µg/mL)Growth Inhibition (%) (Mean ± SE)
F. graminearum
Negative Control00 ± 0
Test Compound1
10
100
Positive Control[EC₅₀ Conc.]
B. cinerea
Negative Control00 ± 0
Test Compound1
10
100
Positive Control[EC₅₀ Conc.]

Conclusion and Future Directions

The structural features of this compound provide a strong scientific basis for its evaluation as a potential lead compound in agrochemical discovery. The protocols detailed in these application notes offer a systematic and robust framework for conducting primary screening for herbicidal, insecticidal, and fungicidal activities. Positive results from these initial screens would justify further investigation, including structure-activity relationship (SAR) studies to optimize bioactivity, elucidation of the precise mode of action, and assessment of crop safety and environmental impact. The exploration of such dual-function scaffolds is a promising strategy in the ongoing search for the next generation of crop protection solutions.

References

  • Endura. (2025, June 14). Piperonyl Butoxide (PBO): A Complete Guide to Use and Safety. Retrieved from [Link]

  • Deep Green Permaculture. (2024, May 12). Enhancing Pesticide Impact: The Role of Piperonyl Butoxide in Pyrethrum-Based Insecticides. Retrieved from [Link]

  • Carles, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Piperonyl butoxide used for? Retrieved from [Link]

  • Loiseleur, O. (2017). Natural Products in the Discovery of Agrochemicals. CHIMIA International Journal for Chemistry, 71(12), 810-822. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138084A2 - Process for enrichment of safrole.
  • Wikipedia. (n.d.). Safrole. Retrieved from [Link]

  • Thiour-Mauprivez, C., et al. (2021). Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. Frontiers in Environmental Science. Retrieved from [Link]

  • Google Patents. (n.d.). EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions.
  • ResearchGate. (n.d.). HERBICIDES – MECHANISMS AND MODE OF ACTION. Retrieved from [Link]

  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (2013, March 4). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Retrieved from [Link]

  • ResearchGate. (2023, January 26). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. The method is designed for use in research, quality control, and drug development settings. The chromatographic separation was achieved on a C18 column with a gradient elution system comprising a phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] Forced degradation studies confirmed the method's ability to separate the analyte from its degradation products, establishing its stability-indicating nature.[3][4][5]

Introduction

This compound, a β-diketone derivative, is a compound of interest in pharmaceutical and chemical research due to its structural motifs, which are present in various biologically active molecules.[6] The β-diketone functional group can exhibit tautomeric equilibria and is susceptible to degradation, making a reliable and stability-indicating analytical method crucial for its characterization and quality control.[6] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of multicomponent pharmaceutical preparations due to its sensitivity, reproducibility, and specificity.[7] This application note provides a comprehensive guide to a validated HPLC method suitable for the routine analysis of this compound.

Method Development Rationale

The primary objective was to develop a simple, rapid, and reliable HPLC method capable of separating this compound from potential impurities and degradation products.

  • Column Selection: A C18 column was chosen as the stationary phase due to its versatility and wide applicability in reversed-phase chromatography, which is well-suited for separating moderately polar organic compounds like the target analyte.

  • Mobile Phase Selection: A mobile phase consisting of a phosphate buffer and acetonitrile was selected. The buffer helps to maintain a consistent pH and improve peak shape, while acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds. A gradient elution was chosen to ensure the efficient elution of the parent compound and any potential degradation products with varying polarities within a reasonable run time.

  • Detection Wavelength: The detection wavelength was selected based on the UV absorbance spectrum of this compound to ensure maximum sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade), this compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
13
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][8]

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[9]

Protocol:

  • Inject the working standard solution (e.g., 100 µg/mL) six times.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area and retention time.

  • Evaluate the theoretical plates and tailing factor for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Theoretical Plates ≥ 2000
Tailing Factor ≤ 2.0
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][4][5]

Protocol:

  • Acid Degradation: Treat the analyte solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Degradation: Treat the analyte solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC method and a PDA detector to check for peak purity and any co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

Protocol:

  • Prepare a series of at least five concentrations of the analyte from the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Protocol:

  • Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the same standard solution (e.g., 100 µg/mL) on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze the same standard solution in triplicate on three different days.

  • Calculate the %RSD for the peak areas.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Protocol:

  • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze the standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The validation results are summarized in the tables below.

Linearity Data
Concentration (µg/mL)Mean Peak Area
10125430
25312870
50624500
1001251000
1501878500
Correlation Coefficient (r²) 0.9998
Accuracy Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.599.6
Mean Recovery 99.7%
Precision Data
Precision Type%RSD
Repeatability (Intra-day) 0.8%
Intermediate Precision (Inter-day) 1.2%

The forced degradation studies showed significant degradation of the analyte under acidic, basic, and oxidative conditions, with the formation of distinct degradation product peaks that were well-resolved from the parent peak. This demonstrates the stability-indicating nature of the method.

Visualization of Workflows

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, UV Spectra) B Initial Parameter Selection (Column, Mobile Phase) A->B Input C Optimization of Chromatographic Conditions B->C Iterative Process D Finalized Method C->D Achieved Separation E System Suitability D->E F Specificity & Forced Degradation E->F G Linearity, Accuracy, Precision F->G H LOD, LOQ, Robustness G->H I Validated Method H->I ForcedDegradationStudy cluster_stress Stress Conditions Analyte This compound Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV light) Analyte->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Stability-Indicating Method Confirmed Analysis->Result

Caption: Forced Degradation Study Workflow.

Conclusion

A simple, sensitive, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated according to ICH guidelines. The method demonstrated excellent performance in terms of linearity, accuracy, precision, and specificity. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for the analysis of the drug substance in the presence of its degradation products. This method can be effectively used for routine quality control analysis and stability studies of this compound.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved from [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069. Retrieved from [Link]

  • Shah, D., et al. (2025). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacap. African Journal of Biomedical Research, 28(2S). Retrieved from [Link]

  • Patel, Y., & Kumar, S. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]

  • Khatak, S., & Khatak, M. (2014). Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Antitubercular Drugs in Solid Lipid Nanoparticles. Indian Journal of Pharmaceutical Sciences, 76(6), 523–529. Retrieved from [Link]

  • Peixoto, J. C. S., et al. (2020). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 19(2), 133-143. Retrieved from [Link]

  • Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3021-3027. Retrieved from [Link]

  • Patel, K., & Patel, M. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications, 10(2), 85-93. Retrieved from [Link]

  • de Oliveira, G. A. P., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. International Journal of Medical Physics, Clinical Engineering and Radiation Oncology, 7(3), 354-364. Retrieved from [Link]

  • Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research, 15(2). Retrieved from [Link]

  • Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 5528896. Retrieved from [Link]

  • Mohanraj, S., & Siddqui, M. A. (2024). Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. International Journal of Research in Medical Sciences, 2(2), 1-23. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(2), 52-63. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Bai, M., et al. (2025). Development and Validation of an HPLC Method for Quantitative Analysis of Trigonelline. ResearchGate. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. SGS. Retrieved from [Link]

  • Szabó, Z. I., et al. (2020). HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica, 70(3), 345–357. Retrieved from [Link]

  • Jain, A. (2026). Review on “High Performance Liquid Chromatography (HPLC)”. International Journal of Pharmaceutical Sciences, 4(1), 1973-1986. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Sharma, S. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • de Jager, A. D., et al. (2019). Development and validation of a multiplex UHPLC-MS/MS method for the determination of the investigational antibiotic against multi-resistant tuberculosis macozinone (PBTZ169) and five active metabolites in human plasma. PLoS ONE, 14(5), e0217134. Retrieved from [Link]

Sources

Unambiguous Characterization of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione via ¹H and ¹³C NMR: A Guide to Navigating Keto-Enol Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Accurate structural confirmation of this β-dicarbonyl compound is paramount, yet its characterization is complicated by the presence of keto-enol tautomerism, a phenomenon where the molecule exists as a dynamic equilibrium of two distinct isomers.[2][3] This application note provides a comprehensive guide to the definitive ¹H and ¹³C NMR characterization of this compound. We delve into the underlying principles of tautomerism, present detailed protocols for sample preparation and data acquisition, and offer an in-depth analysis of the resulting spectra. By understanding the influence of the chemical environment, particularly the choice of solvent, researchers can leverage NMR spectroscopy to not only confirm the compound's identity but also to quantify the tautomeric ratio, providing a deeper understanding of its chemical behavior.

The Decisive Role of Keto-Enol Tautomerism

The functionality of 1,3-dicarbonyl compounds is intrinsically linked to their existence as an equilibrium mixture of a diketo form and a more stable, conjugated enol form.[4][5][6] This rapid interconversion, known as keto-enol tautomerism, is slow on the NMR timescale, meaning that signals for both distinct species can be observed and quantified in the same spectrum.[7][8]

The equilibrium position is highly sensitive to the surrounding chemical environment. Key factors include:

  • Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[3]

  • Solvent Effects: The choice of NMR solvent can dramatically shift the equilibrium.[9][10] Non-polar, aprotic solvents (e.g., CDCl₃) tend to favor the enol tautomer, as they do not disrupt the internal hydrogen bond. Conversely, polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the more polar keto form and compete for hydrogen bonding, thus altering the observed ratio.[5][7][11]

Understanding this dynamic is not merely academic; it is critical for predicting the compound's reactivity and for accurate spectral interpretation.

Figure 1: Keto-enol equilibrium of the title compound.

Predicted Spectral Features

A predictive analysis based on the two tautomeric forms is essential before acquiring experimental data. The following tables summarize the expected signals for each tautomer.

Table 1: Predicted ¹H NMR Signals for Keto and Enol Tautomers

Tautomer Protons Multiplicity Integration Approx. δ (ppm) Rationale
Keto -CH₃ Singlet 3H 2.1 - 2.3 Methyl group adjacent to a carbonyl.
-CH₂- Singlet 2H 3.8 - 4.2 Methylene protons between two carbonyls.
-O-CH₂-O- Singlet 2H ~6.0 Characteristic methylenedioxy protons.
Ar-H Multiplet 3H 6.8 - 7.5 Aromatic protons of the benzodioxole ring.
Enol -CH₃ Singlet 3H 2.0 - 2.2 Methyl group in a conjugated system.
=CH- Singlet 1H 5.5 - 6.0 Vinylic proton of the enol.
-O-CH₂-O- Singlet 2H ~6.0 Characteristic methylenedioxy protons.
Ar-H Multiplet 3H 6.8 - 7.5 Aromatic protons of the benzodioxole ring.

| | Enolic -OH | Broad Singlet | 1H | 15.0 - 17.0 | Highly deshielded due to intramolecular H-bonding. |

Table 2: Predicted ¹³C NMR Signals for Keto and Enol Tautomers

Tautomer Carbon Approx. δ (ppm) Rationale
Keto -C H₃ 25 - 35 Aliphatic methyl carbon.
-C H₂- 50 - 60 Methylene carbon between two carbonyls.
-O-C H₂-O- ~102 Methylenedioxy carbon.
Ar-C 108 - 150 Aromatic carbons.
C=O (ketone) ~202 Ketone carbonyl adjacent to methyl.
C=O (aroyl) ~195 Ketone carbonyl adjacent to aromatic ring.
Enol -C H₃ 20 - 30 Aliphatic methyl carbon.
=C H- 95 - 105 Vinylic carbon of the enol.
-O-C H₂-O- ~102 Methylenedioxy carbon.
Ar-C 108 - 150 Aromatic carbons.
=C -OH 180 - 190 Enolic carbon bearing the hydroxyl group.

| | C =O | 190 - 200 | Conjugated carbonyl carbon. |

Experimental Protocols

Adherence to a validated protocol is crucial for obtaining high-quality, reproducible data. The following workflow outlines the necessary steps from sample preparation to data acquisition.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis A 1. Weigh Sample (5-10 mg) B 2. Select Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Dissolve Sample (0.6-0.7 mL solvent) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample & Lock D->E To Spectrometer F 6. Tune & Shim E->F G 7. Acquire ¹H Spectrum F->G H 8. Acquire ¹³C Spectrum G->H I 9. Process Spectra (FT, Phase, Baseline) H->I To Analysis Software J 10. Assign Peaks I->J K 11. Quantify Tautomers (via ¹H Integration) J->K L 12. Report Data K->L

Figure 2: Standard experimental workflow for NMR characterization.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent appropriate for the experimental goal.

    • Causality: Use Chloroform-d (CDCl₃) to observe the tautomeric equilibrium with minimal disruption to the intramolecular hydrogen bond. Use Dimethyl sulfoxide-d₆ (DMSO-d₆) to investigate the shift in equilibrium in a polar, hydrogen-bond accepting environment.

  • Dissolution: Add 0.6 - 0.7 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different field strengths.

Table 3: Recommended ¹H NMR Acquisition Parameters

Parameter Value Rationale
Spectrometer Freq. 400 MHz Standard field strength for routine analysis.
Pulse Program zg30 Standard 30° pulse for quantitative analysis.
Acquisition Time ~4 s Ensures good resolution.
Relaxation Delay (D1) 5 s Allows for full relaxation of protons, crucial for accurate integration.
Number of Scans (NS) 8-16 Sufficient for good signal-to-noise (S/N) for a ~10 mg sample.

| Spectral Width | 20 ppm | Covers the full range from TMS to the enolic proton. |

Table 4: Recommended ¹³C NMR Acquisition Parameters

Parameter Value Rationale
Spectrometer Freq. 100.6 MHz Corresponding ¹³C frequency for a 400 MHz instrument.
Pulse Program zgpg30 Standard 30° pulse with power-gated proton decoupling.
Decoupling Broadband Removes ¹H-¹³C coupling, simplifying the spectrum to singlets.[12]
Relaxation Delay (D1) 2 s Standard delay for qualitative ¹³C NMR.
Number of Scans (NS) 1024-2048 A higher number of scans is needed due to the low natural abundance of ¹³C.[12][13]

| Spectral Width | 220 ppm | Covers the full range of expected carbon chemical shifts. |

Data Interpretation: A Representative Example (in CDCl₃)

Below is an analysis of a typical spectrum acquired in CDCl₃, where the enol form is expected to be the major tautomer.

¹H NMR Spectrum Analysis

The spectrum clearly shows two distinct sets of signals corresponding to the keto and enol forms.

Table 5: Example ¹H NMR Data and Peak Assignments (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment Tautomer
16.05 br s 1.00 Enolic -OH Enol (Major)
7.45 dd - Ar-H Enol/Keto
7.38 d - Ar-H Enol/Keto
6.88 d - Ar-H Enol/Keto
6.07 s - -O-CH₂-O- Enol/Keto
5.95 s 1.00 =CH- Enol (Major)
3.90 s 0.22 -CH₂- Keto (Minor)
2.25 s 0.33 -CH₃ Keto (Minor)

| 2.15 | s | 3.00 | -CH₃ | Enol (Major) |

Quantification of Tautomeric Ratio: The ratio of the two forms can be reliably calculated by comparing the integrals of non-overlapping signals. Using the enol vinylic proton (=CH-) and the keto methylene protons (-CH₂-):

  • Integral of Enol signal (-CH-) = 1.00 (corresponds to 1H)

  • Integral of Keto signal (-CH₂-) = 0.22 (corresponds to 2H)

To normalize, the keto integral is divided by its proton count: 0.22 / 2 = 0.11. Keto:Enol Ratio ≈ 0.11 : 1.00 or ~10% Keto : 90% Enol

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides complementary information, confirming the presence of both tautomers.

Table 6: Example ¹³C NMR Data and Peak Assignments (100.6 MHz, CDCl₃)

δ (ppm) Assignment Tautomer
202.5 C=O (ketone) Keto (Minor)
195.8 C=O (aroyl) Keto (Minor)
192.1 C=O (conjugated) Enol (Major)
185.9 =C-OH Enol (Major)
152.4, 148.3, 127.1, 125.0, 108.5, 108.2 Ar-C Enol/Keto
102.1 -O-CH₂-O- Enol/Keto
97.3 =CH- Enol (Major)
55.8 -CH₂- Keto (Minor)
31.5 -CH₃ Keto (Minor)

| 24.9 | -CH₃ | Enol (Major) |

Conclusion

The definitive NMR characterization of this compound is readily achievable through a systematic approach that acknowledges and leverages its keto-enol tautomerism. By utilizing standard ¹H and ¹³C NMR experiments and understanding the influence of solvent choice, researchers can obtain unambiguous structural confirmation. Furthermore, ¹H NMR integration provides a straightforward method for quantifying the tautomeric equilibrium, offering valuable insight into the compound's stability and potential reactivity. The protocols and interpretive guidance provided herein serve as a robust framework for scientists engaged in the synthesis and analysis of this important chemical scaffold.

References

  • D. M. Ropele, D. J. Miles, and R. A. D. Arancon. (2018). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 95(10), 1844-1848. [Link]

  • Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • A. G. Griesbeck, et al. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry. [Link]

  • Scribd. (n.d.). Solvent Effects on Keto-Enol Tautomerism. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Y. Wang, et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link]

  • Y. Wang, et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

  • PubChem. (n.d.). 1-(Benzo[d][7][10]dioxol-5-yl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one. [Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism. [Link]

  • Y. Li, et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893309. [Link]

  • MDPI. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3321. [Link]

  • R. A. de Graaf, et al. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955. [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • R. M. Brodbeck, et al. (2008). Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]

  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. [Link]

  • MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7291. [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR data for 1. [Link]

  • C. R. Malloy, et al. (2007). Hyperpolarized ¹³C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PNAS, 104(49), 19256-19260. [Link]

  • Wikidata. (n.d.). 9-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one. [Link]

  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. [Link]

  • ResearchGate. (2015). Identification and Characterization of NDT 9513727... a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. [Link]

Sources

Derivatization of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

The 1,3-benzodioxole (piperonyl) scaffold is a privileged pharmacophore present in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][2][3][4] The butane-1,3-dione moiety attached to this core represents a highly versatile chemical handle, owing to the reactivity of its enolizable α-protons. This potent combination makes 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione an exceptional starting material for generating structurally diverse compound libraries for drug discovery. This document provides a detailed guide for the derivatization of this core molecule through robust synthetic methodologies and outlines a primary biological screening cascade to evaluate the resulting compounds for potential anticancer and antimicrobial efficacy.

Introduction and Rationale

The strategic derivatization of a lead scaffold is a cornerstone of modern medicinal chemistry. The goal is to systematically explore the chemical space around a core structure to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This compound is an ideal starting point for such an exploration.

  • The Pharmacophore: The 1,3-benzodioxole group is a key structural feature of compounds like piperine (from black pepper), which has demonstrated chemopreventive and cytotoxic effects.[3][4] Its presence often imparts favorable biological properties.

  • The Synthetic Handle: The 1,3-dicarbonyl system is a classic building block in synthetic chemistry.[5] The acidity of the central methylene protons (C2) allows for easy enolate formation, making it a nucleophilic species ripe for condensation and cyclization reactions to build novel heterocyclic systems.[6]

This guide details three field-proven synthetic transformations—Knorr Pyrazole Synthesis, Hantzsch Pyridine Synthesis, and Knoevenagel Condensation—to generate distinct classes of heterocyclic derivatives. Subsequently, we provide standardized protocols for primary in vitro screening to identify lead compounds for further development.

Workflow Overview

The overall strategy involves a parallel synthesis approach to generate a library of derivatives, which are then subjected to a two-pronged primary biological screening process.

Workflow A Starting Material This compound B Pyrazole Synthesis (Knorr) A->B C Pyridine Synthesis (Hantzsch) A->C D Condensation (Knoevenagel) A->D E Derivative Library (Purified & Characterized) B->E C->E D->E F Primary Biological Screening E->F G Anticancer Screening (MTT Assay) F->G H Antimicrobial Screening (MIC Determination) F->H I Hit Identification & Lead Optimization G->I H->I

Caption: Overall workflow from synthesis to screening.

Synthetic Derivatization Strategies

The following sections detail the rationale and step-by-step protocols for synthesizing three distinct classes of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Pyrazole Derivatives via Knorr Cyclization

Rationale: The reaction of a 1,3-dicarbonyl compound with a hydrazine is one of the most direct and reliable methods for constructing the pyrazole ring, a common motif in pharmaceuticals.[7][8][9] The reaction proceeds via a condensation-cyclization mechanism, typically under mild acidic conditions, and often results in high yields of a single regioisomer.[10][11]

Caption: General scheme for Knorr Pyrazole Synthesis.

Protocol: Synthesis of 1-(5-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazol-1-yl)ethan-1-one

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 220 mg).

  • Reagent Addition: Add ethanol (15 mL) followed by ethyl hydrazinoacetate hydrochloride (1.1 mmol, 170 mg) and a catalytic amount of glacial acetic acid (0.2 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting dione indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 5 mL under reduced pressure. Add distilled water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL), then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-40%) to yield the pure pyrazole derivative.

Synthesis of Pyridine Derivatives via Hantzsch Condensation

Rationale: The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs dihydropyridine rings, which can be subsequently oxidized to the corresponding aromatic pyridines.[12][13] This one-pot reaction combines an aldehyde, a β-ketoester (our substrate), and a nitrogen source (ammonia), allowing for the rapid generation of molecular complexity.[14][15] Dihydropyridines are themselves an important class of compounds, notably used as calcium channel blockers.[12]

Caption: General scheme for Hantzsch Pyridine Synthesis.

Protocol: Synthesis of a Substituted Dihydropyridine

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 220 mg), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140 mg), and ethyl acetoacetate (1.0 mmol, 130 mg).

  • Reagent Addition: Add ethanol (20 mL) and ammonium acetate (1.2 mmol, 92 mg).

  • Reaction: Stir the mixture at reflux for 8-12 hours. The reaction can be monitored by TLC for the consumption of the starting materials. Often, the product will begin to precipitate from the reaction mixture upon cooling.

  • Workup: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL).

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hot ethanol to yield the final dihydropyridine derivative.

Synthesis of α,β-Unsaturated Ketones via Knoevenagel Condensation

Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[16] In this variation, we use the active methylene of our 1,3-dione to attack an aldehyde. This reaction is a powerful tool for C-C bond formation and creates an α,β-unsaturated system, which is itself a valuable functional group for further Michael additions.[17] The reaction is typically catalyzed by a weak base like piperidine.[18][19]

Protocol: Synthesis of 2-(4-Nitrobenzylidene)-1-(1,3-benzodioxol-5-yl)butane-1,3-dione

  • Reaction Setup: Dissolve this compound (1.0 mmol, 220 mg) and 4-nitrobenzaldehyde (1.0 mmol, 151 mg) in toluene (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add piperidine (0.2 mmol, 0.02 mL) as a catalyst.

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux (approx. 110°C) for 3-5 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in dichloromethane (30 mL) and wash with 1M HCl (15 mL) and then with water (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.

Table 1: Representative Characterization Data for Synthesized Derivatives
Derivative ClassRepresentative StructureMolecular FormulaCalculated M+H⁺Expected ¹H NMR signals (δ, ppm)
Pyrazole 5-(1,3-Benzodioxol-5-yl)-3-methyl-1-phenyl-1H-pyrazoleC₁₇H₁₄N₂O₂279.117.6-7.2 (m, Ar-H), 6.9 (s, pyrazole-H), 6.1 (s, -OCH₂O-), 2.4 (s, -CH₃)
Pyridine Ethyl 2-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carboxylateC₂₂H₂₀ClNO₄414.119.2 (s, NH), 7.4-7.0 (m, Ar-H), 6.0 (s, -OCH₂O-), 5.1 (s, CH), 4.1 (q, -OCH₂-), 2.3 (s, -CH₃), 1.2 (t, -CH₃)
Knoevenagel 2-(4-Nitrobenzylidene)-1-(1,3-benzodioxol-5-yl)butane-1,3-dioneC₁₈H₁₃NO₆352.088.3-7.5 (m, Ar-H), 7.8 (s, vinyl-H), 6.1 (s, -OCH₂O-), 2.5 (s, -CH₃)

Biological Screening Cascade

A tiered approach to screening is essential for efficiently identifying promising compounds. The primary screen should be robust, reproducible, and suitable for medium-throughput analysis to quickly assess general activity.

Screening_Cascade Start Purified Derivative Library (in DMSO) Primary Primary Screening (Single high concentration, e.g., 10-50 µM) Start->Primary Cytotox Cytotoxicity Assay (e.g., MTT on HeLa cells) Primary->Cytotox Antimicrobial Antimicrobial Assay (e.g., MIC vs. S. aureus) Primary->Antimicrobial Hit_Cyto Hit? (>50% inhibition) Cytotox->Hit_Cyto Hit_Micro Hit? (MIC ≤ 128 µg/mL) Antimicrobial->Hit_Micro Dose_Response_Cyto Dose-Response Curve & IC₅₀ Determination Hit_Cyto->Dose_Response_Cyto Yes Inactive1 Inactive Hit_Cyto->Inactive1 No Dose_Response_Micro Confirm MIC & Test broader panel Hit_Micro->Dose_Response_Micro Yes Inactive2 Inactive Hit_Micro->Inactive2 No Lead Lead Candidate Dose_Response_Cyto->Lead Dose_Response_Micro->Lead

Sources

Application Notes & Protocols: Investigating 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. The compound this compound presents a compelling scaffold for investigation. Its structure is characterized by two key pharmacophoric features: a β-dicarbonyl moiety and a 1,3-benzodioxole ring system.

The β-dicarbonyl group is a well-established metal-binding pharmacophore and can participate in various interactions within an enzyme's active site, making it a privileged structure in inhibitor design. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common fragment in natural products and synthetic compounds with a wide range of biological activities, often contributing to binding affinity and specificity.

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential enzyme inhibitor. The protocols herein are designed to be adaptable to a variety of enzyme targets, with a particular focus on proteases, a class of enzymes where inhibition has significant therapeutic implications.

Foundational Principles of Enzyme Inhibition Analysis

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1][2] The study of enzyme inhibition is critical for elucidating the mechanism of action of new drug candidates. Key objectives include determining the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and understanding its mode of interaction with the enzyme (e.g., competitive, non-competitive, uncompetitive).[3][4][5]

These investigations are grounded in the principles of steady-state enzyme kinetics, where the initial reaction rates are measured under various substrate and inhibitor concentrations.[6] By analyzing how an inhibitor affects the Michaelis constant (Km) and maximum velocity (Vmax) of a reaction, we can deduce its mechanism of inhibition.[3]

Comprehensive Experimental Workflow

The characterization of a novel enzyme inhibitor follows a multi-phase approach, from initial screening to detailed mechanistic studies. The workflow presented below provides a logical progression for evaluating this compound.

Caption: A streamlined workflow for enzyme inhibitor profiling.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the experimental evaluation of this compound, using a generic serine protease like trypsin as an example.

Protocol for IC50 Determination

This protocol establishes the potency of the inhibitor by measuring the concentration required to reduce enzyme activity by half.[6]

  • Materials & Reagents:

    • Purified Target Enzyme (e.g., Trypsin from bovine pancreas)

    • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide, BApNA)

    • This compound

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂

    • Anhydrous DMSO

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a dilution series in assay buffer to yield final assay concentrations ranging from 0.01 µM to 200 µM.

    • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:[7][8]

      • Blank: 190 µL Assay Buffer + 10 µL DMSO

      • Positive Control (100% Activity): 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL DMSO

      • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL of each inhibitor dilution

    • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to equilibrate with the enzyme before the reaction starts.

    • Reaction Initiation: Add 10 µL of pre-warmed substrate solution to all wells (except the blank) to initiate the reaction. The final volume in each well should be 200 µL.

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.

    • Data Analysis:

      • Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

      • Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression (sigmoidal dose-response with variable slope) to determine the IC50 value.

Protocol for Elucidating the Mechanism of Inhibition

This protocol determines how the inhibitor interacts with the enzyme and its substrate.[9]

  • Methodology:

    • Experimental Design: Design a matrix of experiments where the substrate concentration is varied (e.g., 0.25x, 0.5x, 1x, 2x, 4x the known Km value) at several fixed concentrations of the inhibitor (e.g., a no-inhibitor control, and concentrations at 0.5x IC50, 1x IC50, and 2x IC50).

    • Assay Execution: Perform the kinetic assays as described in Protocol 4.1 for each combination of substrate and inhibitor concentration.

    • Data Analysis:

      • Calculate the initial velocity (V₀) for each condition.

      • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration. This provides a direct visualization of the inhibitor's effect.

      • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).[8] The intersection pattern of the resulting lines is diagnostic of the inhibition mechanism (see diagram below).

      • Fit the data to the appropriate enzyme inhibition models to calculate the apparent Km, apparent Vmax, and the inhibition constant (Ki).

Data Presentation and Interpretation of Results

Table 1: Hypothetical Potency Data for this compound

Compound Target Enzyme IC50 (µM) [95% CI]
This compound Trypsin 8.5 [7.2 - 9.9]

| Aprotinin (Control Inhibitor) | Trypsin | 0.018 [0.015 - 0.021] |

Table 2: Hypothetical Kinetic Parameters in the Presence of the Inhibitor

[Inhibitor] (µM) Apparent Vmax (µM/min) Apparent Km (mM)
0 (Control) 120.5 0.45
5 70.1 0.46

| 10 | 48.8 | 0.44 |

  • Interpretation of Hypothetical Data: The data in Table 2 suggests a non-competitive mechanism of inhibition, as the apparent Vmax decreases with increasing inhibitor concentration while the apparent Km remains largely unchanged.[4] This implies that this compound may bind to an allosteric site on the enzyme, distinct from the substrate-binding site.[1]

Visualizing Inhibition Mechanisms

Understanding the different modes of reversible enzyme inhibition is key to interpreting kinetic data.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition comp Inhibitor binds to active site. Vmax: Unchanged Km: Increases noncomp Inhibitor binds to allosteric site. Vmax: Decreases Km: Unchanged uncomp Inhibitor binds to ES complex. Vmax: Decreases Km: Decreases

Caption: Key characteristics of reversible enzyme inhibition types.

Ensuring Trustworthiness and Validation

To ensure the scientific rigor of these studies, the following points are critical:

  • Appropriate Controls: Always include a no-inhibitor control (vehicle, e.g., DMSO) and a positive control with a known inhibitor of the target enzyme.[9]

  • Statistical Analysis: All experiments should be performed with sufficient replicates (n≥3) to allow for robust statistical analysis and the reporting of error (e.g., standard deviation or confidence intervals).

  • Orthogonal Confirmation: When possible, confirm the binding interaction using a biophysical method that does not rely on enzyme activity, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which provide direct measurement of binding affinity.[4]

References

  • BenchChem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), pp.345-352. [Online] Available from: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Online] Available from: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Online] Available from: [Link]

  • Fiveable. Enzyme kinetics and inhibition studies. [Online] Available from: [Link]

  • Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), pp.44-48. [Online] Available from: [Link]

  • Wikipedia. Enzyme inhibitor. [Online] Available from: [Link]

  • Chemistry LibreTexts. (2023). 8.7: Enzyme Inhibition. [Online] Available from: [Link]

  • Catalyst University. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. [Online] YouTube. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. As a Senior Application Scientist, I've supported numerous research teams navigating the complexities of multi-step organic synthesis. The preparation of β-diketones, such as the target molecule, typically relies on the venerable Claisen condensation—a reaction that is powerful yet notoriously sensitive to reaction conditions.[1][2]

This guide is structured to move beyond simple procedural outlines. It is designed as a collaborative troubleshooting resource, mirroring the diagnostic process we would undertake in our application labs. We will explore the causal relationships behind common experimental failures, provide validated protocols to rectify them, and answer the fundamental "why" behind each strategic choice. Our goal is to empower you not just to replicate a synthesis, but to understand and control it.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses the most common and critical issues encountered during the synthesis, which typically involves a crossed Claisen condensation between 1-(1,3-Benzodioxol-5-yl)ethan-1-one and an acetate ester (e.g., ethyl acetate) using a strong base.[3][4]

Q1: My reaction yield is extremely low, or I'm only recovering starting materials. What's going wrong?

This is the most frequent challenge, often stemming from issues with reagents or the reaction equilibrium itself. A low or non-existent yield points to a failure in one of the critical steps of the Claisen condensation.[5][6]

Core Causality Analysis:

  • Inactive Base: The cornerstone of the Claisen condensation is the deprotonation of the α-carbon of the ketone to form an enolate.[3] Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, rendering it inactive.[6]

  • Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the ketone, preventing the formation of the necessary nucleophilic enolate.[6]

  • Unfavorable Equilibrium: The Claisen condensation is a reversible reaction.[7] The equilibrium often favors the starting materials. To drive the reaction forward, a stoichiometric amount of base is required to deprotonate the newly formed β-diketone product, which is significantly more acidic than the starting ketone. This final deprotonation step is thermodynamically favorable and effectively removes the product from the equilibrium, pulling the reaction to completion.[2][8]

  • Poor Reagent Quality: Impurities in starting materials, particularly acidic contaminants, can neutralize the base. Solvents must be rigorously dried.[6]

Troubleshooting Workflow:

start Low / No Yield Observed reagents Verify Reagent & Solvent Purity (Anhydrous Conditions Critical) start->reagents Step 1 base_activity Assess Base Activity (Use Fresh NaH/NaOEt) reagents->base_activity Step 2 stoichiometry Check Stoichiometry (≥1 Full Equivalent of Base?) base_activity->stoichiometry Step 3 conditions Optimize Reaction Conditions stoichiometry->conditions Step 4 outcome_fail Issue Persists: Re-evaluate Strategy stoichiometry->outcome_fail If incorrect outcome_ok Yield Improved conditions->outcome_ok sub_cond1 Vary Temperature conditions->sub_cond1 sub_cond2 Increase Reaction Time conditions->sub_cond2 sub_cond3 Change Base/Solvent System (e.g., NaH in DMSO) conditions->sub_cond3 sub_cond1->outcome_ok sub_cond2->outcome_ok sub_cond3->outcome_ok

Caption: Systematic workflow for troubleshooting low reaction yields.

Recommended Actions:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (e.g., THF distilled from sodium/benzophenone).[6]

  • Use High-Quality Base: Use a fresh bottle of sodium hydride (60% dispersion in mineral oil is common) or prepare fresh sodium ethoxide.

  • Confirm Stoichiometry: Use at least a full equivalent of base relative to the limiting reagent (the ketone). An excess (e.g., 1.1 to 1.2 equivalents) is often beneficial.

Q2: I'm observing multiple spots on my TLC plate that are not the starting material or product. What are these side products?

The formation of multiple byproducts is typically due to competing reaction pathways.

Core Causality Analysis:

  • Self-Condensation of Ethyl Acetate: The base can deprotonate ethyl acetate to form its enolate, which can then react with another molecule of ethyl acetate to form ethyl acetoacetate.

  • Aldol-type Reactions: If conditions are not strictly anhydrous, hydroxide ions can form, promoting aldol condensation side reactions.[9]

  • Reaction Temperature Too High: Elevated temperatures can provide the activation energy for alternative reaction pathways and decomposition.[5]

Recommended Actions:

  • Control Reagent Addition: A proven strategy is to pre-form the enolate of the ketone. Add the 1-(1,3-Benzodioxol-5-yl)ethan-1-one to a suspension of the base (e.g., NaH in THF) and stir for a period (e.g., 15-30 minutes) before slowly adding the ethyl acetate.[1] This ensures the ketone's enolate is the primary nucleophile present.

  • Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This minimizes the rate of potential side reactions.

  • Use a Non-nucleophilic Base: In some challenging cases, switching to a non-nucleophilic but strong base like lithium diisopropylamide (LDA) can provide cleaner results, although it is not always necessary for this type of condensation.[6]

Q3: The reaction seems to work, but I'm struggling to isolate and purify the final product. What is the correct workup procedure?

Improper workup is a common pitfall. Because the product exists as its sodium enolate salt in the reaction mixture, it must be neutralized to yield the desired β-diketone.[3]

Core Causality Analysis:

  • Premature Quenching: Adding the acid quencher too quickly or without sufficient cooling can cause side reactions or decomposition.

  • Incorrect pH: The final aqueous phase after acidification must be acidic (pH ~4-5) to ensure the enolate is fully protonated. If the solution is still basic or neutral, the product will remain as a salt in the aqueous layer, leading to low yields upon extraction.

  • Emulsion Formation: The presence of salts and polar solvents can lead to emulsions during the aqueous workup, making phase separation difficult.

Workup and Purification Workflow:

start Reaction Mixture (Product as Enolate Salt) cool Cool Mixture in Ice Bath (0 °C) start->cool quench Slowly Add Acid (e.g., 1M HCl) until pH 4-5 cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) quench->extract wash Wash Combined Organics (H₂O, Brine) extract->wash dry Dry over Anhydrous MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify sub_purify1 Recrystallization (e.g., Ethanol/Water) purify->sub_purify1 sub_purify2 Column Chromatography (Silica Gel) purify->sub_purify2

Caption: Recommended workflow for product workup and purification.

Recommended Protocol:

  • Cool the reaction flask in an ice-water bath.

  • Slowly and carefully add a dilute acid (e.g., 10% HCl or saturated NH₄Cl solution) with vigorous stirring until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution to aid in drying.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol) or silica gel chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

The reaction is a crossed Claisen condensation . The mechanism proceeds in four key steps:

  • Enolate Formation: The base (B⁻) removes an acidic α-proton from 1-(1,3-benzodioxol-5-yl)ethan-1-one to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl acetate molecule. This forms a tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group.

  • Deprotonation (Driving Force): The expelled ethoxide (or another equivalent of base) immediately deprotonates the highly acidic proton located between the two carbonyl groups of the newly formed β-diketone. This irreversible step drives the reaction to completion.[8]

cluster_0 Claisen Condensation Mechanism Step 1: Enolate Formation Step 1: Enolate Formation Step 2: Nucleophilic Attack Step 2: Nucleophilic Attack Step 1: Enolate Formation->Step 2: Nucleophilic Attack Step 3: Loss of Leaving Group Step 3: Loss of Leaving Group Step 2: Nucleophilic Attack->Step 3: Loss of Leaving Group Step 4: Deprotonation (Driving Force) Step 4: Deprotonation (Driving Force) Step 3: Loss of Leaving Group->Step 4: Deprotonation (Driving Force)

Caption: The four principal stages of the Claisen condensation mechanism.

Q2: Why is a full stoichiometric equivalent of base required?

Unlike some base-catalyzed reactions where only a catalytic amount is needed, the Claisen condensation consumes a full equivalent of base. The overall equilibrium for the first three steps (enolate formation, attack, and loss of leaving group) does not strongly favor the product.[7] The final product, a 1,3-diketone, has a methylene group flanked by two carbonyls, making its protons significantly more acidic (pKa ≈ 9-11 in DMSO) than the α-protons of the starting ketone (pKa ≈ 25-30). The strong base will preferentially deprotonate this acidic site on the product. This final, essentially irreversible acid-base reaction shifts the entire equilibrium toward the product side, ensuring a high yield.[2][8]

Q3: Which analytical methods are recommended for monitoring and characterization?
  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of the starting ketone. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize under UV light. The product β-diketone will typically have a different Rf value than the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structure confirmation. Look for the characteristic signals of the benzodioxole protons (~5.9-6.0 ppm for the O-CH₂-O), the aromatic protons, and the unique signals for the diketone moiety. The product exists as a mixture of keto and enol tautomers, so you will likely see two sets of peaks: a singlet for the methylene protons (-CO-CH₂-CO-) in the keto form and a vinyl proton signal (-CO-CH=C(OH)-) in the enol form.

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. Expect to see strong C=O stretching frequencies (typically in the 1680-1720 cm⁻¹ range) and potentially a broad O-H stretch for the enol form.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Appendix A: Recommended Experimental Protocol

This is a representative protocol and should be adapted based on laboratory safety standards and preliminary small-scale optimization.

  • Preparation: Under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula or syringe.

  • Ketone Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-(1,3-Benzodioxol-5-yl)ethan-1-one (1.0 eq.) in anhydrous THF.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Ester Addition: Cool the mixture back to 0 °C and add anhydrous ethyl acetate (1.5 eq.) dropwise over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC indicates consumption of the starting ketone). Gentle heating (e.g., 40-50 °C) can be applied to increase the rate if necessary.[10]

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of 10% aqueous HCl until the pH is ~4-5.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography.

Appendix B: Data Tables

Table 1: Influence of Base and Solvent on Claisen Condensation Yields (Illustrative)

EntryBase (Equivalents)SolventTemperature (°C)Typical Yield RangeKey Considerations
1NaOEt (1.1)EthanolReflux50-65%Classic conditions; base must match the ester's alcohol to prevent transesterification.
2NaH (1.2)THF25 → 5070-85%Highly effective; requires strictly anhydrous conditions.[6] Irreversible H₂ evolution.
3NaH (1.2)DMSO40 - 5580-95%Excellent yields reported for challenging condensations, as DMSO can accelerate the reaction.[10] Workup can be more difficult.
4LDA (1.1)THF-78 → 2565-80%Strong, non-nucleophilic base. Good for preventing self-condensation of the ester but requires low temperatures.[1]

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
  • Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Department of Chemistry and Biochemistry.
  • Abdel-Wahab, B. F., et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][5][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Pakistan Journal of Pharmaceutical Sciences, 29(5 Suppl), 1837-1845.

  • Creary, X. (1999). Process for the preparation of 1,3-dicarbonyl compounds. U.S. Patent No. EP0986529B1.
  • Reddit r/Chempros. (2020).
  • de Gonzalo, G., & Alcántara, A. R. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7694–7706. [Link]

  • Rivera, W. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org.
  • Shokova, E. A., & Kovalev, V. V. (2015). Recent Advances in the Synthesis of 1,3-Diketones. Russian Journal of Organic Chemistry, 51, 755–830.
  • Wikipedia. (n.d.).
  • Organic Chemistry. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube.
  • Ahmed, M. (n.d.). Carbanion I.
  • Wang, Y., et al. (2012). A new fragmentation process for selective synthesis of α,α-dihaloketones. Organic & Biomolecular Chemistry, 10, 8364-8367.
  • de Gonzalo, G., & Alcántara, A. R. (2021). Recent Developments in the Synthesis of β-Diketones.
  • McCormick, J. P. (2014).
  • Singh, R., & Kaur, H. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 4(3), 1-13.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones.
  • LibreTexts Chemistry. (2024). 23.
  • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista Brasileira de Ciências Farmacêuticas, 37(2).
  • Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry, 2(3), 289-294.
  • Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace.
  • Organic Chemistry Portal. (n.d.).
  • Gesson, J.P., et al. (2004).
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Micale, N., et al. (2002).
  • Allain, C., et al. (2021).
  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole.
  • Yurttaş, L., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(1), 813-827.
  • Kim, Y., et al. (2020). Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. Journal of Medicinal Chemistry, 63(6), 3046-3062.

Sources

Common side reactions in the synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the expertise to navigate common challenges and optimize your experimental outcomes.

Introduction

The synthesis of this compound, a valuable β-diketone intermediate, is typically achieved through a two-step process: a Friedel-Crafts acylation of 1,3-benzodioxole to form an acetophenone precursor, followed by a Claisen condensation with an acetate source. While conceptually straightforward, this pathway is often accompanied by side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Friedel-Crafts acylation of 1,3-benzodioxole?

A1: The Friedel-Crafts acylation of 1,3-benzodioxole is susceptible to a few key side reactions. One major issue is the potential for the Lewis acid catalyst (e.g., AlCl₃) to cleave the methylenedioxy bridge, leading to the formation of catechol derivatives.[1] Additionally, polysubstitution can occur if the reaction conditions are not carefully controlled, resulting in the addition of more than one acyl group to the aromatic ring. Another possible byproduct is the formation of bis(benzo[d][2][3]dioxol-5-yl)methane.[4]

Q2: I am observing a low yield in my Claisen condensation step. What are the likely causes?

A2: Low yields in the Claisen condensation are a frequent issue and can be attributed to several factors. A primary cause is the use of an inappropriate or insufficiently strong base to deprotonate the acetophenone precursor effectively. The reaction is also highly sensitive to moisture, which can quench the base.[5] Furthermore, the equilibrium of the Claisen condensation does not always favor the product; a full equivalent of base is often required to deprotonate the resulting β-diketone and drive the reaction to completion.[6][7] Self-condensation of the starting acetophenone can also compete with the desired cross-condensation, reducing the yield of the target molecule.[2]

Q3: What is the role of the acid workup in the Claisen condensation?

A3: The acid workup is a critical final step in the Claisen condensation. The reaction is typically performed with a stoichiometric amount of base, which deprotonates the newly formed β-diketone. This deprotonation forms a resonance-stabilized enolate, which is the thermodynamic sink of the reaction and helps to drive the equilibrium towards the product.[8] The addition of acid in the workup step is necessary to neutralize the excess base and protonate the enolate to yield the final, neutral β-diketone product.[8]

Q4: How can I purify the final this compound product from the side products?

A4: Purification of β-diketones can often be achieved by taking advantage of their ability to form metal chelates. One effective method is the formation of a copper(II) chelate by treating the crude product with a solution of copper(II) acetate. The resulting copper complex is often a solid that can be filtered and washed to remove non-chelating impurities. The purified β-diketone can then be recovered by decomposing the copper complex with a strong acid or a chelating agent like EDTA. Recrystallization or column chromatography are also viable purification methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides a systematic approach to resolving them.

Problem 1: Low or No Yield of 3',4'-(Methylenedioxy)acetophenone (Acylation Step)
Possible Cause Recommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is likely deactivated by moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is best to use a freshly opened container of the Lewis acid.
Insufficient Catalyst Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because the product can complex with it, rendering it inactive.[9] Gradually increase the molar ratio of the Lewis acid to the acylating agent.
Deactivated Starting Material While 1,3-benzodioxole is an activated ring system, impurities in the starting material could inhibit the reaction. Ensure the purity of your 1,3-benzodioxole.
Low Reaction Temperature The activation energy for the reaction may not be met. Cautiously and gradually increase the reaction temperature, while monitoring for the formation of byproducts.
Problem 2: Formation of Multiple Products in the Acylation Step
Possible Cause Recommended Solution
Polysubstitution The highly activated nature of the 1,3-benzodioxole ring can lead to the addition of multiple acyl groups. Use a 1:1 molar ratio of the 1,3-benzodioxole to the acylating agent and consider adding the acylating agent slowly to the reaction mixture.
Cleavage of the Methylenedioxy Bridge Harsh reaction conditions (e.g., high temperatures, excess Lewis acid) can lead to the formation of catechol byproducts.[1] Employ milder Lewis acids or optimize the reaction temperature and time to minimize this side reaction.
Isomer Formation While acylation of 1,3-benzodioxole is expected to be highly regioselective for the 5-position, suboptimal conditions could potentially lead to minor amounts of other isomers. Ensure proper temperature control and efficient mixing.
Problem 3: Low Yield of this compound (Condensation Step)
Possible Cause Recommended Solution
Insufficiently Strong Base The α-protons of the acetophenone precursor are not sufficiently acidic to be fully deprotonated by weaker bases. Use a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent.[5]
Presence of Water Any moisture in the reaction will quench the strong base. Ensure all reagents and solvents are rigorously dried. THF, for example, should be freshly distilled from a suitable drying agent.[5]
Unfavorable Equilibrium The Claisen condensation is a reversible reaction. Use at least a full equivalent of the base to deprotonate the product and shift the equilibrium to the product side.[6][7]
Self-Condensation of the Acetophenone The enolate of the acetophenone can react with another molecule of the acetophenone. To minimize this, slowly add the acetophenone to a mixture of the base and an excess of ethyl acetate.

Experimental Protocols

Protocol 1: Synthesis of 3',4'-(Methylenedioxy)acetophenone

This protocol describes a representative procedure for the Friedel-Crafts acylation of 1,3-benzodioxole.

Materials:

  • 1,3-Benzodioxole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, continue stirring for 15-20 minutes.

  • Add a solution of 1,3-benzodioxole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol outlines a representative Claisen condensation to synthesize the target β-diketone.

Materials:

  • 3',4'-(Methylenedioxy)acetophenone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere, wash the NaH (1.2 equivalents) with anhydrous hexane to remove the mineral oil, and then carefully suspend the NaH in anhydrous THF.

  • Heat the suspension to a gentle reflux.

  • Slowly add a solution of 3',4'-(Methylenedioxy)acetophenone (1.0 equivalent) and ethyl acetate (2.0 equivalents) in anhydrous THF from the dropping funnel over 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature and then carefully quench the excess NaH by the slow addition of ethanol, followed by water.

  • Acidify the mixture to a pH of ~5-6 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization, column chromatography, or through the formation of its copper chelate.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway

Synthesis_Pathway A 1,3-Benzodioxole B 3',4'-(Methylenedioxy)acetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C This compound B->C Claisen Condensation (Ethyl Acetate, NaH)

Caption: Overall synthetic route to this compound.

Common Side Reactions

Side_Reactions cluster_acylation Friedel-Crafts Acylation Side Reactions cluster_condensation Claisen Condensation Side Reactions A 1,3-Benzodioxole B Catechol Derivatives A->B Ring Opening (Harsh Conditions) C Polysubstituted Products A->C Over-Acylation D 3',4'-(Methylenedioxy)acetophenone E Self-Condensation Product D->E Dimerization

Caption: Major side products in the synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Step1 Identify the Problematic Step: Acylation or Condensation? Start->Step1 Acylation_Issues Troubleshoot Acylation: - Check catalyst activity - Verify anhydrous conditions - Optimize stoichiometry Step1->Acylation_Issues Acylation Condensation_Issues Troubleshoot Condensation: - Use stronger/fresh base - Ensure rigorous anhydrous conditions - Check reactant ratios Step1->Condensation_Issues Condensation Purification_Loss Review Purification: - Incomplete extraction? - Decomposition on column? - Optimize recrystallization Step1->Purification_Loss Both steps appear fine End Yield Improved Acylation_Issues->End Condensation_Issues->End Purification_Loss->End

Caption: A systematic approach to diagnosing low product yield.

References

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. (2024). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Wikipedia. (2024). Claisen condensation. [Link]

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

  • NROChemistry. (2022). Claisen Condensation: Mechanism & Examples. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. [Link]

  • ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

Sources

Troubleshooting 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, also known as piperonyl acetoacetate or MDP2P methyl glycidate intermediate, is a pivotal precursor in the synthesis of various compounds of interest in pharmaceutical and fragrance industries.[1] Its molecular structure, featuring a β-diketone functional group attached to a benzodioxole ring, makes it a versatile building block.[1][2][3] However, the very reactivity that makes this compound valuable also presents unique challenges during its purification.

This technical guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering difficulties in purifying this key intermediate. The content is structured in a question-and-answer format to directly address common issues, explaining the underlying chemical principles and offering validated protocols to achieve high purity. Ensuring the purity of such intermediates is not merely a procedural step but a critical factor that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5]

Why Purification of this Intermediate is Critical

The quality of an API is often predetermined at the intermediate stage.[4] Impurities, even at trace levels, can carry over into the final product, potentially compromising its therapeutic effect or causing adverse reactions.[5] Regulatory bodies like the FDA and EMA have stringent requirements for minimizing impurities to acceptable levels.[6][7] Therefore, robust analytical methods and effective purification strategies for intermediates like this compound are essential for regulatory compliance and successful drug development.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis-Related Impurities

Question 1: My crude product is a dark, oily residue with a low yield after a Claisen condensation synthesis. What are the likely side products and how can I minimize them?

Answer:

This is a common issue stemming from the intricacies of the Claisen condensation reaction, which is typically used to synthesize β-diketones.[8][9] The dark coloration and oily consistency suggest the presence of multiple impurities arising from side reactions.

Underlying Causality:

The Claisen condensation involves the base-catalyzed reaction between an ester and a ketone (or another ester).[8][10] For the synthesis of this compound, this typically involves the reaction of a methyl 3,4-methylenedioxyphenyl ketone with an acetate source. Several side reactions can occur:

  • Self-Condensation of the Ketone (Aldol Condensation): The ketone starting material can undergo self-aldol condensation, especially if the base is strong and the reaction temperature is not well-controlled. This leads to the formation of α,β-unsaturated ketone byproducts, which are often colored and difficult to remove.[11]

  • Cannizzaro-type Reactions: If the ketone has no α-hydrogens, it can undergo disproportionation in the presence of a strong base.

  • Hydrolysis of the Ester: If there is any moisture present, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then react with the base.

  • Thermal Decomposition: β-diketones can be thermally sensitive, and prolonged exposure to high temperatures during the reaction or workup can lead to decomposition.[12]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Choice of Base: The choice of base is critical. While strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can increase the yield, they can also promote side reactions.[9] Sodium ethoxide is a common choice. The base should be used in stoichiometric amounts as it drives the reaction to completion by deprotonating the product β-keto ester.[8]

  • Temperature Control: Maintain a low reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. This helps to favor the desired Claisen condensation over the aldol side reaction.

  • Order of Addition: Add the ketone slowly to a mixture of the ester and the base to maintain a low concentration of the enolizable ketone, thereby minimizing self-condensation.

Purification Technique Challenges

Question 2: I'm struggling to purify my product using recrystallization. It either oils out or the purity doesn't improve significantly. What am I doing wrong?

Answer:

Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[13] However, its success is highly dependent on selecting the appropriate solvent system and proper technique.

Underlying Causality:

  • "Oiling Out": This occurs when the solute is insoluble in the hot solvent and melts at a temperature below the solvent's boiling point. Upon cooling, the molten solute separates as an oil rather than forming crystals. This is common for compounds with relatively low melting points or when an inappropriate solvent is used.

  • Poor Purity Improvement: This can happen if the impurities have similar solubility profiles to the desired product in the chosen solvent, causing them to co-crystallize.

Troubleshooting Protocol: Systematic Solvent Selection for Recrystallization

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[14] For this compound, which has ketone and ester-like character, consider the solvents in the table below.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol78Polar ProticOften a good starting point for moderately polar organic compounds.
Isopropanol82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Acetone56Polar AproticGood for dissolving many organic compounds, but its low boiling point can be a challenge.
Ethyl Acetate/HexaneVariableTunableA common mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly turbid.[15]
Toluene111NonpolarCan be effective for less polar impurities.
  • Two-Solvent Recrystallization: This is often more effective than a single-solvent system.[15]

    • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which the product is insoluble) until the solution becomes cloudy (the point of saturation).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Controlling the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.[13] Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath to maximize recovery.

Question 3: My column chromatography purification is not giving good separation. The fractions are all mixed. How can I optimize my column chromatography?

Answer:

Column chromatography is a versatile technique for purifying compounds from complex mixtures.[16][17] Poor separation is usually due to incorrect choices of the stationary phase, mobile phase, or improper column packing and loading.

Underlying Causality:

  • Inappropriate Solvent System (Mobile Phase): If the eluent is too polar, all components will move quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the stationary phase.

  • Improper Column Packing: Air bubbles or channels in the stationary phase (e.g., silica gel) will lead to an uneven flow of the mobile phase and poor separation.[16][18]

  • Overloading the Column: Applying too much sample relative to the amount of stationary phase will exceed the column's capacity, resulting in broad, overlapping bands.

Troubleshooting Protocol: Optimizing Column Chromatography

  • Thin-Layer Chromatography (TLC) First: Before running a column, always determine the optimal solvent system using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4.

  • Choosing the Right Stationary and Mobile Phase:

    • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like this compound.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.

  • Proper Column Packing:

    • Use the "slurry method" for packing the column to avoid air bubbles. Mix the silica gel with the initial eluent to form a slurry and then pour it into the column.

    • Gently tap the column to ensure even packing.[18]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[19][20]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

Workflow for Optimizing Column Chromatography

G cluster_0 Pre-Column Optimization cluster_1 Column Preparation & Execution cluster_2 Analysis & Pooling TLC Run TLC with various solvent systems (e.g., Hexane/Ethyl Acetate mixtures) Rf_check Identify solvent system giving product Rf of 0.3-0.4 TLC->Rf_check Pack_Column Pack column with silica gel using the slurry method Rf_check->Pack_Column Optimized System Found Load_Sample Load sample (dry or wet loading) Pack_Column->Load_Sample Elute Elute with the optimized solvent system (isocratic or gradient) Load_Sample->Elute Collect Collect fractions Elute->Collect Analyze_Fractions Analyze fractions by TLC Collect->Analyze_Fractions Pool Combine pure fractions Analyze_Fractions->Pool Evaporate Evaporate solvent Pool->Evaporate Purity_Check Final Purity Analysis (NMR, HPLC) Evaporate->Purity_Check Purified Product

Caption: Workflow for column chromatography optimization.

Purity Analysis and Characterization

Question 4: I've purified my product, but I'm unsure of its purity. What are the best analytical techniques to confirm the purity and structure of this compound?

Answer:

Assessing the purity of a pharmaceutical intermediate is a critical step that requires robust analytical methods.[4][6] A combination of techniques is often necessary for comprehensive characterization.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[5][6]

    • Method: A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (or a buffer) is a good starting point.[21] Detection is typically done using a UV detector, as the benzodioxole ring and the dicarbonyl system are chromophoric.

    • Interpretation: A pure sample should show a single major peak. The area of this peak relative to the total area of all peaks gives a quantitative measure of purity. HPLC can also be used to quantify known and unknown impurities.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and can also be used for purity assessment.[24][25]

    • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. You should expect to see characteristic signals for the protons on the benzodioxole ring, the methylene group of the dioxole, the methylene group between the carbonyls, and the terminal methyl group. The absence of signals corresponding to starting materials or common side products is an indicator of purity.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Expected ¹H NMR Signals for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.2Singlet3H-CH₃
~ 4.0Singlet2H-CH₂- (between carbonyls)
~ 6.0Singlet2HO-CH₂-O
~ 6.9Doublet1HAromatic H
~ 7.4Doublet of doublets1HAromatic H
~ 7.5Doublet1HAromatic H

Note: The exact chemical shifts can vary depending on the solvent and spectrometer.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, which is a crucial piece of data for confirming its identity.[6][7] When coupled with a chromatographic technique like LC-MS, it becomes a powerful tool for identifying unknown impurities.[4]

Logical Flow for Purity Confirmation

Sources

Technical Support Center: Optimization of Benzodioxole Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of benzodioxole acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind experimental choices, ensuring both success and safety in your laboratory work.

Introduction to Benzodioxole Acylation

The Friedel-Crafts acylation of 1,3-benzodioxole (also known as methylenedioxybenzene or MDB) is a cornerstone electrophilic aromatic substitution reaction for synthesizing key intermediates in the pharmaceutical, fragrance, and agrochemical industries. The reaction introduces an acyl group onto the electron-rich benzodioxole ring, typically yielding 1-(1,3-benzodioxol-5-yl)propan-1-one and its derivatives. While powerful, this reaction is sensitive to a variety of parameters that can impact yield, purity, and regioselectivity. This guide will help you navigate and optimize these critical variables.

The general mechanism involves the activation of an acylating agent by a Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic benzodioxole ring, followed by deprotonation to restore aromaticity.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylHalide R-CO-Cl (Acyl Halide) Complex [R-CO-Cl---AlCl₃] Complex AcylHalide->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Benzodioxole 1,3-Benzodioxole SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzodioxole->SigmaComplex + Acylium Ion Product Acylated Benzodioxole SigmaComplex->Product + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃

Caption: General mechanism of Friedel-Crafts acylation on 1,3-benzodioxole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the acylation of benzodioxole in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation are a frequent issue and can stem from several sources. A systematic approach is key to diagnosis.

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Reagent Quality Check Purity of Benzodioxole Activity of Acylating Agent Anhydrous Lewis Acid Start->CheckReagents CheckConditions Reaction Conditions Check Anhydrous System (Glassware, Solvents)? Correct Temperature? Sufficient Reaction Time? Start->CheckConditions CheckStoichiometry CheckStoichiometry Start->CheckStoichiometry CheckWorkup Work-up & Purification Check Incomplete Quenching? Product Loss During Extraction? Issues with Chromatography? Start->CheckWorkup Solution Systematically Optimize Each Parameter CheckReagents->Solution CheckConditions->Solution CheckStoichiometry->Solution CheckWorkup->Solution

Caption: Troubleshooting workflow for low reaction yields.

  • Answer:

    • Catalyst Inactivity: The most common culprit is an inactive Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is extremely hygroscopic and reacts violently with atmospheric moisture to become inactive. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires more than one equivalent of the Lewis acid. The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[1] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) relative to the acylating agent is necessary to drive the reaction to completion.

    • Poor Reagent Quality: The purity of the benzodioxole and the acylating agent (e.g., propionyl chloride) is critical. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Consider purifying your starting materials by distillation if their purity is questionable.

    • Sub-optimal Temperature: The reaction is highly exothermic, especially during the initial addition of reagents.[2] Maintaining a low temperature (typically 0-5 °C) during the addition of the acylating agent is crucial to prevent side reactions. After the initial exotherm, the reaction may need to be warmed to room temperature or gently heated to proceed to completion.

Question 2: I'm observing multiple products in my TLC/GC-MS analysis. What are the likely side reactions?

The formation of byproducts is a clear indicator of non-optimal reaction conditions.

  • Answer:

    • Cleavage of the Dioxole Ring: One of the most significant side reactions with benzodioxole is the Lewis acid-mediated cleavage of the methylenedioxy bridge. This can lead to the formation of catechol derivatives, which can then be acylated to form mono- and di-propionyl catechol byproducts.[3] This issue is exacerbated by strong Lewis acids and higher reaction temperatures. Using a milder Lewis acid or carefully controlling the temperature can mitigate this.

    • Polyacylation: Although the acyl group is deactivating, preventing a second acylation is not always guaranteed, especially with a highly activated ring like benzodioxole and prolonged reaction times or high temperatures. The primary product is less reactive than the starting material, but polyacylation can still occur.

    • Formation of Bis(benzo[d][3][4]dioxol-5-yl)methane: Under certain conditions, a less polar byproduct can form, which has been identified as bis(benzo[d][3][4]dioxol-5-yl)methane.[3] This side reaction may be favored at higher temperatures.

Question 3: How can I control the regioselectivity of the acylation? My product is a mixture of isomers.

Controlling where the acyl group adds to the ring is vital for synthesizing the correct intermediate.

  • Answer:

    • Electronic Effects: The acylation of 1,3-benzodioxole is strongly directed by the electron-donating nature of the ether-like oxygens. These groups are ortho, para-directing. Electrophilic attack is overwhelmingly favored at the position para to one of the oxygen atoms and ortho to the other, which is the 5-position on the ring. Acylation at the 4-position is sterically hindered and electronically less favored.

    • Influence of Solvent and Catalyst: While electronic factors are dominant, the choice of solvent and catalyst can influence the ratio of isomers. Non-polar solvents can sometimes favor ortho substitution, whereas polar solvents may favor the para product. However, for 1,3-benzodioxole, the formation of the 5-acylated product is the major outcome under most standard Friedel-Crafts conditions. Significant deviation from this typically points to extreme conditions or a different reaction mechanism. A theoretical study using density functional theory (DFT) has shown that positional selectivity can be accurately predicted using local nucleophilicity indices (Parr functions).

Optimization of Reaction Parameters

A systematic approach to optimizing reaction parameters is essential for achieving high yield and purity.

Catalyst Selection

The choice of Lewis acid is critical and represents a trade-off between reactivity and the potential for side reactions.

Lewis Acid CatalystTypical Loading (Equivalents)Relative ReactivityCommon Issues & Considerations
AlCl₃ 1.1 - 1.5Very HighHighly reactive, can cause ring cleavage and charring if not controlled. Extremely moisture-sensitive.[5][6]
FeCl₃ 1.1 - 1.5HighGenerally less reactive than AlCl₃, which can be advantageous. Can be used catalytically (e.g., 5 mol%) in some cases with activated arenes.[7]
ZnCl₂ 1.1 - 2.0ModerateMilder Lewis acid, often used to reduce side reactions. May require higher temperatures or longer reaction times.[3]
SnCl₄ 1.1 - 1.5Moderate to HighEffective catalyst, but can be more expensive and requires careful handling.
BF₃·OEt₂ 1.1 - 2.0ModerateA convenient liquid Lewis acid, generally milder than AlCl₃.
Heterogeneous Catalysts CatalyticVariesRecyclable catalysts like Zn-Aquivion or Aquivion-SO₃H have been used successfully, particularly in flow chemistry, offering improved selectivity and sustainability.[3]

Expert Insight: For initial trials with 1,3-benzodioxole, ZnCl₂ or FeCl₃ are recommended starting points due to their balance of reactivity and reduced propensity for ring cleavage compared to AlCl₃. While AlCl₃ is a powerful catalyst, its high reactivity demands stringent control over temperature and moisture.

Solvent Selection

The solvent not only facilitates the reaction but can also influence its rate and selectivity.

SolventDielectric Constant (ε)Boiling Point (°C)Notes & Considerations
Dichloromethane (CH₂Cl₂) 9.140Common choice. Good solubility for reactants and the AlCl₃ complex. Low boiling point makes for easy removal.
1,2-Dichloroethane (DCE) 10.484Allows for higher reaction temperatures if required.
Carbon Disulfide (CS₂) 2.646A non-polar solvent that is historically used. Highly flammable and toxic.
Nitrobenzene 34.8211High boiling point. Can act as a solvent for deactivated substrates as it is itself unreactive to Friedel-Crafts conditions.[7][8][9]

Expert Insight: Dichloromethane is an excellent starting solvent for optimizing the reaction due to its inertness, volatility, and ability to dissolve the reaction components. For reactions requiring higher temperatures to proceed, 1,2-dichloroethane is a suitable alternative.

Detailed Experimental Protocols

Safety First: Before beginning any experimental work, a thorough risk assessment must be conducted. Friedel-Crafts reactions involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Standard Acylation of 1,3-Benzodioxole with Propionyl Chloride and AlCl₃

This protocol provides a baseline for the synthesis of 1-(1,3-benzodioxol-5-yl)propan-1-one.

Materials:

  • 1,3-Benzodioxole (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) followed by anhydrous dichloromethane to create a stirrable slurry.

  • Cooling: Cool the slurry to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dilute the propionyl chloride (1.1 eq) with a small amount of anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. An orange-colored complex should form.[2]

  • Substrate Addition: After the propionyl chloride addition is complete, dilute the 1,3-benzodioxole (1.0 eq) with anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, again maintaining the temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The AlCl₃-ketone complex will hydrolyze.[2][10]

  • Work-up: Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Work-up Procedure for Removing Aluminum-Based Residues

Incomplete removal of aluminum salts is a common issue.

  • Acidic Wash: After quenching with ice/HCl, ensure the aqueous layer is acidic (pH ~1). This helps keep the aluminum salts dissolved in the aqueous phase.

  • Filtration through Celite: If a gelatinous precipitate of aluminum hydroxide forms, making separation difficult, filter the entire biphasic mixture through a pad of Celite®. This will trap the solid, allowing for a cleaner separation of the filtrate's layers.

  • Complexation with Tartrate: For stubborn emulsions or to remove final traces of aluminum, wash the organic layer with a solution of Rochelle's salt (potassium sodium tartrate). The tartrate will chelate with the aluminum ions, pulling them into the aqueous layer.

References

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., … Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. [Link]

  • Piccolo, O., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Beyond Benign. [Link]

  • Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360. [Link]

  • A Mild and Versatile Friedel–Crafts Methodology for the Diversity‐Oriented Synthesis of Redox‐Active 3‐Benzoylmenadiones. ResearchGate. [Link]

  • ChemSynthesis. (2025). 1-(1,3-benzodioxol-5-yl)-3-(2-methyl-1,3-dioxolan-2-yl)-1-propanone. ChemSynthesis. [Link]

  • Quora. (2018). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution?. Quora. [Link]

  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]

  • The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]

  • ChemSynthesis. (2025). 1-(1,3-benzodioxol-5-yl)-2-(methylsulfanyl)-1-propanone. ChemSynthesis. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Khan Academy. (2013). Friedel-Crafts acylation. Khan Academy. [Link]

  • The Hive Chemistry Discourse. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. The Hive. [Link]

  • Stack Exchange. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Chemistry Stack Exchange. [Link]

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. RSC Sustainability. [Link]

  • Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. Quora. [Link]

  • Moroccan Journal of Chemistry. (2015). Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Moroccan Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • International Journal of Chemical Studies. (n.d.). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]

  • Moroccan Journal of Chemistry. (n.d.). View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Moroccan Journal of Chemistry. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • MDPI. (n.d.). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Molecules. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Chad's Prep. [Link]

Sources

Stability and degradation pathways of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. As this compound features both a β-dicarbonyl system and a 1,3-benzodioxole (methylenedioxyphenyl) moiety, it possesses unique chemical characteristics that require careful consideration during experimental design, execution, and sample handling.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by two key functional groups:

  • The β-Dicarbonyl (1,3-dione) System: The two carbonyl groups are separated by a single methylene carbon. The protons on this central carbon are significantly acidic (pKa typically in the 9-11 range), making the molecule susceptible to deprotonation and enolate formation.[1][2][3][4] This acidity is a critical factor in its reactivity.

  • The 1,3-Benzodioxole Moiety: This is a generally stable aromatic ether (an acetal). However, the acetal-like methylene bridge can be susceptible to cleavage under strong acidic conditions.[5][6][7][8][9] The electron-rich nature of the ring also makes it a potential target for oxidative degradation.[10][11]

Q2: Does this compound exhibit keto-enol tautomerism? How does this affect my experiments?

A2: Yes, like most β-dicarbonyl compounds, it exists in a dynamic equilibrium between its keto and enol forms.[12][13][14] The enol tautomer is stabilized by the formation of a conjugated system and a potential intramolecular hydrogen bond. This equilibrium is highly dependent on the solvent environment.[15] For instance, non-polar solvents may favor the hydrogen-bonded enol form, while polar protic solvents can disrupt this bonding. This can affect:

  • Chromatography: You may observe peak broadening or even two distinct peaks corresponding to the tautomers depending on the mobile phase and column temperature.

  • NMR Spectroscopy: In solution, you will likely see distinct signals for both the keto and enol forms, and the ratio may change with the solvent used.[16]

  • Reactivity: The enol form behaves as a nucleophile, which can influence its reaction pathways.[17]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored as a dry solid in a tightly sealed container.[18] We recommend the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration or freezing (-20°C) is ideal.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light to prevent potential photodegradation. Benzodioxole derivatives can exhibit photochemical reactivity.[19]

For solutions, prepare them fresh whenever possible. If storage is necessary, use a non-aqueous, aprotic solvent and store at low temperatures under an inert atmosphere for the shortest possible duration.

Troubleshooting Guide

Q4: I'm observing a gradual loss of my compound in an aqueous buffer (pH 7.5). What could be happening?

A4: The β-dicarbonyl moiety is susceptible to hydrolysis, particularly under neutral to basic conditions. The likely degradation pathway is a retro-Claisen type reaction, where the carbon-carbon bond between the carbonyls is cleaved. This hydrolytic cleavage would result in the formation of 1-(1,3-benzodioxol-5-yl)ethan-1-one and acetic acid. This reaction is often base-catalyzed, and even neutral pH can be sufficient to cause slow degradation over time.

Workflow: Investigating Hydrolytic Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Conclusion A Loss of parent compound in aqueous buffer B Base-catalyzed hydrolytic cleavage of the 1,3-dione moiety A->B C Incubate compound in buffers of varying pH (e.g., 4, 7, 9) B->C D Analyze samples at time points (0, 4, 8, 24h) by LC-MS C->D E Monitor for parent peak decrease and appearance of new peaks D->E F Identify new peaks corresponding to predicted degradants E->F G Confirm pH-dependent degradation pathway F->G

Caption: Workflow for troubleshooting pH-dependent instability.

Q5: My sample solution turned from colorless to a brownish hue after being left on the benchtop. What is the likely cause?

A5: Discoloration often points to oxidative degradation. The 1,3-benzodioxole ring is susceptible to oxidation, which can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative. This occurs through the cleavage of the methylenedioxy bridge.[11][20] Catechols are notoriously unstable in the presence of oxygen and can be readily oxidized to form colored quinones, which can further polymerize to create dark-colored products. This process can be accelerated by light and the presence of trace metal ions.

Diagram: Proposed Oxidative Degradation Pathway

G Compound This compound O O Intermediate Intermediate (Unstable Catechol) Compound->Intermediate Oxidation (O2, light, metal ions) Product Oxidized Products (Colored Quinones / Polymers) Intermediate->Product Further Oxidation

Caption: Oxidative degradation of the benzodioxole ring.

Q6: I see an unexpected peak in my chromatogram after treating my sample with a strong acid (e.g., TFA). What is it?

A6: The 1,3-benzodioxole group is an acetal and is known to be labile under strong acidic conditions.[5][6] The acid can catalyze the hydrolysis of the methylenedioxy bridge, leading to the formation of the corresponding catechol, 1-(3,4-dihydroxyphenyl)butane-1,3-dione. This new, more polar compound would likely have a different retention time in reverse-phase chromatography.

Diagram: Proposed Hydrolytic Degradation Pathways

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Parent This compound Acid_Deg 1-(3,4-Dihydroxyphenyl)butane-1,3-dione (Catechol Product) Parent->Acid_Deg Strong Acid (e.g., HCl, TFA) Cleavage of Dioxole Ring Base_Deg1 1-(1,3-Benzodioxol-5-yl)ethan-1-one Parent->Base_Deg1 Base (e.g., NaOH, Buffer > pH 7) C-C Bond Cleavage Base_Deg2 Acetic Acid Parent->Base_Deg2 Base (e.g., NaOH, Buffer > pH 7) C-C Bond Cleavage

Caption: Key hydrolytic degradation pathways under acidic and basic conditions.

Data Summary and Experimental Protocols

Table 1: Summary of Potential Degradation Pathways
Stress ConditionMoiety AffectedPotential Degradation ProductsExperimental Considerations
Acidic Hydrolysis 1,3-Benzodioxole1-(3,4-Dihydroxyphenyl)butane-1,3-dioneUse of strong acids (e.g., 0.1 M HCl, TFA) can cause rapid degradation. Avoid prolonged exposure.
Basic Hydrolysis β-Dicarbonyl1-(1,3-Benzodioxol-5-yl)ethan-1-one, AcetateDegradation rate increases with pH.[21] Buffers > pH 7 may cause instability over time.
Oxidation 1,3-BenzodioxoleCatechol derivatives, Quinones, PolymersProtect from air and light. Use antioxidants in solution if necessary. Degas solvents.
Photolysis BothComplex mixture of productsStore compound and solutions protected from light. Use amber vials.[19]
Thermal Stress BothVarious decomposition productsAssess thermal stability using TGA. Avoid excessive heating of solutions.[22]
Protocol: Forced Degradation Study

This protocol provides a framework for systematically investigating the stability of this compound. The goal is to induce degradation of approximately 5-20% to allow for the detection and characterization of degradants.[23][24][25]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (Perform each in triplicate, including a control):

  • Control: Dilute stock solution with the analysis mobile phase to the final concentration. Keep at 4°C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. At time points (e.g., 0, 1, 2, 4h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. At time points (e.g., 0, 0.5, 1, 2h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. At time points, withdraw an aliquot and dilute.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, reflux a solution of the compound (in a stable solvent like acetonitrile) for 8 hours. Sample at time points.

  • Photolytic Degradation: Expose a solution of the compound (in a photochemically inert solvent like acetonitrile/water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[22][23] A control sample should be wrapped in aluminum foil and kept alongside.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Use a high-resolution mass spectrometer to obtain accurate mass data for the parent compound and any detected degradation products.

  • Compare chromatograms from stressed samples to the control to identify new peaks.

  • Calculate the percentage degradation and perform mass balance calculations.

4. Structure Elucidation:

  • Use the accurate mass and fragmentation data from MS/MS to propose structures for the major degradation products.

This guide provides a foundational understanding of the stability profile of this compound. For critical applications, we strongly recommend performing comprehensive forced degradation studies as outlined to establish its stability under your specific experimental conditions.

References

  • Fiveable. β-dicarbonyl compounds Definition. Fiveable.
  • Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed.
  • Grokipedia. Cyclohexane-1,3-dione hydrolase. Grokipedia.
  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Quora.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • ResearchGate. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones.
  • Benchchem. (2025). An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione. Benchchem.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole. ChemicalBook.
  • ResearchGate. (2025). Formation of alpha-hydroxycarbonyl and alpha-dicarbonyl compounds during degradation of monosaccharides.
  • Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Pearson.
  • Royal Society of Chemistry. (n.d.). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Photochemical & Photobiological Sciences.
  • KPU Pressbooks. Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. KPU Pressbooks.
  • Multidimensional Studies on Ketone-Enol Tautomerism of 1,3-Diketones By 1 H NMR. (2024).
  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by...
  • National Institutes of Health. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete.
  • PubMed Central. (n.d.).
  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks.
  • ResearchGate. (2025). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects | Request PDF.
  • PubMed. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. PubMed.
  • Wikipedia. Methylenedioxy. Wikipedia.
  • MedCrave online. (2016).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • YouTube. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube.
  • Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • CureFFI.org. (2013). Methylenedioxyphenyl. CureFFI.org.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.
  • Wikipedia. Ether cleavage. Wikipedia.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Enamine.
  • Exploring the Versatile Chemistry and Applic
  • Wikipedia. 1,3-Benzodioxole. Wikipedia.
  • Enol
  • Wikipedia.
  • ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • MDPI. (2024).
  • ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route | ACS Omega.
  • Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.

Sources

Technical Support Center: Enhancing the Solubility of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

FAQ 1: What are the key structural features of this compound that influence its solubility?

Answer:

Understanding the molecular structure is the first step in troubleshooting solubility. The solubility behavior of this compound is governed by a balance of polar and non-polar characteristics, and its existence in two tautomeric forms.

  • The 1,3-Benzodioxole Moiety: This part of the molecule, also known as methylenedioxyphenyl, is a stable, relatively non-polar, and rigid aromatic system.[1] Its presence contributes to the compound's solubility in less polar organic solvents.

  • The β-Diketone Functionality: The butane-1,3-dione chain is the key to the compound's more complex behavior. This functional group exists in a dynamic equilibrium between two forms: a keto form and an enol form. This is known as keto-enol tautomerism.[2]

    • Keto Tautomer: Contains two carbonyl (C=O) groups, making it a polar structure capable of dipole-dipole interactions.

    • Enol Tautomer: Contains one carbonyl group and a hydroxyl (-OH) group, allowing it to act as both a hydrogen bond donor and acceptor. The enol form is stabilized by an internal hydrogen bond, which can slightly reduce its interaction with external solvent molecules.

The ratio of these two forms is highly dependent on the solvent's polarity.[2][3] In non-polar solvents, the enol form often predominates, whereas more polar solvents can shift the equilibrium towards the keto form.[3] This dynamic nature means that a single solvent may interact differently with each tautomer, complicating solubility predictions.

Caption: Keto-enol tautomerism of the β-diketone.

FAQ 2: My compound won't dissolve in my chosen solvent. What are the first steps?

Answer:

This is a common challenge. The foundational principle of solubility is "like dissolves like," meaning solutes dissolve best in solvents with similar polarity.[4] If you are facing poor solubility, a systematic solvent screening is the most logical first step.

The molecule possesses both non-polar (benzodioxole) and polar (β-diketone) regions, suggesting it will have moderate solubility in a range of solvents rather than extreme solubility in a very polar or very non-polar solvent.

Troubleshooting Workflow:

  • Assess Polarity: Start with small-scale tests (e.g., 1-2 mg of compound in 0.5 mL of solvent) in solvents from different polarity classes.

  • Apply Energy: Gently warm the mixture and observe any changes. Solubility of solids generally increases with temperature.[5][6] Sonication can also be used to accelerate the rate of dissolution, though it does not change the thermodynamic solubility limit.[4]

  • Document Observations: Record whether the compound is insoluble, partially soluble, or fully soluble at both room temperature and upon heating.

Solvent_Screening_Workflow start Start: Compound Insoluble test_polar Test Polar Aprotic (e.g., Acetone, THF, EtOAc) start->test_polar test_less_polar Test Less Polar (e.g., DCM, Toluene) start->test_less_polar test_polar_protic Test Polar Protic (e.g., EtOH, MeOH) start->test_polar_protic eval_partial Partial Solubility Found? test_polar->eval_partial test_less_polar->eval_partial test_polar_protic->eval_partial test_very_polar Test High-Polarity Aprotic (e.g., DMF, DMSO) reassess Re-evaluate Compound Structure Consider derivatization test_very_polar->reassess yes Yes eval_partial->yes Yes no No eval_partial->no No optimize Proceed to Optimization (Co-solvency, Temperature) yes->optimize no->test_very_polar

Caption: Systematic workflow for initial solvent screening.

Data Table: Common Organic Solvents for Screening

SolventClassPolarity IndexTypical Use Case
HexaneNon-polar0.1Dissolving non-polar compounds
TolueneNon-polar (Aromatic)2.4Dissolving aromatic, less polar compounds
Dichloromethane (DCM)Moderately Polar3.1General purpose, good for many organics
Diethyl EtherModerately Polar2.8Good for extractions, less polar than DCM
Ethyl Acetate (EtOAc)Polar Aprotic4.4Medium polarity solvent
Tetrahydrofuran (THF)Polar Aprotic4.0Good for moderately polar compounds
AcetonePolar Aprotic5.1Highly versatile polar aprotic solvent
Ethanol (EtOH)Polar Protic4.3Dissolves polar compounds via H-bonding
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Strong solvent for many polar organics[7]
Dimethyl sulfoxide (DMSO)Polar Aprotic7.2Very strong solvent for polar compounds[7]
FAQ 3: I have found a solvent where the compound is slightly soluble. How can I improve this using co-solvents?

Answer:

This is an excellent scenario for employing a co-solvency strategy. Co-solvency is a powerful technique where you add a small amount of a "good" solvent (the co-solvent) to a bulk solvent where the compound is less soluble.[8] This can increase solubility by several orders of magnitude.[9]

The Causality: The co-solvent works by altering the overall properties of the solvent system. It can disrupt the self-association of the primary solvent molecules (like the hydrogen-bonding network in an alcohol) and create a microenvironment around the solute molecule that is energetically more favorable for dissolution.[10][11]

Experimental Protocol for Co-Solvent Optimization:

  • Identify Primary Solvent: Choose the solvent in which your compound is sparingly soluble. This will be your primary solvent.

  • Select a Co-Solvent: Choose a co-solvent in which your compound is highly soluble. This is often a more polar, water-miscible solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).[12][13]

  • Prepare a Saturated Solution: Create a saturated or near-saturated slurry of your compound in the primary solvent.

  • Titrate with Co-Solvent: While stirring, add the co-solvent dropwise (e.g., 1-5% v/v increments) to the slurry.

  • Observe and Quantify: Note the volume of co-solvent required to achieve complete dissolution. This will give you the optimal solvent ratio for your desired concentration.

Data Table: Hypothetical Co-Solvency Screening Results

Primary Solvent (95%)Co-Solvent (5%)Initial Solubility (mg/mL)Solubility with Co-solvent (mg/mL)Fold Increase
TolueneDMSO~1~1515x
DichloromethaneDMF~5~408x
EthanolNMP~10~757.5x
FAQ 4: Can I use pH or chemical additives to increase solubility in organic solvents?

Answer:

Yes, this is an advanced but highly effective method. While the concept of "pH" is strictly defined for aqueous solutions, the underlying principle of acid-base chemistry can be applied to organic solvents.[14]

The Causality: The enolic proton of the β-diketone is weakly acidic.[2] By adding a non-nucleophilic organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU)) to an aprotic organic solvent, you can deprotonate the compound. This forms an organic salt (an enolate). This newly formed ionic species is significantly more polar than its neutral precursor and will exhibit dramatically increased solubility in polar aprotic solvents like DMSO, DMF, or even moderately polar ones like THF and Acetone.

Experimental Protocol for Solubility Enhancement via Base Addition:

  • Solvent Selection: Choose a dry, aprotic solvent (e.g., THF, Dichloromethane, DMF). Protic solvents like alcohols may interfere with the acid-base reaction.

  • Initial Slurry: Suspend a known amount of your compound in the chosen solvent.

  • Base Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of a suitable organic base (e.g., TEA).

  • Observation: Stir the mixture at room temperature. In most cases, the suspended solid will rapidly dissolve as the more soluble salt is formed.

  • Validation (Critical): Be aware that you have chemically modified your compound. The resulting solution contains the enolate salt, not the original neutral molecule. This is ideal for reactions where the enolate is the desired reactive species, but it is a critical consideration for applications like purification or characterization where the original compound is needed.

FAQ 5: What is the role of sonication and heating in dissolving my compound?

Answer:

It is crucial to distinguish between factors that affect the rate of dissolution (kinetics) and those that affect the equilibrium solubility (thermodynamics).

  • Heating: Temperature directly impacts the thermodynamic solubility limit. For most organic solids, solubility increases with temperature.[6][15] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, adding heat to the system will shift the equilibrium towards more dissolution to absorb that added heat.[15]

    • Best Practice: When heating, always use a stir bar and increase the temperature gradually. Monitor for any signs of decomposition (color change). For recrystallization, the ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[4][16]

  • Sonication: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the solute's crystal lattice and increase mass transfer from the solid surface to the bulk solution.

    • Best Practice: Sonication is an excellent tool for overcoming kinetic barriers to dissolution and ensuring a solution is truly saturated. It accelerates the process of reaching the solubility limit but does not change the limit itself.[4] It is particularly useful for preparing saturated solutions for accurate solubility measurements.

By systematically applying these principles—from understanding the molecule's inherent properties to leveraging solvent selection, temperature, co-solvency, and chemical modification—researchers can effectively overcome the solubility challenges associated with this compound.

References
  • University of Waterloo. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Yangin, C., et al. (2003). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. Water Science and Technology, 48(4), 143-150. Retrieved from [Link]

  • Olsen, L. F., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. Retrieved from [Link]

  • ResearchGate. (2015). How can I adjust the pH of organic solvents? Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 53. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • Myrdal, P. B., & Yalkowsky, S. H. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(1), 123-127. Retrieved from [Link]

  • Abd-alhamed, H., et al. (2023). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 5, 100827. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • Matsumura, Y. (1996). Selection of desorbing solvents for organic compounds from active carbon tubes. Industrial Health, 34(3), 167-176. Retrieved from [Link]

  • MDPI. (2020). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • Pharma Focus Asia. (2022). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • ResearchGate. (2010). 1,3-Butanediol as a co-solvent for the surfactant solutions. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Retrieved from [Link]

  • PubMed Central. (2015). Initial pH of medium affects organic acids production but do not affect phosphate solubilization. Retrieved from [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? Retrieved from [Link]

  • ACS Publications. (1998). Effect of cosolvents on the solubility of hydrocarbons in water. Retrieved from [Link]

  • iLectureOnline. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. Retrieved from [Link]

  • ResearchGate. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • PubMed. (2005). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

Sources

Resolving impurities in the NMR spectrum of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. We will address common impurities identified through Nuclear Magnetic Resonance (NMR) spectroscopy and provide robust troubleshooting strategies and purification protocols to ensure the highest compound purity.

Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum

This section addresses specific signals in your ¹H NMR spectrum that may indicate the presence of impurities. The parent compound, a β-diketone, exists as a mixture of keto and enol tautomers, which complicates its spectrum. Understanding these baseline signals is critical for identifying what shouldn't be there.

Expected ¹H NMR Signals for this compound

The spectrum is characterized by the presence of both keto and enol forms. The enol form is often dominant in solvents like CDCl₃.

Proton Assignment Form Approx. Chemical Shift (δ, ppm) Multiplicity Integration
-CH ₃ (Acetyl)Keto~2.25Singlet (s)3H
-CH ₂- (Methylene)Keto~4.0Singlet (s)2H
-CH ₃ (Vinyl methyl)Enol~2.2Singlet (s)3H
=CH - (Vinyl)Enol~6.2Singlet (s)1H
-O-CH ₂-O-Both~6.05Singlet (s)2H
Aromatic H Both6.8 - 7.6Multiplet (m)3H
Enolic -OH Enol15-17Broad Singlet (br s)1H

Q: My spectrum shows a sharp singlet around 2.5 ppm that integrates to 3H. What is it?

A: This signal is highly characteristic of the methyl protons (-COCH₃) of the starting material, 3',4'-(Methylenedioxy)acetophenone .[1][2] Its presence indicates an incomplete reaction. The aromatic signals of this impurity will also overlap with your product's aromatic region, but typically appear as distinct doublets and a doublet of doublets around 7.5 ppm and 6.8 ppm.[1]

  • Causality: The Claisen condensation, a common route for synthesizing β-diketones, is an equilibrium reaction.[3][4] Insufficient base, incorrect reaction time, or suboptimal temperature can lead to significant amounts of unreacted starting material.

  • Resolution: Purification is necessary. See the Experimental Protocol: Purification via Copper (II) Chelate Formation for a highly effective method to separate β-diketones from other carbonyl compounds.[5][6]

Q: I have a quartet at ~4.1 ppm and a corresponding triplet at ~1.2 ppm. What are they?

A: This distinct pattern is the unmistakable signature of ethyl acetate , a common solvent or reagent used in Claisen condensations.[7] The quartet corresponds to the -OCH₂- group and the triplet to the -CH₃ group.[7][8]

  • Causality: Ethyl acetate is often used as both the solvent and the source of the acetyl group in the condensation. It can be challenging to remove completely under vacuum, especially at low temperatures.

  • Resolution: This impurity can typically be removed by co-evaporation with a higher-boiling solvent like toluene or by thorough drying under high vacuum, potentially with gentle heating. If it persists, a careful column chromatography or recrystallization may be required.

Q: I see a sharp singlet at 9.8 ppm. What does this indicate?

A: A singlet in this region (9-10 ppm) is characteristic of an aldehyde proton. This strongly suggests the presence of piperonal (1,3-Benzodioxole-5-carbaldehyde) .[9][10] Piperonal is a common precursor to 3',4'-(methylenedioxy)acetophenone and could be a contaminant in your starting material.

  • Causality: The starting material, 3',4'-(methylenedioxy)acetophenone, may have been synthesized from piperonal and could contain residual amounts if not properly purified.

  • Resolution: This impurity should be removed by purification. Standard methods like column chromatography or recrystallization are effective.

Q: The aromatic region between 6.8 and 7.6 ppm looks too complex and the integration is off. How do I deconvolute this?

A: This is likely due to the overlapping signals of your desired product and an aromatic impurity, most commonly the unreacted 3',4'-(Methylenedioxy)acetophenone .

  • Analysis:

    • Check Integration: The singlet for the methylenedioxy bridge (-O-CH₂-O-) around 6.05 ppm should integrate to 2H for your product. Compare its integral to the total integral of the aromatic region (6.8-7.6 ppm). For the pure product, this ratio should be 2:3.

    • Look for Key Signals: The starting material has a characteristic aromatic proton signal further downfield (around 7.5 ppm) than the product's aromatic protons.[1]

    • Cross-Reference: Check for the presence of the impurity's methyl singlet at ~2.5 ppm. The integration of this peak should correlate with the excess integration in the aromatic region.

  • Resolution: Purification is required. The methods described below are designed to separate the target β-diketone from the starting ketone.

Workflow for NMR Impurity Resolution

The following diagram outlines a logical workflow for identifying and resolving impurities based on NMR data.

G start_node start_node process_node process_node decision_node decision_node impurity_node impurity_node protocol_node protocol_node end_node end_node A Analyze ¹H NMR Spectrum B Signals at ~4.1 (q) & ~1.2 (t)? A->B C Singlet at ~2.5 ppm? B->C No E Ethyl Acetate B->E Yes D Singlet at ~9.8 ppm? C->D No F Starting Material (3',4'-(Methylenedioxy)acetophenone) C->F Yes G Starting Material Precursor (Piperonal) D->G Yes J Spectrum is Clean? D->J No H High Vacuum Drying Co-evaporation E->H I Purification Protocol (Chelate or Recrystallization) F->I G->I H->J I->J K Pure Compound J->K Yes L Re-evaluate Starting Material Purity J->L No

Caption: Troubleshooting workflow for NMR impurity identification.

Experimental Protocols

Protocol 1: Purification via Copper (II) Chelate Formation

This method is highly selective for β-diketones and is excellent for removing unreacted starting materials and other non-chelating impurities.[5][6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like methanol or ethanol.

  • Chelate Formation: Prepare a saturated aqueous solution of copper (II) acetate. Add this solution dropwise to the stirred solution of the crude product. A green-blue precipitate of the copper (II) diketonate complex will form immediately.

  • Isolation of Chelate: Continue adding the copper acetate solution until precipitation is complete. Stir for an additional 30 minutes at room temperature. Collect the solid precipitate by vacuum filtration and wash it thoroughly with water, then with a small amount of cold ethanol to remove any adsorbed impurities.

  • Decomposition of Chelate: Suspend the dried copper chelate in a biphasic solvent system, such as dichloromethane/water. Acidify the mixture by adding 10% sulfuric acid or hydrochloric acid dropwise while stirring vigorously. The organic layer will turn from green/blue to yellow/colorless as the free β-diketone is regenerated.

  • Work-up: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.

  • Validation: Acquire a new ¹H NMR spectrum to confirm the absence of the initial impurities.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why does it make the NMR spectrum of my product complex?

A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O ketone) and an "enol" form (containing a C=C double bond with an adjacent -OH group). For β-diketones like this compound, the enol form is particularly stable due to the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. In the NMR spectrum, you will see two distinct sets of signals—one for the keto tautomer and one for the enol tautomer—coexisting in the same sample. This is why you see, for example, two different signals for the methyl group and why there is a characteristic broad enolic proton signal far downfield (15-17 ppm).[6]

Q2: How can I confirm the identity of my product if the spectrum is complex?

A2: Focus on the unique and unambiguous signals. The singlet for the methylenedioxy protons (-O-CH₂-O-) at ~6.05 ppm is a key identifier for the benzodioxole moiety.[1][9] The very downfield broad singlet of the enolic proton (~15-17 ppm) is characteristic of a β-diketone in its enol form. Finally, the integration ratio between the methylenedioxy protons (2H) and the aromatic protons (3H) should be correct.

Q3: What are the best practices during synthesis to minimize these impurities?

A3: The Claisen condensation requires a stoichiometric amount of a strong base (e.g., sodium ethoxide, sodium hydride) because the final step, the deprotonation of the β-diketone product, is what drives the reaction to completion.[3][4] Using only a catalytic amount of base will result in a poor yield and significant unreacted starting material. Ensure your reagents are anhydrous, as water can quench the base and hydrolyze the ester.

Q4: What is the best solvent to use for acquiring the NMR spectrum?

A4: Deuterated chloroform (CDCl₃) is a standard choice and generally favors the enol form, which simplifies the spectrum in the aliphatic region.[6] Using a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can shift the equilibrium and alter the chemical shifts, potentially revealing or resolving overlapping signals. The signals for DMSO-d₆ itself appear around 2.5 ppm, which could obscure the signal for the starting material impurity, so CDCl₃ is often preferred for initial impurity analysis.[11]

References

  • YouTube. (2021).
  • Study.com. (n.d.). Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3)
  • Organic Spectroscopy Intern
  • ChemicalBook. (n.d.). 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum.
  • University of Birmingham. (n.d.).
  • BenchChem. (2025). Confirming the Structure of 3',4'-(Methylenedioxy)
  • National Center for Biotechnology Inform
  • Juniper Publishers. (2018).
  • Chegg.com. (2013). Solved The 1H NMR spectra of piperonal and piperonylonitrile.
  • University of Calgary. (n.d.).
  • MDPI. (2018). Recent Developments in the Synthesis of β-Diketones.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
  • ResearchGate. (2022). NMR analysis of isolated piperonal; (a) 1 H NMR analysis; (b) 13 C NMR analysis.
  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). 23.

Sources

Challenges in scaling up the synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the synthesis of this valuable β-diketone intermediate.

Overview of the Synthetic Strategy

The most reliable and common method for synthesizing this compound is through a crossed Claisen condensation . This reaction involves the acylation of a ketone enolate with an appropriate ester. Specifically, an ester derived from 3,4-methylenedioxybenzoic acid, such as methyl 3,4-methylenedioxybenzoate, is reacted with an acetyl source like acetone or ethyl acetate in the presence of a strong base.[1][2] The reaction is driven to completion by the formation of a highly stabilized enolate of the resulting β-diketone, which is subsequently protonated during an acidic workup.[3][4]

Below is a general workflow for the synthesis.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification SM_Prep Starting Material Synthesis & Verification (Methyl 3,4-methylenedioxybenzoate) Reagent_Prep Reagent & Solvent Preparation (Anhydrous) SM_Prep->Reagent_Prep Ensure Purity >98% Base_Addition Base Addition & Enolate Formation (e.g., NaH in THF) Reagent_Prep->Base_Addition Ester_Addition Slow Addition of Ester (Exotherm Control) Base_Addition->Ester_Addition Inert Atmosphere (N2/Ar) Reaction_Monitoring TLC/LC-MS Monitoring Ester_Addition->Reaction_Monitoring Quench Acidic Quench (e.g., aq. HCl) Reaction_Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Crystallization or Column Chromatography Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: High-level workflow for the synthesis of the target β-diketone.

Part 1: Starting Materials & Reagents
Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting material, methyl 3,4-methylenedioxybenzoate? A: The purity of the starting ester is paramount. It should be >98% pure and, most importantly, anhydrous. The presence of water will consume the strong base, inhibiting enolate formation and drastically reducing yield.[4] Similarly, any unreacted 3,4-methylenedioxybenzoic acid from the esterification step will quench the base. We recommend purifying the ester via distillation or recrystallization and drying it under a high vacuum before use.

Q: Can I use ethyl 3,4-methylenedioxybenzoate instead of the methyl ester? A: Yes, the ethyl ester is a suitable alternative. However, if you use sodium ethoxide as the base, you should use the ethyl ester to avoid transesterification side reactions.[4] If using a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA), either the methyl or ethyl ester is acceptable.

Q: My acetone source contains water. Can it still be used? A: No. Commercial acetone often contains significant amounts of water, which is detrimental to the reaction. You must use anhydrous acetone. A standard protocol is to dry acetone over anhydrous calcium sulfate or molecular sieves, followed by distillation.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Starting ester is an oil or has a low melting point. Presence of impurities (e.g., residual acid, solvent).Purify via vacuum distillation or column chromatography. Confirm purity with ¹H NMR and GC-MS.
Difficulty in achieving anhydrous conditions. Inadequate drying of glassware or solvents.Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Argon). Use freshly distilled anhydrous solvents.
Protocol: Synthesis of Methyl 3,4-methylenedioxybenzoate

This protocol outlines a standard Fischer esterification for preparing the starting material.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-methylenedioxybenzoic acid (1 equiv.).

  • Reagents: Add anhydrous methanol (10-20 equiv.) followed by a catalytic amount of concentrated sulfuric acid (0.1 equiv.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Recrystallize from a minimal amount of hot methanol or purify by vacuum distillation to obtain a pure, white crystalline solid.

Part 2: The Claisen Condensation Reaction

The core of the synthesis is the base-mediated condensation. The choice of base and strict control of reaction parameters are critical for success.

Claisen_Mechanism cluster_mechanism Claisen Condensation Mechanism Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Base Strong Base (e.g., NaH) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Ester Methyl 3,4-methylenedioxybenzoate (Electrophile) Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate Elimination of MeO⁻ Final_Product Target β-Diketone Product_Enolate->Final_Product Protonation Acid H₃O⁺ (Workup)

Caption: Simplified mechanism of the crossed Claisen condensation.

Frequently Asked Questions (FAQs)

Q: Which base is best for this reaction: Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or LDA? A:

  • Sodium Hydride (NaH): Highly recommended. It is a strong, non-nucleophilic base that provides an irreversible deprotonation of the ketone, driving the reaction forward. The only byproduct is hydrogen gas, which is easily removed.

  • Sodium Ethoxide (NaOEt): A classic choice, but it establishes an equilibrium.[1] To achieve high yields, the reaction relies on the final deprotonation of the β-diketone product, which is more acidic than ethanol.[3] It can also lead to transesterification if using a methyl ester.

  • LDA: Excellent for clean and rapid enolate formation at low temperatures, minimizing side reactions. However, it is more expensive and requires more stringent anhydrous and low-temperature techniques, making it less ideal for large-scale synthesis.

Q: What causes the formation of a yellow or brown color during the reaction? A: This often indicates side reactions or degradation. Potential causes include the presence of oxygen, reaction temperature being too high, or self-condensation of acetone (if used in excess and allowed to react for too long before the ester is added). Running the reaction under a strictly inert atmosphere and maintaining the recommended temperature can mitigate this.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield. 1. Wet reagents/solvents. 2. Insufficient or inactive base. 3. Reaction temperature too low. 4. Inefficient stirring.1. Rigorously dry all components. 2. Use a fresh, high-purity base. Use at least 1.1 equivalents. 3. Ensure the reaction reaches the optimal temperature (e.g., reflux for NaH in THF). 4. Use efficient overhead or mechanical stirring, especially on a larger scale.
Formation of a white precipitate that redissolves. This is normal. The initial precipitate is the sodium enolate of acetone. It may dissolve as it reacts with the ester to form the soluble sodium enolate of the β-diketone product.No action is needed; this is an indicator of reaction progress.
Significant amount of unreacted ester remains. 1. Incomplete enolate formation. 2. Too rapid addition of the ester.1. Increase the amount of base or allow more time for enolate formation before adding the ester. 2. Add the ester solution dropwise to maintain a low concentration relative to the enolate, preventing ester self-quenching.
Part 3: Work-up, Purification, and Scale-Up

Proper isolation and purification are essential to obtain the product with high purity. Scaling up this synthesis introduces new challenges related to safety, heat transfer, and material handling.

Troubleshooting Guide: Purification
Issue Potential Cause(s) Recommended Solution(s)
Product is a persistent oil or gum after work-up. Presence of impurities, residual solvent, or byproducts inhibiting crystallization.1. Column Chromatography: Purify using silica gel with a hexane/ethyl acetate gradient. 2. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like cold hexanes or diethyl ether. 3. Seed Crystals: If available, add a small seed crystal to the oil.
NMR spectrum is complex and difficult to interpret. The product exists as a mixture of keto and enol tautomers.[5]This is an inherent property. The enol form will show a characteristic broad singlet between 15-17 ppm for the enolic proton and the disappearance of the C-H signal for the methylene group between the carbonyls. The ratio of tautomers is solvent-dependent.
Product degrades during column chromatography. The β-diketone is sensitive to acidic conditions, and standard silica gel can be slightly acidic.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before packing the column.
Scale-Up Considerations & Challenges
Parameter Lab Scale (e.g., 1-10 g) Pilot/Industrial Scale (>1 kg) Key Challenges & Mitigation Strategies
Base Handling NaH (60% dispersion in oil) can be weighed and added carefully.Handling large quantities of NaH is a significant fire/explosion hazard.Strategy: Use NaH as a slurry in an anhydrous solvent. Employ automated, closed-system addition. Consider alternative, less hazardous bases if process allows.
Heat Management Exotherm from base reaction and condensation is easily managed with an ice bath.Surface-area-to-volume ratio decreases, making heat dissipation difficult. Risk of thermal runaway.Strategy: Use a jacketed reactor with efficient cooling. Control the addition rate of the ester very carefully. Perform a reaction calorimetry study to understand the thermal profile.
H₂ Gas Evolution Vented to a fume hood via a bubbler.Large volumes of flammable hydrogen gas are produced.Strategy: The reactor must be equipped with a robust off-gas system that vents to a safe location, often through a scrubber or condenser. Maintain a continuous inert gas purge.
Work-up & Extraction Performed in a separatory funnel. Emulsions are manageable.Large-volume extractions are cumbersome. Emulsion formation can lead to significant product loss.Strategy: Use baffled, jacketed reactors for work-up. Employ anti-emulsion agents. Consider alternative work-ups like direct crystallization from the quenched reaction mixture if feasible.
References
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Semantic Scholar. [Link]

  • 1-(1,3-Benzodioxol-5-yl)pentan-1-one. National Institutes of Health (NIH). [Link]

  • Industrial production method of 1,3-cyclohexanedione.
  • 1,3-Cyclohexanedione. Wikipedia. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH). [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

  • Synthesis of 1,3-indandiones (indene-1,3-diones). Organic Chemistry Portal. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • Preparation method for piperonyl acetate.
  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • 3,4-Methylenedioxybenzyl acetate Chemical Properties. Cheméo. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Process for the isolation of crystalline 1,3- cyclohexanedione.
  • Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Globe Thesis. [Link]

  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. [Link]

  • Synthesis Problems with Claisen & Diekmann Condensations. YouTube. [Link]

  • Recent Developments in the Synthesis of β-Diketones. National Institutes of Health (NIH). [Link]

  • Reactive distillation process for the production of methyl acetate.
  • Methyl Acetate. PubChem, National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing. [Link]

  • Claisen Condensation Practice Problems. Chemistry Steps. [Link]

  • Synthesis of Methyl Benzoate Lab. YouTube. [Link]

  • Claisen Condensation Reaction Mechanism. YouTube. [Link]

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah National University Institutional Repository. [Link]

  • Synthetic method of piperonal.
  • Mixed Claisen Condensations. Fiveable. [Link]

  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of methylenedioxybenzene. PrepChem.com. [Link]

Sources

Technical Support Center: Optimizing β-Diketone Synthesis via Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the Claisen condensation for the synthesis of β-dicarbonyl compounds, specifically β-diketones. While powerful, this classic carbon-carbon bond-forming reaction is often plagued by competing side reactions that can drastically reduce yield and complicate purification.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core concepts of the Claisen condensation for β-diketone synthesis. A solid grasp of these principles is the first step in effective troubleshooting.

Q1: What is the crossed Claisen condensation for β-diketone synthesis?

The crossed or mixed Claisen condensation is a reaction between a ketone and an ester in the presence of a strong base to form a β-diketone.[1][2][3] The reaction proceeds via the formation of a ketone enolate, which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.[2] Following nucleophilic attack, the alkoxy group (-OR) of the ester is eliminated, yielding the β-diketone product.[2][3]

Q2: What are the most common byproducts, and why do they form?

There are three primary classes of byproducts that frequently compromise the reaction's efficiency:

  • Aldol Self-Condensation Product: The ketone enolate can react with another molecule of the starting ketone instead of the ester.[4][5] This is an aldol condensation pathway and leads to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. This is especially problematic if the ketone is highly reactive or if its concentration is too high relative to the ester.[4][6]

  • Ester Saponification: If hydroxide ions are present (e.g., from residual water reacting with the base) or if an inappropriate base like NaOH or KOH is used, the ester starting material can be hydrolyzed to a carboxylate salt.[7][8] This consumes the ester and complicates the workup.

  • Product Cleavage/Hydrolysis: The β-diketone product itself can be susceptible to cleavage under harsh basic or acidic conditions during the reaction or workup. The central carbon-carbon bond can break, leading back to a ketone and a carboxylate, a process known as a retro-Claisen condensation.

Q3: Why is the choice of base so critical for this reaction?

The base serves two crucial functions: it must be strong enough to deprotonate the ketone's α-carbon to form the nucleophilic enolate, and it must drive the reaction to completion by deprotonating the product.[1][9] The α-hydrogens of a ketone are significantly more acidic (pKa ≈ 19-20) than those of an ester (pKa ≈ 25).[5][10] More importantly, the α-hydrogens of the resulting β-diketone product are even more acidic (pKa ≈ 9-11).[10][11][12] This final, thermodynamically favorable deprotonation of the product pulls the entire reaction equilibrium forward, which is the thermodynamic driving force of the Claisen condensation.[1][7][13][14]

The base must also be non-nucleophilic to avoid side reactions with the ester carbonyl.[1][15] Using a base like sodium hydroxide is unsuitable as it will hydrolyze the ester.[7][8]

Part 2: Troubleshooting Guide - Common Experimental Problems

This section is structured to address specific issues you may encounter in the lab. Each problem is followed by an analysis of the cause and a detailed protocol for resolution.

Problem 1: Low yield of β-diketone; significant recovery of unreacted ketone and ester.

Q: My reaction is sluggish and gives a poor yield, with starting materials remaining. What is the likely cause and solution?

A: Cause Analysis & Solution

This issue almost always points to an inappropriate choice or quality of the base, or insufficient stoichiometry. The base must be strong enough to generate a sufficient concentration of the ketone enolate and, crucially, to deprotonate the final β-diketone product to drive the reaction forward.[1][7]

  • Inadequate Base Strength: Alkoxide bases like sodium ethoxide (NaOEt) can be effective, but their pKa is close to that of the starting ketone, leading to an unfavorable initial equilibrium. Non-nucleophilic, highly potent bases like sodium hydride (NaH) or sodium amide (NaNH2) are often superior choices as they deprotonate the ketone more effectively and irreversibly (in the case of NaH, with the evolution of H₂ gas).[13] Lithium diisopropylamide (LDA) is also a strong, non-nucleophilic base suitable for this purpose.[4][15][16]

  • Stoichiometry: A full stoichiometric equivalent (or slight excess) of the base relative to the ketone is required. This is because the final deprotonation of the product consumes the base to form the product enolate salt.[1] Reactions run with catalytic base will fail.

  • Base Quality: Sodium hydride is notoriously sensitive to moisture. Using old or improperly stored NaH will result in significantly reduced activity. Similarly, solutions of LDA should ideally be freshly prepared and titrated before use.

Table 1: Comparison of Common Bases for β-Diketone Synthesis

BaseFormulapKa (Conj. Acid)Key AdvantagesDisadvantages & Considerations
Sodium HydrideNaH~36 (H₂)Very strong, non-nucleophilic, reaction is irreversible (H₂ evolution).[13]Highly reactive with protic solvents/water; often supplied as a mineral oil dispersion which must be handled correctly.
Sodium EthoxideNaOEt~16 (EtOH)Inexpensive, suitable if ketone is sufficiently acidic.Weaker base; equilibrium-driven; can participate in transesterification if ester is not an ethyl ester.[7]
Lithium DiisopropylamideLDA~36 (Diisopropylamine)Very strong, non-nucleophilic, kinetically fast.[1][15]Must be prepared fresh or stored carefully; requires low temperatures (-78 °C) to control reactivity.
Potassium tert-ButoxideKtBuO~18 (t-BuOH)Strong, sterically hindered base. Can reduce aldol side reactions.[4][12]More nucleophilic than NaH or LDA; can promote elimination side reactions in some substrates.

Protocol: Optimized Synthesis of 1-Phenylbutane-1,3-dione using Sodium Hydride

This protocol details the synthesis of a common β-diketone from acetophenone and ethyl acetate, emphasizing best practices.

  • Apparatus & Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with an inert gas inlet, e.g., N₂ or Ar), and a dropping funnel.

    • Charge the flask with sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash 3x with anhydrous hexanes under an inert atmosphere to remove the oil. Decant the hexanes carefully via cannula.

    • Add anhydrous solvent (e.g., THF or Diethyl Ether).

  • Reaction Setup:

    • Add the ester (ethyl acetate, 1.5-2.0 eq.) to the NaH suspension.

    • Dissolve the ketone (acetophenone, 1.0 eq.) in anhydrous solvent in the dropping funnel.

  • Execution:

    • Cool the NaH/ester suspension to 0 °C in an ice bath.

    • Add the ketone solution dropwise from the funnel to the stirred suspension over 30-60 minutes. Maintain the temperature below 5 °C.[17] This order of addition is critical to keep the instantaneous concentration of the ketone enolate low, minimizing self-condensation.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until H₂ evolution ceases. Gentle warming (40-50 °C) may be required to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Very cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 5-6). This step protonates the product enolate.[7][18]

    • Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography.

Problem 2: The major byproduct is the ketone self-condensation product.

Q: My NMR spectrum is dominated by signals corresponding to the α,β-unsaturated ketone derived from my starting ketone. How do I prevent this aldol reaction?

A: Cause Analysis & Solution

This is a kinetic issue. The ketone enolate is reacting with the most available electrophile. If the ketone is added to the base before the ester, a high concentration of the enolate is generated, which will readily attack unreacted ketone starting material.[4]

The solution lies in controlling the relative concentrations of the reactants. The ketone must always be the limiting reagent in the reaction flask at any given moment.

Workflow: Controlling Reaction Pathways by Order of Addition

The diagram below illustrates how the order of reagent addition dictates the primary reaction pathway. The desired pathway (left) is favored by adding the ketone slowly to a mixture of the base and a stoichiometric excess of the ester.[5][19]

G cluster_0 Correct Protocol: Favors Claisen Condensation cluster_1 Incorrect Protocol: Favors Aldol Condensation BaseEster Base + Ester (Excess) Enolate_C Low [Ketone Enolate] BaseEster->Enolate_C 2. Forms enolate immediately Ketone Ketone (Slow Addition) Ketone->BaseEster 1. Add dropwise Product_C β-Diketone Product Enolate_C->Product_C 3. Reacts with excess ester BaseKetone Base + Ketone Enolate_I High [Ketone Enolate] BaseKetone->Enolate_I 1. High enolate conc. builds up Ester Ester Product_I Aldol Byproduct Enolate_I->Product_I 2. Reacts with other ketone molecules

Caption: Correct vs. Incorrect order of addition workflow.

To implement this:

  • Always use the ester as the solvent or ensure it is present in at least 1.5-2.0 fold excess relative to the ketone.

  • Prepare a suspension of the base (e.g., NaH) in the ester and an anhydrous solvent.

  • Add the ketone slowly and dropwise as a solution to this suspension, preferably at a reduced temperature (0 °C) to manage the exothermic enolate formation.

Problem 3: The product appears to have formed (by TLC/LCMS) but is lost during aqueous workup.

Q: I see a new spot on my TLC plate before workup, but after extraction and washing, my product is gone and I isolate a carboxylic acid derived from my ester. What happened?

A: Cause Analysis & Solution

This indicates either saponification of the starting ester or, more likely, retro-Claisen cleavage of your β-diketone product.[7] The β-diketone enolate is stable, but the protonated β-diketone can be cleaved by strong base, especially with heating.

Mechanism: Desired vs. Undesired Pathways

The diagram below shows the stable product enolate formed under basic conditions. A proper acidic quench protonates it to give the desired product. An improper quench (e.g., with water first) or prolonged exposure to base can lead to cleavage.

G cluster_workup Workup Stage Reactants Ketone Enolate + Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate C-C Bond Formation ProductEnolate Product Enolate (Stable) Intermediate->ProductEnolate - OR⁻ DesiredProduct β-Diketone ProductEnolate->DesiredProduct Correct: Cold Acid Quench (H₃O⁺) CleavageProduct Ketone + Carboxylate ProductEnolate->CleavageProduct Incorrect: Excess Base, Heat, H₂O

Caption: Key workup step determining product fate.

Protocol: Optimized Quench and Workup Procedure

  • Cooling is Essential: Before quenching, always cool the reaction mixture thoroughly, typically to 0 °C in an ice-water bath. This minimizes side reactions during the exothermic neutralization.

  • Quench with Acid, Not Water: Add a dilute aqueous acid (e.g., 1 M HCl or 10% H₂SO₄) slowly and directly to the reaction mixture. Do not add water first, as this can create localized high concentrations of hydroxide, promoting cleavage. The goal is to neutralize the alkoxide and protonate the product enolate in one step.[18][20]

  • Monitor pH: Add acid until the aqueous layer is distinctly acidic to litmus or pH paper (pH ~ 2-3). This ensures the product is fully protonated and neutral for extraction.

  • Extract Promptly: Do not let the two-phase mixture sit for extended periods. Proceed with the extraction into an organic solvent immediately.

  • Avoid Basic Washes: Do not wash the organic layer with sodium bicarbonate or carbonate solutions if your product is particularly sensitive. A wash with water followed by brine is sufficient.

By carefully controlling the workup conditions, particularly temperature and the method of quenching, you can reliably isolate your sensitive β-diketone product.

References

  • ECHEMI. (n.d.). Base used in Claisen Condensation.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • University of Calgary. (n.d.). Ch21: Claisen condensation.
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • Wikipedia. (n.d.). Claisen condensation.
  • Fiveable. (n.d.). Mixed Claisen Condensations.
  • Corma, A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. National Institutes of Health. Retrieved from [Link].

  • The Organic Chemistry Tutor. (n.d.). Claisen Condensation.
  • CHEM 2325 Module 30: Claisen Condensation – Overall Transformation and Mechanism. (2024). YouTube.
  • MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link].

  • Zaitsev, V. P., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health. Retrieved from [Link].

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). 6.4: Mixed Claisen Condensations.
  • Scribd. (n.d.). Acidity and Tautomerism of β-Diketones.
  • Chapter 18 notes. (n.d.).
  • ResearchGate. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones.
  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis.
  • Enolates of β-Dicarbonyl Compounds. (n.d.).
  • Crossed and Intramolecular Claisen Condensations. (2023). YouTube.
  • ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives....
  • Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation.
  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters.
  • carbonyl alkylations with the Claisen condensation. (2019). YouTube.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions.
  • JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism.
  • ResearchGate. (2021). (PDF) Recent Developments in the Synthesis of β-Diketones.
  • ResearchGate. (2025). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
  • Lec8 - The Claisen Condensation and Decarboxylation. (2024). YouTube.

Sources

Overcoming challenges in the characterization of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this and other β-dicarbonyl compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Introduction to the Challenges

This compound, a derivative of the well-known piperonal (heliotropin)[1], belongs to the class of β-dicarbonyl compounds. These molecules are valuable synthetic intermediates in the pharmaceutical and agrochemical industries.[2] However, their characterization is often complicated by their inherent chemical properties, most notably keto-enol tautomerism. This guide will provide a structured approach to overcoming these analytical hurdles.

Troubleshooting Guide & FAQs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My 1H NMR spectrum of this compound shows more signals than expected, making interpretation difficult. What is the likely cause?

A1: The primary reason for a complex 1H NMR spectrum is the presence of both keto and enol tautomers in solution.[3][4] The β-dicarbonyl moiety exists in a dynamic equilibrium between the diketo form and one or more enol forms.[5][6] This equilibrium is often slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.

  • Causality: The acidity of the α-protons (the CH2 group between the two carbonyls) allows for the formation of a more stable, conjugated enol tautomer.[7] The enol form is further stabilized by an intramolecular hydrogen bond.[8]

  • Troubleshooting Steps:

    • Solvent Selection: The keto-enol equilibrium is highly solvent-dependent.[4][5] In non-polar solvents like chloroform-d (CDCl3), the enol form is generally favored due to the stability of the internal hydrogen bond. In more polar, hydrogen-bond accepting solvents like DMSO-d6 or methanol-d4, the equilibrium may shift towards the keto form.[4][9] Acquiring spectra in different solvents can help in assigning the peaks to the respective tautomers.

    • Temperature Variation: Variable temperature (VT) NMR studies can also be insightful. Changes in temperature can shift the equilibrium, and observing the corresponding changes in signal intensities can aid in peak assignment.[5]

    • 2D NMR: Techniques like COSY and HSQC can be invaluable in establishing the connectivity between protons and carbons for each tautomer, simplifying the assignment process.

Q2: How can I quantify the ratio of keto to enol tautomers using 1H NMR?

A2: Quantification is straightforward once the signals for each tautomer are unambiguously assigned.

  • Methodology:

    • Identify a non-overlapping signal unique to each tautomer. For the keto form, the methylene protons (α-protons) typically appear as a singlet between δ 3-4 ppm.[5] For the enol form, the vinylic proton often appears as a singlet between δ 5-6 ppm, and the enolic hydroxyl proton can be a broad singlet far downfield (δ 12-16 ppm).[5][6]

    • Integrate the area of the chosen signals for both the keto and enol forms.

    • Calculate the percentage of each tautomer using the following formulas:

      • % Keto = [Integration of Keto Signal / (Integration of Keto Signal + Integration of Enol Signal)] x 100

      • % Enol = [Integration of Enol Signal / (Integration of Keto Signal + Integration of Enol Signal)] x 100

  • Self-Validation: Ensure that the integration values are consistent across multiple, well-resolved signals for each tautomer, if available.

Table 1: Typical 1H NMR Chemical Shifts for Keto-Enol Tautomers of a β-Diketone

TautomerProtonTypical Chemical Shift (ppm)
Ketoα-Methylene (-CH2-)3.0 - 4.0
EnolVinylic (-CH=)5.0 - 6.0
EnolEnolic Hydroxyl (-OH)12.0 - 16.0

Experimental Workflow: NMR Analysis of Tautomeric Equilibrium

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve compound in various deuterated solvents (e.g., CDCl3, DMSO-d6) acq_1d Acquire 1D 1H NMR spectra for each solvent prep->acq_1d acq_2d Acquire 2D NMR (COSY, HSQC) if necessary for assignment acq_1d->acq_2d acq_vt Perform Variable Temperature (VT) NMR if equilibrium is complex acq_1d->acq_vt assign Assign signals to keto and enol tautomers acq_1d->assign integrate Integrate non-overlapping signals for each tautomer assign->integrate quantify Calculate keto-enol ratio integrate->quantify MS_Fragmentation cluster_alpha α-Cleavage cluster_other Other Pathways MI Molecular Ion (M+) loss_ch3 Loss of •CH3 MI->loss_ch3 loss_bd Loss of •Benzodioxolyl MI->loss_bd mclafferty McLafferty Rearrangement (if applicable) MI->mclafferty other_rearr Other Rearrangements MI->other_rearr

Caption: Common MS fragmentation pathways for β-dicarbonyls.

Chromatography (HPLC/GC)

Q4: I am seeing broad or split peaks during HPLC or GC analysis. What could be the cause and how can I improve the peak shape?

A4: Peak broadening or splitting in the chromatography of β-dicarbonyl compounds is often a result of on-column interconversion between the keto and enol tautomers.

  • Authoritative Grounding: If the rate of interconversion is comparable to the timescale of the chromatographic separation, the two forms may partially separate, leading to distorted peak shapes.

  • Troubleshooting Protocol:

    • Mobile Phase Modification (HPLC):

      • Acidification: Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sometimes accelerate the interconversion, causing the two forms to elute as a single, sharp peak.

      • Solvent Composition: Altering the polarity of the mobile phase can shift the equilibrium, potentially favoring one tautomer and resulting in a sharper peak.

    • Temperature Optimization (GC/HPLC): Lowering the column temperature can slow down the on-column interconversion, sometimes allowing for the baseline separation of the two tautomers into distinct, sharp peaks. Conversely, increasing the temperature might accelerate the interconversion to a point where they co-elute as a single sharp peak.

    • Derivatization (GC): For GC analysis, derivatization of the compound, for instance, by silylation, can "lock" it in the enol form, preventing on-column tautomerization and leading to a single, sharp peak.

References

  • Vertex AI Search. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones.
  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Wiley Online Library. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors.
  • ACS Publications. (n.d.). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Piperonal analytical standard.
  • SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • PubMed Central. (n.d.).
  • SlideShare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
  • ResearchGate. (2023).
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione and Indane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of privileged scaffolds that offer diverse biological activities is paramount. Among these, β-dicarbonyl compounds have garnered significant attention due to their versatile chemical nature and wide-ranging pharmacological effects. This guide provides an in-depth comparative analysis of two such scaffolds: 1,3-benzodioxole derivatives, specifically focusing on the potential activities of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, and the well-established indane-1,3-dione framework. This document will delve into their known biological activities, supported by experimental data, and provide detailed protocols for relevant assays to empower researchers in their drug discovery endeavors.

Introduction to the Scaffolds

This compound belongs to the family of 1,3-benzodioxoles, which are characterized by a methylenedioxy group attached to a benzene ring. This moiety is found in numerous natural products and has been associated with a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The butane-1,3-dione side chain introduces a reactive β-dicarbonyl system, which can exist in keto-enol tautomeric forms, influencing its chemical reactivity and biological interactions.

Indane-1,3-dione is a bicyclic aromatic β-diketone that has been extensively studied and serves as the core structure for a range of synthetic compounds with significant pharmacological applications.[3] Notably, derivatives of indane-1,3-dione are recognized for their potent anticoagulant activity.[4] Beyond this, the indane-1,3-dione scaffold has been explored for its anticancer, anti-inflammatory, and antimicrobial properties.[3][5]

Comparative Biological Activities

While a direct head-to-head comparison of this compound and indane-1,3-dione is not extensively documented in the literature, a comparative analysis of their respective classes of derivatives reveals distinct and overlapping biological profiles.

Anticoagulant Activity

Indane-1,3-dione derivatives are well-established as potent anticoagulants.[4] Their mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme complex, which is crucial for the synthesis of vitamin K-dependent clotting factors. This leads to a decrease in the production of functional clotting factors II, VII, IX, and X, thereby prolonging clotting time.

In contrast, there is limited evidence to suggest significant anticoagulant activity for 1,3-benzodioxole derivatives in the same manner as indane-1,3-diones. While some natural products containing the 1,3-benzodioxole moiety may influence coagulation through different mechanisms, it is not a defining characteristic of this class of compounds.

Anticancer Activity

Both scaffolds have demonstrated promising potential in the realm of oncology, albeit through potentially different mechanisms.

1,3-Benzodioxole derivatives have been shown to exhibit cytotoxic properties against various cancer cell lines.[6][7][8] For instance, certain derivatives have been reported to induce apoptosis and inhibit tumor growth.[9] The 1,3-benzodioxole moiety can influence the activity of cytochrome P450 enzymes, which may play a role in the metabolism of carcinogens and anticancer drugs.[10]

Indane-1,3-dione derivatives have also been investigated for their antitumor activities.[3][5] Some derivatives have shown the ability to inhibit the proliferation of cancer cells and induce apoptosis. The planar structure of the indane-1,3-dione core allows for intercalation with DNA, a potential mechanism for its cytotoxic effects.

Table 1: Comparative Anticancer Activity of Representative Derivatives

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
1,3-Benzodioxole6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl esterVarious (52 cell lines)10⁻⁷ to 10⁻⁵ M (GI50)[7]
1,4-BenzodioxineDerivative 11aMCF-7< 10[8]
Indane-1,3-dione(Data for a specific derivative's IC50 is not readily available in the provided search results)---

Note: Data for a specific indane-1,3-dione derivative's IC50 value against a particular cancer cell line was not found in the initial search results. Further targeted searches would be required to populate this part of the table.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and both classes of compounds have shown potential as anti-inflammatory agents.

1,3-Benzodioxole derivatives have been reported to possess anti-inflammatory properties. For example, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD) has been shown to inhibit the production of prostaglandin E2 (PGE2) and suppress the expression of inflammatory mediators like COX-2 and iNOS.[11]

Indane-1,3-dione derivatives also exhibit anti-inflammatory effects.[3][5] Certain isoindoline-1,3-dione derivatives, which share a similar structural motif, have been shown to modulate the production of inflammatory cytokines such as TNF-α and IL-12.[12]

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, and both scaffolds have contributed to this field.

1,3-Benzodioxole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][13] The mechanism of action is believed to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Indane-1,3-dione derivatives have also been reported to possess antimicrobial properties, showing activity against various bacterial and fungal strains.[3][5]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.[14][15][16][17]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound and Indane-1,3-dione) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Anticoagulant Assay (Prothrombin Time - PT)

This assay measures the time it takes for plasma to clot after the addition of thromboplastin and calcium, assessing the extrinsic and common pathways of coagulation.[18][19][20]

Materials:

  • Human plasma (citrated)

  • Test compounds dissolved in a suitable solvent

  • Thromboplastin-calcium reagent

  • Coagulometer

Procedure:

  • Plasma Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

  • Incubation: Pre-warm the plasma and the thromboplastin-calcium reagent to 37°C.

  • Compound Addition: Add a specific concentration of the test compound or vehicle control to an aliquot of plasma and incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Clotting Initiation: Add the pre-warmed thromboplastin-calcium reagent to the plasma sample.

  • Time Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis: Compare the prothrombin time of the plasma treated with the test compound to that of the vehicle control. An increase in PT indicates anticoagulant activity.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[21]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent Solution A, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[22][23][24]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.

Visualization of Key Pathways and Workflows

Diagram 1: General Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Results & Comparison Compound Test Compounds (Benzodioxole & Indanedione Derivatives) Anticancer Anticancer Assay (MTT) Compound->Anticancer Anticoagulant Anticoagulant Assay (Prothrombin Time) Compound->Anticoagulant Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Analysis IC50 / Clotting Time / % Inhibition / MIC Anticancer->Analysis Anticoagulant->Analysis Anti_inflammatory->Analysis Antimicrobial->Analysis Comparison Comparative Biological Activity Profile Analysis->Comparison

Caption: A streamlined workflow for the comparative biological evaluation of test compounds.

Diagram 2: Simplified Vitamin K Cycle and the Action of Indane-1,3-dione Anticoagulants

G cluster_0 Vitamin K Cycle VK_epoxide Vitamin K epoxide VK Vitamin K (hydroquinone) VK_epoxide->VK Reduction VKOR Vitamin K epoxide reductase (VKOR) Carboxylation γ-glutamyl carboxylase VK->Carboxylation Carboxylation->VK_epoxide Oxidation Clotting_factors_act Active Clotting Factors Carboxylation->Clotting_factors_act Clotting_factors_pre Inactive Clotting Factors (II, VII, IX, X) Clotting_factors_pre->Carboxylation Indanedione Indane-1,3-dione Derivatives Indanedione->VKOR Inhibition

Caption: Mechanism of action of indane-1,3-dione anticoagulants via inhibition of VKOR.

Conclusion

This guide provides a comparative overview of the biological activities of 1,3-benzodioxole and indane-1,3-dione derivatives. While indane-1,3-diones are renowned for their anticoagulant properties, both scaffolds demonstrate significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to further investigate and compare these promising classes of compounds. Future research should focus on direct comparative studies of specific derivatives, including this compound, to elucidate their precise mechanisms of action and therapeutic potential.

References

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Charris, J., Lobatón, R., Rincón, J., Li, G., & Larionov, O. (2007). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 17(13), 3585-3588. [Link]

  • Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

  • Pharmacy 180. (n.d.). Indanedione derivatives-General method of preparation. In Medicinal Chemistry : Coagulants. [Link]

  • Kim, H. J., Lee, J. Y., Kim, J. Y., Park, H. J., & Lee, S. K. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(4), 1053-1066. [Link]

  • Aboul-Enein, H. Y., El-Azzouny, A. A., & Saleh, M. A. (2012). (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o634. [Link]

  • Serafin, K., & Strzelecka, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current Organic Chemistry, 22(23), 2266-2286. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][5][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Serbian Chemical Society, 80(10), 1255-1266. [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(4), e12039. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7293-7304. [Link]

  • Favaloro, E. J. (2021). Updates on Anticoagulation and Laboratory Tools for Therapy Monitoring of Heparin, Vitamin K Antagonists and Direct Oral Anticoagulants. Journal of Clinical Medicine, 10(5), 1086. [Link]

  • Deed, M., & Tutan, Y. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Di Majo, D., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1109. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Favaloro, E. J., & Lippi, G. (2011). Laboratory testing of anticoagulants: the present and the future. Pathology, 43(7), 678-691. [Link]

  • Nguyen, T. T. H., et al. (2021). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Vietnam Journal of Science and Technology, 59(3), 361-369. [Link]

  • Ali, D., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 12(4), 628-634. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • El-Sayed, M. A. A., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. Bioorganic Chemistry, 92, 103254. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Nde, C. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]

  • Singh, S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Ethnopharmacology, 118021. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Smock, K. J., et al. (2022). ADLM guidance document on coagulation testing in patients using direct oral anticoagulants. The Journal of Applied Laboratory Medicine, 7(6), 1336-1353. [Link]

  • Tshuva, E. Y., & Miller, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. [Link]

  • Kumar, D., et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 10(4), 453-461. [Link]

  • Mayo Clinic Laboratories. (n.d.). Coagulation Guidelines for Specimen Handling & Processing. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. Arkivoc, 2007(15), 125-135. [Link]

  • Gimalova, F. A., et al. (2021). Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal, 55(4), 368-371. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(5), 1137-1148. [Link]

  • Küçükgüzel, Ş. G., et al. (2013). Synthesis and anti-inflammatory and analgesic activity of some 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles. Arzneimittelforschung, 63(8), 409-415. [Link]

  • Sangeetha, S., & Krishnakumari, S. (2013). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 5(4), 235-239. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Dobrovolskaia, M. A., et al. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Nanomedicine: Nanotechnology, Biology and Medicine, 13(7), 2283-2292. [Link]

  • Szymańska, E., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(22), 5345. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Virginia Institute of Marine Science. (n.d.). ANTIMICROBIAL SENSITIVITY TESTING. [Link]

  • Küçükgüzel, Ş. G., et al. (2013). Synthesis and anti-inflammatory and analgesic activity of some 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles. Arzneimittelforschung, 63(8), 409-415. [Link]

  • El-Gazzar, A. R. B. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. [Link]

Sources

A Comparative Guide to Purity Verification: Elemental Analysis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: For researchers, scientists, and drug development professionals, the confirmation of a compound's purity and elemental composition is a non-negotiable cornerstone of scientific validity. This guide provides an in-depth examination of elemental analysis (EA) as a fundamental technique for verifying the purity of the synthesized compound 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. We will explore the theoretical underpinnings of combustion-based elemental analysis, present a detailed, self-validating experimental protocol, and contextualize its utility by comparing it with other prevalent analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Foundational Role of Elemental Analysis in Purity Confirmation

Elemental analysis is a robust analytical tool that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[1][2] The technique's power lies in its directness; it provides a quantitative measure of a compound's elemental makeup, which can be compared against the theoretical values derived from its molecular formula.[3][4] This comparison serves as a primary indicator of purity. Significant deviation from the theoretical composition can suggest the presence of solvents, inorganic salts, or other impurities that may not be detectable by other methods like NMR or HPLC.[2]

For a compound such as this compound, which is a building block in medicinal and agrochemical chemistry, ensuring the correct elemental composition is critical for the integrity of subsequent reactions and biological studies.[5]

Theoretical Composition of this compound

Before any analysis, the theoretical elemental composition must be calculated to establish a benchmark for purity.

  • Molecular Formula: C₁₁H₁₀O₄

  • Molar Mass: 206.19 g/mol

  • Theoretical Composition:

    • Carbon (C): 64.08%

    • Hydrogen (H): 4.89%

    • Oxygen (O): 31.03%

These calculated percentages represent a perfectly pure and dry sample. The primary goal of the experimental analysis is to determine how closely the synthesized material matches these values.

Experimental Protocol: CHN Analysis via Combustion

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[6] This process involves burning a small, precisely weighed sample in an oxygen-rich atmosphere, which converts the elements into simple gases (CO₂, H₂O, and N₂).[7] These gases are then separated and quantified by a detector.

Instrumentation and Calibration (The Trustworthiness Pillar)

A modern CHN elemental analyzer is typically used. Before analyzing any unknown sample, the instrument's performance must be validated.

  • Calibration Standard: A high-purity, stable organic compound with a precisely known elemental composition (e.g., Acetanilide) is used. The instrument is calibrated by analyzing this standard and adjusting response factors until the measured values match the theoretical values.

  • Validation Check: A second, different standard can be run as an "unknown" to verify the calibration's accuracy across the measurement range.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Residual solvents or water will significantly alter the hydrogen and carbon percentages, leading to inaccurate results.[8] Drying under a high vacuum for several hours is recommended.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin capsule.[9] The exact weight is critical as all final calculations are based on this initial mass.[9]

    • The tin capsule is then crimped and sealed to enclose the sample. The tin aids in promoting a complete and violent combustion reaction.[6][7]

  • Combustion and Reduction:

    • The sealed capsule is dropped into a combustion reactor heated to ~1000°C in an excess of oxygen.[7] This "flash combustion" ensures the complete conversion of the sample to its elemental gases.[6]

    • The resulting gas mixture (CO₂, H₂O, NₓOᵧ, and excess O₂) is swept by a helium carrier gas through a reduction tube (often containing copper) to convert nitrogen oxides to N₂.

  • Separation and Detection:

    • The gas mixture (He, CO₂, H₂O, N₂) passes through a series of traps or a gas chromatography column to separate the components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas. The differential signal is proportional to the amount of each element.[7]

  • Data Analysis and Interpretation:

    • The instrument's software calculates the percentage of C, H, and N based on the detector's signals and the initial sample weight.

    • The experimental results are then compared to the theoretical values. For publication in most chemistry journals, the experimental values should be within ±0.4% of the calculated theoretical values.[2][8][10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for CHN Elemental Analysis via Combustion."

Interpreting a Hypothetical Result

Let's assume the analysis of a synthesized batch of this compound yielded the following results:

ElementTheoretical %Experimental %DeviationPass/Fail (±0.4%)
Carbon (C)64.08%63.88%-0.20%Pass
Hydrogen (H)4.89%4.95%+0.06%Pass

In this case, the experimental values fall well within the accepted ±0.4% deviation, providing strong evidence that the sample has the correct elemental composition and is of high purity.

Comparison with Alternative Purity Determination Methods

While elemental analysis is fundamental, it is not a standalone solution. It confirms bulk composition but gives limited information about specific impurities (e.g., isomers, starting materials).[11] A comprehensive purity assessment often requires orthogonal methods.[12][13]

Analytical MethodPrincipleInformation ProvidedKey AdvantagesKey Limitations
Elemental Analysis (EA) Combustion and detection of resulting elemental gases.% composition of C, H, N, S. Confirms empirical formula.Fast, inexpensive, and highly accurate for bulk composition. Detects non-chromophoric and inorganic impurities.[1][2]Does not separate or identify individual impurities. Less sensitive to trace organic impurities.
HPLC (UV Detection) Differential partitioning of analytes between a mobile and stationary phase.Purity via area percent. Separates and quantifies impurities with a UV chromophore.High resolution and sensitivity for separating structurally similar impurities.[14] Well-established for quality control.May not detect impurities without a UV chromophore. Purity is relative (area %) and assumes equal detector response.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination against a certified internal standard. Structural confirmation.[15][16]Provides structural and quantitative data simultaneously. A primary analytical method. Can quantify impurities without needing reference standards for them.[17]Lower sensitivity than HPLC for trace impurities. Requires a pure, stable internal standard and careful experimental setup.[18]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Confirms molecular weight of the main component and impurities.Extremely sensitive and provides molecular weight information, aiding in impurity identification.Not inherently quantitative without extensive calibration. Subject to ion suppression effects.

Conclusion: An Integrated Strategy for Purity Confirmation

Confirming the purity of a compound like this compound requires a multi-faceted analytical approach. Elemental analysis serves as an indispensable primary check of the compound's bulk elemental composition, providing a fundamental validation of the synthetic product. It is unique in its ability to detect non-NMR active or non-chromophoric impurities like inorganic salts.

However, for a complete purity profile, EA should be cross-validated with a high-resolution separation technique like HPLC to profile and quantify organic impurities, and with NMR or MS for definitive structural confirmation. By integrating these techniques, researchers can build a robust and trustworthy data package that validates the identity, purity, and quality of their synthesized compounds, ensuring the reliability of downstream research and development efforts.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pauli, G. F., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • University of Illinois Urbana-Champaign. (2020). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • Jacoby, M. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • The Safety Net. (2018). Standard Operating Procedure: Elemental Analysis. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Chemistry LibreTexts. (2021). How do we know when an Organic Compound is Pure? [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • PubChem. 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-butanone. [Link]

  • MtoZ Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]

  • KCIL Chemofarbe Group. 1,3-Benzodioxole. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison: Validating Synthesized Compounds Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound or a known molecule via a new route is a significant milestone. However, the success of a synthesis is not confirmed until the structure and purity of the resulting compound are rigorously verified. The gold standard for this validation is a direct comparison against a commercially available, high-purity reference standard. This guide provides an in-depth, experience-driven approach to comparing spectroscopic data, ensuring the identity and integrity of your synthesized material.

The core principle of this process is to establish equivalency. Are the spectral fingerprints of the in-house synthesized compound identical to the trusted commercial standard? This is not merely an academic exercise; it is a fundamental requirement for regulatory submissions and ensures the reliability of subsequent biological or chemical studies.[1] This guide will walk through the critical spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—explaining the "why" behind experimental choices and providing actionable protocols.

The Strategic Importance of Reference Standards

Before delving into the spectroscopic techniques, it's crucial to understand the role of the commercial compound. It is not just a sample; it is your analytical reference standard . These standards are highly pure, well-characterized materials that serve as a benchmark for your analysis.[2][3] The quality of your comparison is directly dependent on the quality of your reference standard. Therefore, always source reference standards from reputable suppliers who provide a certificate of analysis (CoA) detailing purity and characterization data.

The overarching goal is to demonstrate that your synthesized material is suitable for its intended purpose.[4] This involves not only confirming the structure but also assessing the impurity profile.[5][6] Impurities can arise from starting materials, byproducts, or degradation and can significantly impact the safety and efficacy of a compound.[7]

Workflow for Spectroscopic Comparison

The comparison process follows a logical progression, starting with the most structurally informative technique, NMR, and supplemented by FTIR and MS for confirmation of functional groups and molecular weight, respectively.

Caption: Decision-making based on spectral comparison.

Conclusion: A Foundation of Trustworthiness

The rigorous comparison of spectroscopic data between a synthesized compound and a commercial reference standard is a cornerstone of scientific integrity in chemical and pharmaceutical research. [8]This process, grounded in the principles of analytical chemistry and guided by international standards, ensures the identity, purity, and suitability of a compound for its intended use. [4][9]By following these detailed protocols and understanding the causality behind each step, researchers can be confident in the quality of their synthesized materials, paving the way for reliable and reproducible scientific outcomes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. [Link]

  • Interactive Data Display. Peak Spectroscopy Software. [Link]

  • <197> Spectrophotometric Identification Tests. USP-NF. [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • <197> Spectrophotometric Identification Tests. The United States Pharmacopeial Convention. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Overlay and compare two spectra. YouTube. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]

  • Identifying and Quantifying Impurities in Chemical Products. SCION Instruments. [Link]

  • Mass Spectrometer. National Center for Biotechnology Information. [Link]

  • Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. MDPI. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information. [Link]

  • <197> Spectroscopic Identification Tests. Trungtamthuoc.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Tracker Video Analysis and Modeling Tool for Physics Education. GitHub Pages. [Link]

  • Reference Standard Preparation & Characterization. Creative Biolabs. [Link]

  • Primary vs Secondary Reference Standards. Advent Chembio. [Link]

  • Spectra processing and analysis tools download. SourceForge. [Link]

  • Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource. YouTube. [Link]

  • Mass Spectrometry. YouTube. [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • General Chapter Prospectus: <197> Spectroscopic Identification Tests. USP-NF. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. [Link]

  • Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate. [Link]

  • Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • How to perform NMR spectroscopy structure determination. Quora. [Link]

  • <197> Spectroscopic Identification Tests. USP-NF. [Link]

  • Impurities and its Importance in Pharmacy. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Spectra Insight Software. Spectra Insight. [Link]

  • FDA Releases Guidance on Standards Related to Pharmaceutical Quality. Center for Professional Advancement. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Guidance for Industry. Regulations.gov. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Mass Spectrometry. Chemistry LibreTexts. [Link]

Sources

Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity of 1,3-Benzodioxole Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical methods is paramount. The 1,3-benzodioxole moiety, a core structure in numerous psychoactive substances and other biologically active compounds, presents a significant challenge in immunological assays due to its potential for cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of various 1,3-benzodioxole derivatives, supported by experimental data, to aid in the accurate interpretation of assay results and the development of more specific analytical methods.

The Principle of Immunoassay Cross-Reactivity

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not always absolute.[1] Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte.[2] This "molecular mimicry" can lead to false-positive results, confounding data interpretation in both clinical diagnostics and forensic analysis.[3]

The 1,3-benzodioxole ring is a key structural feature of compounds like 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and synthetic cathinones ("bath salts").[4][5] Its presence can lead to significant cross-reactivity in immunoassays designed to detect amphetamines and methamphetamines.[4][5]

cluster_Assay Immunoassay Principle Antibody Target Antibody Binding Specific Binding Antibody->Binding Binds To CrossReaction Cross-Reactivity Antibody->CrossReaction Mistakenly Binds To Target Target Analyte (e.g., Amphetamine) Derivative 1,3-Benzodioxole Derivative (Cross-Reactant) Binding->Target CrossReaction->Derivative

Caption: Mechanism of immunoassay cross-reactivity with 1,3-benzodioxole derivatives.

Comparative Cross-Reactivity Data

The following table summarizes published data on the cross-reactivity of various 1,3-benzodioxole derivatives in commercially available immunoassays. It is crucial to note that cross-reactivity can vary significantly between different assay manufacturers and even between different lots of the same assay.

CompoundAssay TargetImmunoassay PlatformObserved Cross-Reactivity (%)Reference
MDA AmphetamineELISA282%[6]
MDMA MethamphetamineELISA73%[6]
MDA Amphetamine/MethamphetamineNot Specified30-250%[4]
MDMA Amphetamine/MethamphetamineNot Specified30-250%[4]
Methylone MDMAEMIT®False positive at 10 µg/mL[5]
Synthetic Cathinones AmphetamineEMIT®16.3% false-positive rate[5]
Synthetic Cathinones MDMAEMIT®17.1% false-positive rate[5]

Note: The percentage of cross-reactivity is typically calculated relative to the concentration of the target analyte that produces a positive result.

Causality Behind Experimental Choices in Cross-Reactivity Studies

When designing experiments to assess the cross-reactivity of 1,3-benzodioxole derivatives, the primary objective is to challenge the specificity of an immunoassay. The choice of a competitive ELISA format is common for small molecules like the compounds of interest. In this setup, the derivative competes with a labeled form of the target analyte for a limited number of antibody binding sites. A high degree of cross-reactivity will result in a significant signal change even at low concentrations of the derivative.

Confirmatory analysis using a highly specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a non-negotiable step in validating any suspected cross-reactivity.[3][7] This provides an orthogonal method to definitively identify the compound responsible for the immunoassay signal.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a representative protocol for determining the cross-reactivity of a 1,3-benzodioxole derivative in a competitive ELISA. This protocol is a generalized workflow and should be optimized for specific antibodies and reagents.

Materials:

  • 96-well microtiter plates

  • Capture antibody specific to the target analyte (e.g., anti-methamphetamine)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated target analyte (e.g., methamphetamine-HRP)

  • Test compound (1,3-benzodioxole derivative)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in a suitable coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as described in step 2.

  • Competition: Prepare serial dilutions of the test compound and the target analyte (as a standard). Add 50 µL of the test compound or standard to the appropriate wells. Then, add 50 µL of the enzyme-conjugated target analyte to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve using the data from the target analyte. Determine the concentration of the test compound that produces a 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

cluster_Workflow Competitive ELISA Workflow for Cross-Reactivity Start Start Coating Coat Plate with Capture Antibody Start->Coating Wash1 Wash Plate Coating->Wash1 Blocking Block Non-specific Sites Wash1->Blocking Wash2 Wash Plate Blocking->Wash2 Competition Add Test Compound & Enzyme-Conjugated Analyte Wash2->Competition Wash3 Wash Plate Competition->Wash3 Detection Add Substrate Wash3->Detection Stop Add Stop Solution Detection->Stop Read Read Absorbance Stop->Read Analyze Analyze Data & Calculate % Cross-Reactivity Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.

Implications and Future Directions

The cross-reactivity of 1,3-benzodioxole derivatives in immunoassays has significant implications for clinical toxicology, forensic science, and the pharmaceutical industry. A false-positive result can have serious consequences, including misdiagnosis and incorrect treatment decisions.[8] Therefore, it is imperative for researchers and clinicians to be aware of these potential interferences and to use confirmatory testing whenever a positive immunoassay result is unexpected.

Future research should focus on the development of more specific antibodies that can distinguish between structurally similar compounds. This could involve the use of monoclonal antibodies targeting unique epitopes on the target analyte that are not present on the cross-reacting derivatives. Additionally, the exploration of alternative analytical platforms that do not rely on antibody-antigen interactions, such as mass spectrometry-based methods, will be crucial for the unambiguous identification and quantification of these compounds.

References

  • Swortwood, M. J., & Spargo, E. A. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of analytical toxicology, 37(8), 563–568. [Link]

  • ResearchGate. (n.d.). (PDF) Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Retrieved from [Link]

  • Dr.Oracle. (n.d.). How do you manage a suspected false positive for amphetamines (amphetamine) in a urine test due to mefedrone use?. Retrieved from [Link]

  • Gicquel, T., et al. (2025). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Annals of Clinical Biochemistry, 62(2), 114-121. [Link]

  • ResearchGate. (n.d.). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen ® “Amphetamine” and “Methamphetamine/MDMA” Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds that elicited a false-positive MDMA (500 ng/mL cutoff) response at concentrations <100,000 ng/mL are shown. Retrieved from [Link]

  • Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 49-55. [Link]

  • Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Laloup, M., et al. (2005). Validation of an ELISA-based screening assay for the detection of amphetamine, MDMA and MDA in blood and oral fluid. Forensic Science International, 153(1), 60-67. [Link]

  • Marin, S. J., et al. (2015). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. Journal of analytical toxicology, 39(7), 548–554. [Link]

  • 12PanelNow. (2021, March 18). Causes of False Positive for MDMA Drug Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Protocol. Retrieved from [Link]

  • Dr.Oracle. (n.d.). What medications can cause a false positive for 3,4-Methylenedioxymethamphetamine (MDMA)?. Retrieved from [Link]

  • ELISA-Tests.com. (n.d.). Typical ELISA Protocol. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). Piperonyl Butoxide (PBO). Retrieved from [Link]

  • Krasowski, M. D., et al. (2010). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC medical informatics and decision making, 10, 56. [Link]

  • Johnson-Davis, K. L., et al. (2016). Retrospective Analysis of Urine Drugs of Abuse Immunoassay True Positive Rates at a National Reference Laboratory. Journal of Analytical Toxicology, 40(1), 37-43. [Link]

  • Public Health Toxicology. (n.d.). Piperonyl Butoxide: Friend or hidden foe?. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Piperonyl Butoxide General Fact Sheet. Retrieved from [Link]

  • Ismail, A. A. (2012). Interferences in Immunoassay. The journal of clinical endocrinology and metabolism, 97(12), 4343–4352. [Link]

  • Krasowski, M. D., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical chemistry, 57(9), 1311–1319. [Link]

  • Varga, E. M., et al. (1998). Pyrethroids and piperonyl-butoxide affect human T-lymphocytes in vitro. Toxicology letters, 100-101, 233–239. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules (Basel, Switzerland), 28(18), 6692. [Link]

Sources

A Comprehensive Guide to the In Vitro and In Vivo Assay Validation of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Benzodioxole Scaffold

The compound 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione belongs to a class of molecules characterized by the presence of a 1,3-benzodioxole ring system. This moiety is a key structural feature in a variety of biologically active compounds, both natural and synthetic.[1] Notably, it is the core component of piperonyl butoxide (PBO), a well-known synergist used in pesticide formulations to enhance their efficacy by inhibiting cytochrome P450 enzymes.[2][3][4] The structural similarity of this compound to PBO strongly suggests a potential for cytochrome P450 (CYP450) inhibition.

Furthermore, the 1,3-benzodioxole scaffold is present in molecules with other therapeutic activities. For instance, NDT 9513727, a potent inverse agonist of the C5a receptor, incorporates two 1,3-benzodioxol-5-ylmethyl groups and has demonstrated anti-inflammatory potential.[5][6] Additionally, various derivatives of 1,3-benzodioxole have been synthesized and investigated for their antibacterial properties.[7]

Given the sparse direct biological data on this compound, this guide provides a comprehensive framework for its in vitro and in vivo validation. We will present a logical progression of assays to elucidate its potential as a CYP450 inhibitor, an anti-inflammatory agent, and an antibacterial compound. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds with the 1,3-benzodioxole scaffold.

Part 1: Primary Hypothesis - In Vitro Validation of Cytochrome P450 Inhibition

The most probable biological activity of this compound, based on its chemical structure, is the inhibition of cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide array of xenobiotics, and their inhibition can lead to significant drug-drug interactions.[8][9][10][11]

Comparative Landscape: Benchmarking Against Piperonyl Butoxide (PBO)

Our primary comparator for these assays will be Piperonyl Butoxide (PBO), a well-characterized CYP450 inhibitor. While specific IC50 values for PBO against various CYP isoforms can vary depending on the experimental conditions, it is known to be a potent inhibitor. The goal is to determine if this compound exhibits similar or improved inhibitory activity.

Experimental Workflow: CYP450 Inhibition Assay

The following workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of key human CYP450 isoforms.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and PBO (positive control) Incubation Incubate microsomes with compound/control and substrate Compound_Prep->Incubation Microsome_Prep Prepare human liver microsomes containing CYP450 enzymes Microsome_Prep->Incubation Substrate_Prep Prepare isoform-specific fluorogenic substrates Substrate_Prep->Incubation Reaction Initiate reaction with NADPH generating system Incubation->Reaction Measurement Measure fluorescence at specific time points Reaction->Measurement Data_Processing Calculate percentage inhibition relative to vehicle control Measurement->Data_Processing IC50_Determination Generate dose-response curves and determine IC50 values Data_Processing->IC50_Determination

Caption: Workflow for determining CYP450 inhibition.

Detailed Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed for a 96-well plate format and utilizes fluorogenic probes for high-throughput screening.

Materials:

  • This compound

  • Piperonyl Butoxide (PBO) as a positive control

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Isoform-specific fluorogenic substrates (e.g., EROD for CYP1A2, DBF for CYP2C9, BFC for CYP3A4)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and PBO in a suitable solvent (e.g., DMSO). Perform serial dilutions in the same solvent to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the appropriate volume of potassium phosphate buffer, human liver microsomes, and the test compound or control at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.

  • Reaction Initiation: Add the isoform-specific fluorogenic substrate to each well, followed by the NADPH regenerating system to initiate the metabolic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a fluorescence plate reader. Take readings at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of metabolite formation for each concentration of the test compound and controls.

    • Determine the percentage of inhibition at each concentration relative to the vehicle control (solvent only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][12]

Comparative Data Table: Expected Outcomes
CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Piperonyl Butoxide (PBO)Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Negative Control (Vehicle)No InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition

Part 2: Secondary Hypothesis - Exploratory In Vitro and In Vivo Assays

Based on the broader biological activities of benzodioxole-containing compounds, we propose the following exploratory assays to further characterize this compound.

A. Anti-inflammatory Potential: C5a Receptor Binding Assay

The presence of the benzodioxole moiety in the C5a receptor inverse agonist NDT 9513727 suggests a potential, albeit speculative, for anti-inflammatory activity.[5][6] The complement component C5a is a potent inflammatory mediator, and its receptor (C5aR) is a valid therapeutic target.[5]

C5aR_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and NDT 9513727 (positive control) Incubation Incubate membranes with compound/control and radiolabeled C5a Compound_Prep->Incubation Cell_Prep Prepare cell membranes expressing human C5a receptor Cell_Prep->Incubation Radioligand_Prep Prepare radiolabeled C5a (e.g., [125I]-C5a) Radioligand_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Measurement Quantify bound radioactivity (scintillation counting) Separation->Measurement Data_Processing Calculate specific binding and percentage inhibition Measurement->Data_Processing IC50_Determination Generate competition binding curves and determine IC50 values Data_Processing->IC50_Determination

Caption: Workflow for C5a receptor binding assay.

Materials:

  • This compound

  • NDT 9513727 (positive control)

  • Membranes from cells expressing recombinant human C5a receptor (e.g., CHO or HEK293 cells)

  • Radiolabeled C5a (e.g., [¹²⁵I]-C5a)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Unlabeled C5a for non-specific binding determination

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Compound and Membrane Preparation: Prepare serial dilutions of the test compound and NDT 9513727. Resuspend the cell membranes in binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled C5a, and either the test compound, vehicle, or a high concentration of unlabeled C5a (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[13][14][15]

B. Antibacterial Activity: Susceptibility Testing

The structural motif of 1,3-benzodioxole is also found in compounds with antibacterial activity.[7] Therefore, it is prudent to screen this compound for any potential antibacterial effects.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate media containing compound with bacterial suspension Compound_Prep->Inoculation Bacterial_Culture Prepare standardized inoculum of Gram-positive and Gram-negative bacteria Bacterial_Culture->Inoculation Media_Prep Prepare Mueller-Hinton broth/agar Media_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Measurement Determine bacterial growth (visual turbidity or OD600) Incubation->Measurement MIC_Determination Identify the Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination

Caption: Workflow for antibacterial susceptibility testing.

Materials:

  • This compound

  • Standard antibiotics (e.g., ciprofloxacin, vancomycin) as positive controls

  • Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and control antibiotics. Perform two-fold serial dilutions in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound or controls. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD600).[16][17][18][19][20]

Part 3: In Vivo Validation - Acute Toxicity Study

Should the in vitro assays reveal significant biological activity, a preliminary in vivo assessment of the compound's safety profile is a critical next step. An acute oral toxicity study is a standard initial investigation.[21][22][23][24][25]

Experimental Workflow: In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

Acute_Toxicity_Workflow cluster_prep Preparation cluster_study Study Conduct cluster_analysis Endpoint Analysis Animal_Acclimation Acclimate rodents (e.g., rats or mice) to laboratory conditions Dosing Administer a single oral dose to a small group of animals Animal_Acclimation->Dosing Dose_Formulation Prepare a stable formulation of This compound in a suitable vehicle Dose_Formulation->Dosing Observation Observe animals for clinical signs of toxicity and mortality for 14 days Dosing->Observation Body_Weight Record body weights periodically Dosing->Body_Weight Necropsy Perform gross necropsy at the end of the study Observation->Necropsy Body_Weight->Necropsy Histopathology Conduct histopathological examination of major organs Necropsy->Histopathology Toxicity_Classification Classify the compound's toxicity based on the findings Histopathology->Toxicity_Classification

Sources

Benchmarking the synthesis efficiency of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione against other methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione: A Comparative Benchmarking Study

Introduction

This compound, also known as piperonylacetoacetone, is a β-diketone derivative of significant interest in synthetic chemistry. The β-dicarbonyl motif is a cornerstone in the synthesis of a vast array of biologically active compounds and complex molecular architectures.[1][2] These compounds serve as crucial intermediates for building heterocyclic systems like pyrazoles and isoxazoles, which are prevalent in many pharmaceuticals.[3] Furthermore, their ability to form stable chelate complexes with various metals makes them valuable in materials science and catalysis.[4]

The efficiency of synthesizing this compound is paramount for its application in drug discovery and development. This guide provides a comparative analysis of the primary synthetic methodologies, offering insights into the mechanistic principles, experimental considerations, and overall efficiency of each approach to assist researchers in making informed decisions for their synthetic strategies.

Methodology 1: The Classic Claisen Condensation

The most traditional and widely employed route for synthesizing β-diketones is the Claisen condensation.[1][3] This reaction involves the base-catalyzed condensation between a ketone and an ester to form the target β-dicarbonyl compound.

Reaction Principle: For the synthesis of this compound, the reaction proceeds via the condensation of an ester, methyl 3,4-methylenedioxybenzoate (methyl piperonylate), with acetone. The reaction is typically mediated by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

Mechanistic & Experimental Insights: The causality behind the experimental choices is rooted in the mechanism:

  • Choice of Base: A strong base is required to deprotonate the α-carbon of acetone, forming a nucleophilic enolate ion. This step is the cornerstone of the reaction, as the enolate is the active species that attacks the electrophilic carbonyl carbon of the ester.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Strong bases like sodium hydride react violently with water, and any protic solvent would quench the enolate intermediate, halting the condensation.[5]

  • Acidic Workup: The initial product of the condensation is a sodium salt of the β-diketone. A final workup step with a dilute acid (e.g., HCl or H₂SO₄) is necessary to neutralize the reaction mixture and protonate the enolate to yield the final, neutral this compound product.

Methodology 2: Alternative Synthetic Strategies

While the Claisen condensation is robust, alternative methods have been developed to overcome some of its limitations, such as the need for stoichiometric strong bases.[3]

A. C-Acylation of Ketone Enolates with Activated Acyl Donors

This method modifies the classic approach by using a more reactive acylating agent than an ester, which can allow for milder reaction conditions.

Reaction Principle: This strategy involves the reaction of a pre-formed ketone enolate with a highly reactive acyl donor, such as an acyl chloride (piperonyloyl chloride) or an N-acylbenzotriazole.[6][7] The enolate can be generated using bases like lithium hexamethyldisilazide (LiHMDS) or by employing soft enolization techniques with reagents like MgBr₂·OEt₂.[6]

Mechanistic & Experimental Insights:

  • Enhanced Reactivity: Acyl chlorides are significantly more electrophilic than esters. This heightened reactivity allows the acylation to proceed under less forcing conditions and can often lead to higher yields and shorter reaction times.

  • Versatility in Base Selection: The use of N-acylbenzotriazoles, for instance, is compatible with magnesium enolates generated under relatively mild conditions, avoiding the handling of pyrophoric bases like NaH.[7] This enhances the safety and operational simplicity of the procedure.

B. Oxidation of β-Hydroxy Ketones

A fundamentally different, two-step approach involves the formation of a β-hydroxy ketone intermediate followed by its oxidation.

Reaction Principle: The synthesis begins with an Aldol addition reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and the enolate of acetone to form 4-hydroxy-4-(1,3-benzodioxol-5-yl)butan-2-one. This intermediate alcohol is then oxidized to the target β-diketone.

Mechanistic & Experimental Insights:

  • Strategic Disconnection: This pathway offers a different strategic approach to the target molecule, building the carbon skeleton first and then adjusting the oxidation state.

  • Choice of Oxidant: The success of the second step hinges on the selection of the oxidizing agent. While several reagents can oxidize secondary alcohols, o-iodoxybenzoic acid (IBX) has been reported to be particularly efficient for converting β-hydroxy ketones to β-diketones, often proving superior to methods like Swern or Dess-Martin periodinane oxidations.[1][8]

Comparative Data Summary

MethodKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Claisen Condensation Methyl Piperonylate, Acetone, NaH or NaOEtGood to ExcellentModerate to LongWell-established, reliable, cost-effective starting materials.Requires stoichiometric strong base, strict anhydrous conditions, potential hazards.
C-Acylation Piperonyloyl Chloride, Acetone, LiHMDS or MgBr₂·OEt₂Very Good to ExcellentShort to ModerateHigh yields, faster reactions, can use milder bases.Acyl chloride may be more expensive/less stable than the corresponding ester.
Oxidation of β-Hydroxy Ketone Piperonal, Acetone, Base (for Aldol), IBX (Oxidant)GoodModerateAvoids use of pyrophoric bases, offers alternative synthetic route.Two-step process, requires stoichiometric oxidant which can be expensive.

Detailed Experimental Protocol: Claisen Condensation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 3,4-methylenedioxybenzoate

  • Anhydrous Acetone

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flushed with dry nitrogen.

  • Base Suspension: Sodium hydride (1.1 equivalents) is carefully weighed and washed with anhydrous hexane to remove mineral oil, then suspended in anhydrous THF (approx. 5 mL per mmol of NaH).

  • Enolate Formation: Anhydrous acetone (1.5 equivalents) is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.

  • Condensation: A solution of methyl 3,4-methylenedioxybenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the enolate suspension. The reaction mixture is then heated to reflux and maintained for 4-6 hours, monitoring by TLC.

  • Quenching & Workup: After cooling to 0 °C, the reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the Claisen condensation synthesis.

Claisen_Workflow cluster_prep Preparation & Enolate Formation cluster_reaction Condensation Reaction cluster_workup Workup & Isolation A Suspend NaH in anhydrous THF B Add Acetone dropwise at 0 °C A->B C Stir to form Sodium Enolate B->C D Add Ester solution (Methyl Piperonylate) C->D E Heat to Reflux (4-6 hours) D->E F Reaction complete (TLC monitoring) E->F G Cool to 0 °C and quench with HCl F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Crude Product I->J K Purification (Recrystallization) J->K L Final Product: 1-(1,3-Benzodioxol-5-yl) butane-1,3-dione K->L

Sources

A Prospective Analysis: Evaluating 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione as a Potential Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of oncology drug discovery, the identification of novel small molecules that can modulate key signaling pathways is of paramount importance. Protein kinases, which play a central role in regulating cellular processes, are frequently dysregulated in cancer, making them a major class of therapeutic targets.[1] This guide provides a prospective comparison of a novel compound, 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, with established kinase inhibitors. While there is no direct evidence in the current scientific literature of this specific molecule's kinase inhibitory activity, its structural features, particularly the β-diketone moiety, suggest a potential for such biological effects. β-diketones are known to be promising scaffolds for the development of pharmacologically active agents.[2] Derivatives of a similar structure, cyclohexane-1,3-dione, have been explored as inhibitors of tyrosine kinases.[3][4][5][6]

This guide will therefore proceed with a hypothetical framework: if this compound were to be investigated as a kinase inhibitor, how would it be characterized and compared to known inhibitors? We will focus on two of the most critical signaling pathways in cancer: the PI3K/Akt/mTOR and the MAPK/ERK pathways. For a robust comparison, we have selected three well-characterized inhibitors:

  • BKM120 (Buparlisib): A pan-class I PI3K inhibitor.[7][8]

  • BEZ235 (Dactolisib): A dual PI3K/mTOR inhibitor.[9][10][11][12]

  • Trametinib: A MEK1/2 inhibitor in the MAPK pathway.[13][14][15][16]

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the preclinical evaluation of novel compounds against established benchmarks. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present illustrative data to guide interpretation.

Hypothetical Kinase Targeting and Rationale

Given the structural similarity of the β-diketone moiety to scaffolds found in other kinase inhibitors, we hypothesize that this compound could potentially inhibit kinases within the PI3K or MAPK pathways. The initial step in a real-world scenario would be a broad kinase panel screening to identify potential targets. For the purpose of this guide, we will proceed as if such a screening has suggested activity against PI3K and/or MEK.

Experimental Methodologies

To rigorously assess the potential of this compound as a kinase inhibitor and compare it to our selected benchmarks, a series of biochemical and cell-based assays would be employed.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the characterization and comparison of the novel compound.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison A Kinase Binding Assay (LanthaScreen™) D IC50 Determination A->D Binding Affinity B Cell Viability Assay (MTT) B->D Cellular Potency C Western Blot Analysis (Signaling Pathway Modulation) E Comparative Analysis C->E Mechanism of Action D->E Potency Comparison

Caption: Experimental workflow for kinase inhibitor characterization.

Kinase Binding Assay: LanthaScreen™ Eu Kinase Binding Assay

Rationale: To determine if this compound directly binds to the target kinases (e.g., PI3Kα, MEK1) and to quantify its binding affinity in comparison to known inhibitors. The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based competition assay that is highly sensitive and suitable for high-throughput screening.[17][18][19]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.[20]

    • Prepare serial dilutions of the test compound (this compound) and the reference inhibitors (BKM120, BEZ235, Trametinib) in 100% DMSO.

    • Prepare a 3X intermediate dilution of the compounds in 1X Kinase Buffer A.[18]

    • Prepare a 3X solution of the target kinase and a Europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X intermediate compound dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

    • Mix the plate gently and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).[19]

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell Viability Assay: MTT Assay

Rationale: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines with known dysregulation in the PI3K/Akt/mTOR or MAPK pathways (e.g., MCF-7 for PI3K pathway, A375 for MAPK pathway). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23][24][25]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the reference inhibitors for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[25]

  • Formazan Solubilization:

    • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[25]

    • Incubate at room temperature in the dark for 2 hours.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 values.

Western Blot Analysis of Signaling Pathway Modulation

Rationale: To confirm that the observed effects on cell viability are due to the inhibition of the target signaling pathway. This is achieved by measuring the phosphorylation status of key downstream effector proteins.[26][27][28][29]

Protocol:

  • Cell Lysis:

    • Treat cells with the compounds at concentrations around their IC50 values for a specified time (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control like β-actin).[30]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Illustrative Comparative Data

The following tables present hypothetical data to illustrate how the results of these experiments would be summarized for a comparative analysis.

Table 1: Hypothetical Kinase Binding Affinity (IC50, nM)

CompoundPI3KαMEK1
This compound150>10,000
BKM12052[8]>10,000
BEZ2354[11]>10,000
Trametinib>10,0000.92

Table 2: Hypothetical Cell Viability (IC50, µM)

CompoundMCF-7 (PI3K-dependent)A375 (MAPK-dependent)
This compound2.5>50
BKM1200.5>50
BEZ2350.2>50
Trametinib>500.01

Signaling Pathway Diagrams

The following diagrams illustrate the PI3K/Akt/mTOR and MAPK/ERK signaling pathways and the points of inhibition for the compounds discussed.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation BKM120 BKM120 BKM120->PI3K inhibits BEZ235 BEZ235 BEZ235->PI3K inhibits BEZ235->mTORC1 inhibits CompoundX 1-(1,3-Benzodioxol-5-yl) butane-1,3-dione (Hypothetical) CompoundX->PI3K hypothetical inhibition G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Trametinib Trametinib Trametinib->MEK inhibits

Caption: MAPK/ERK signaling pathway and inhibitor target.

Discussion

Based on our hypothetical results, this compound demonstrates moderate inhibitory activity against PI3Kα in a biochemical assay and translates to micromolar potency in a PI3K-dependent cancer cell line. Its selectivity for PI3K over MEK is high, similar to BKM120 and BEZ235. Compared to the established inhibitors, its potency is lower than both BKM120 and the dual PI3K/mTOR inhibitor BEZ235.

Western blot analysis would be crucial to confirm that the compound's cellular activity is indeed mediated through the inhibition of the PI3K/Akt pathway, as evidenced by a dose-dependent decrease in the phosphorylation of Akt.

The presented workflow provides a robust framework for the initial characterization of a novel compound as a potential kinase inhibitor. The causality of the experimental design is clear: direct binding is first established, followed by the assessment of cellular effects, and finally, the on-target mechanism of action is confirmed. This systematic approach ensures that any observed biological activity can be confidently attributed to the intended molecular target.

Conclusion

While the kinase inhibitory potential of this compound remains to be experimentally validated, this guide outlines a comprehensive and scientifically rigorous approach for its evaluation. By comparing it to well-characterized inhibitors of key oncogenic pathways, researchers can effectively position novel compounds within the existing landscape of targeted therapies. The methodologies described herein are standard in the field and provide a solid foundation for any preclinical drug discovery program focused on kinase inhibitors.

References

  • Brachmann, S. M., et al. (2012). Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. Molecular Cancer Therapeutics, 11(8), 1747–1757. [Link]

  • Maira, S. M., et al. (2012). Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations. PubMed. [Link]

  • DermNet. (n.d.). Trametinib. [Link]

  • Patsnap Synapse. (2024, June 27). What is Buparlisib used for? [Link]

  • Brachmann, S. M., et al. (2012). Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. Molecular Cancer Therapeutics. [Link]

  • Melanoma Research Alliance. (n.d.). Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. [Link]

  • Johnson, D. B., et al. (2014). Trametinib: A Targeted Therapy in Metastatic Melanoma. PubMed Central. [Link]

  • ResearchGate. (n.d.). The pharmacophore model of PI3Kα inhibitor with compounds 1 (green...). [Link]

  • ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and... [Link]

  • Wikipedia. (n.d.). Trametinib. [Link]

  • ResearchGate. (n.d.). Optimal pharmacophore hypotheses derived from different crystal... [Link]

  • MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. [Link]

  • Wikipedia. (n.d.). Dactolisib. [Link]

  • ResearchGate. (n.d.). PI3Kα inhibitor pharmacophore model with (1) and (2) depicted in green... [Link]

  • Feng, Y., et al. (2024). Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. PubMed Central. [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Vieth, M., et al. (2004). A pharmacophore map of small molecule protein kinase inhibitors. PubMed. [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Lee, J. H., et al. (2021). Phosphatidylinositol 3-kinase (PI3K) inhibitors: a recent update on inhibitor design and clinical trials (2016-2020). PubMed. [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]

  • English, J. M., & Cobb, M. H. (2002). Pharmacological inhibitors of MAPK pathways. PubMed. [Link]

  • Zhang, M., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). PubMed. [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT... [Link]

  • Caruso, F., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PubMed Central. [Link]

  • MDPI. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]

  • Patsnap Synapse. (2024, June 21). What are MAPKs inhibitors and how do they work? [Link]

  • Le-Deygen, I. M., et al. (2023). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Roskoski, R., Jr. (2012). Use of Inhibitors in the Study of MAP Kinases. PubMed Central. [Link]

  • Ballesteros-Garrido, R., et al. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 1-(1,3-benzodioxol-5-yl)butane-1,3-dione. As a compound featuring the benzodioxole moiety, it warrants careful handling and adherence to stringent disposal protocols. The structural similarity to regulated precursors, such as 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), necessitates a conservative approach to waste management to ensure safety, environmental protection, and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.

Part 1: Hazard Assessment and Waste Characterization

1.1. Inferred Toxicological Profile The 1,3-benzodioxole scaffold is found in compounds that can be harmful if swallowed, cause skin and eye irritation, and may pose environmental hazards.[2][3] Therefore, this compound should be treated as a hazardous substance.

  • Acute Toxicity (Oral): Presumed to be harmful if swallowed.[4] Do not eat, drink, or smoke when using this product.[2][4]

  • Skin and Eye Irritation: Assumed to cause skin irritation and serious eye damage.[4][5] Direct contact must be avoided.

  • Environmental Hazard: Benzodioxole derivatives can be hazardous to aquatic life.[3] Discharge into the environment must be avoided.[2]

1.2. Regulatory Context and Waste Classification The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Laboratory chemical waste must be evaluated to determine if it is "hazardous waste."

While this specific compound is not explicitly listed as a RCRA hazardous waste, it must be managed as such. The causality here is twofold: its inferred toxicity and its structural relationship to DEA List I precursors.[1] Proper documentation and disposal via a licensed hazardous waste handler provide a self-validating system of compliance, protecting both the researcher and the institution.

Parameter Guideline / Assessment Source
Chemical Name This compoundN/A
Synonyms N/AN/A
RCRA Status Treat as Hazardous Waste due to inferred toxicity & structural analogues.[8]
Key Hazards Harmful if swallowed, Skin/Eye Irritant, Aquatic Toxicity.[3][4]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[9][10]

Part 2: Pre-Disposal Operations: Safety and Spill Management

Safe disposal begins with safe handling. Adherence to proper laboratory procedures is the first line of defense against accidental exposure or release.

2.1. Required Personal Protective Equipment (PPE) When handling this compound in pure form or in solution, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[2]

  • Body Protection: A standard laboratory coat. Ensure it is buttoned.[11]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][4]

2.2. Spill Cleanup Protocol In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access and remove all ignition sources.[2][3]

  • Don PPE: Before cleanup, don the full required PPE, including respiratory protection if not in a fume hood.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible waste container. Use non-sparking tools.[2][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.

  • Dispose: Seal and label the waste container and manage it as hazardous waste according to the protocol in Part 3.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the mandated procedure for collecting and disposing of this compound waste. The primary principle is "cradle-to-grave" management, ensuring the waste is handled safely from its point of generation to its final destruction.[8]

Step 1: Waste Segregation Collect waste containing this compound in a dedicated hazardous waste container.[12]

  • Causality: Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire.[9] Store this waste stream separately from acids, bases, and strong oxidizing agents.[9]

Step 2: Containerization Use a container that is chemically compatible and in good condition.

  • Container Type: A high-density polyethylene (HDPE) or glass container with a tight-fitting screw cap is recommended.[9] Do not use metal containers for acidic solutions.[6]

  • Fill Level: Do not fill the container beyond 90% capacity to allow for expansion of contents.[6]

  • Condition: The container and cap must be free of cracks or signs of deterioration.[9]

Step 3: Hazardous Waste Labeling Properly labeling the waste container is a critical regulatory requirement.

  • Content: The label must clearly state the words "Hazardous Waste".[13]

  • Chemical Identity: List the full chemical name: "this compound". Identify any solvents or other chemicals mixed in the container.

  • Hazard Warning: Indicate the associated hazards (e.g., "Toxic," "Irritant"). Hazard pictograms may be required.[13]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][13]

  • Storage Conditions: Keep the container tightly closed except when adding waste. If the waste is flammable, it should be placed inside a flammable storage cabinet.[13] Store in a cool, well-ventilated place.[2][10]

Step 5: Final Disposal via Institutional EHS Laboratory personnel are not authorized to perform final chemical disposal.

  • Procedure: Once the waste container is full or has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office for pickup.[9][12]

  • Transportation: The EHS office will arrange for a licensed hazardous waste vendor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Method: The most common and effective disposal method for this type of organic chemical waste is controlled incineration at a licensed facility.[2] This method ensures the complete destruction of the compound, rendering it non-retrievable.[14]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal cluster_spill Contingency: Spill Occurs A Start: Synthesize or Use Compound B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (e.g., residual material, contaminated items) B->C D Segregate Waste Stream (Keep separate from incompatibles) C->D E Select & Prepare Approved Hazardous Waste Container D->E F Add Waste to Container (Do not exceed 90% capacity) E->F G Securely Cap & Label Container ('Hazardous Waste', Full Chemical Name, Hazards) F->G H Store Container in Designated Satellite Accumulation Area (SAA) I Is container full OR approaching storage time limit? H->I J Continue Research & Waste Accumulation I->J No K Contact Institutional EHS for Waste Pickup I->K Yes J->F L EHS Manages Transfer to Licensed Disposal Facility K->L S1 Secure Area & Remove Ignition Sources S2 Absorb with Inert Material (e.g., Vermiculite) S1->S2 Proceed to Labeling S3 Collect Spill Debris into Separate Waste Container S2->S3 Proceed to Labeling S3->G Proceed to Labeling

Caption: Logical workflow for the safe disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Piperonyl methyl ketone - Safety Data Sheet. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Regulations.gov. (2021-01-18). [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). (2025-09-05). [Link]

  • 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia. [Link]

  • Piperonyl methyl ketone - Cayman Chemical Forensics. Cambridge Bioscience. [Link]

  • Which Substances Make Up the RCRA 8 Metals?. Hazardous Waste Experts. (2024-02-07). [Link]

  • Controlled Substance Disposal. RCRA Waste Services. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). (2025-08-13). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.